CDKL5/GSK3-IN-1
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-12-4-2-1-3-11(12)9-20-14-18-17-13(19-14)10-5-7-16-8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPGWHXDJJYISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(O2)C3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of CDKL5/GSK3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the dual-specificity kinase inhibitor, CDKL5/GSK3-IN-1 (also referred to as SGC-CDKL5/GSK3-1 or compound 2). This potent and cell-active chemical probe was developed from an AT-7519 analog scaffold and demonstrates exceptional selectivity for Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase-3 alpha and beta (GSK3α/β).[1][2][3] This document details the inhibitor's target engagement and downstream signaling effects, supported by quantitative data from biochemical and cellular assays. Furthermore, it provides detailed experimental protocols for the key assays utilized in its characterization and presents signaling pathway diagrams generated using the DOT language for clarity and reproducibility. A structurally similar analog that is inactive against CDKL5 and GSK3 serves as a negative control for these studies.[3]
Introduction
Cyclin-Dependent Kinase-Like 5 (CDKL5) is a serine/threonine kinase predominantly expressed in the brain and is crucial for neuronal development, including proliferation, morphogenesis, and survival.[4] Mutations in the CDKL5 gene are linked to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[4] Glycogen Synthase Kinase-3 (GSK3), with its isoforms GSK3α and GSK3β, is a key regulator in a multitude of cellular processes.[5] Notably, there is significant crosstalk between the CDKL5 and GSK3 signaling pathways; loss of CDKL5 function can lead to increased GSK3β activity, contributing to neuronal maturation deficits and apoptosis.[4][6] This has positioned dual inhibition of CDKL5 and GSK3 as a potential therapeutic strategy. This compound has emerged as a critical tool to investigate the downstream biological consequences of simultaneously inhibiting these two kinases.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the active sites of both CDKL5 and GSK3 kinases.[6] Its dual inhibitory action allows for the modulation of signaling pathways regulated by both kinases. The primary mechanism involves preventing the phosphorylation of downstream substrates, thereby altering their activity and subsequent cellular processes.
Downstream Signaling Pathways
Inhibition of CDKL5 by this compound has been shown to disrupt the phosphorylation of its known substrate, the microtubule-associated protein EB2.[6] Specifically, treatment of primary rat cortical neurons with the inhibitor leads to a dose-dependent reduction in the phosphorylation of EB2 at serine 222.[6]
Simultaneously, the inhibition of GSK3α/β by this compound affects the Wnt/β-catenin signaling pathway. GSK3 is a key component of the β-catenin destruction complex. In the absence of Wnt signaling, GSK3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation, and subsequent translocation to the nucleus to regulate gene expression. This is evidenced by a dose-dependent decrease in phospho-β-catenin levels in neuronal cells treated with the inhibitor.[2][6]
Furthermore, loss of CDKL5 has been linked to altered AKT/GSK3β signaling.[6] The dual inhibition by this compound can, therefore, correct for the abnormal GSK3β activation observed in CDKL5-deficient models.[6]
Quantitative Data
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Cellular Target Engagement of this compound
| Target | Assay Type | IC50 (nM) | Cell Line (for cellular assays) |
| CDKL5 | Split Luciferase Binding Assay | 6.5 | - |
| CDKL5 | NanoBRET Target Engagement | 3.5 | HEK293 |
| GSK3α | Radiometric Enzymatic Assay | 4.0 | - |
| GSK3α | NanoBRET Target Engagement | 10 | HEK293 |
| GSK3β | Radiometric Enzymatic Assay | 9.0 | - |
| GSK3β | NanoBRET Target Engagement | 35 | HEK293 |
Data compiled from multiple sources.[4]
Table 2: Selectivity Profile of this compound
| Off-Target Kinase | Assay Type | IC50 (nM) | Selectivity Window (vs. GSK3β) |
| CDK16 | Radiometric Enzymatic Assay | 590 | 65-fold |
| CDK16 | NanoBRET Target Engagement | 1900 | ~54-fold (vs. GSK3β NanoBRET) |
The selectivity of this compound was assessed against a panel of 403 wild-type kinases, with only a few kinases showing significant inhibition.[3]
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: CDKL5 and GSK3 Signaling Pathways
Caption: Dual inhibition of CDKL5 and GSK3 by this compound.
Diagram 2: Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing the dual kinase inhibitor.
Detailed Experimental Protocols
In Vitro Radiometric Kinase Assay (for GSK3α/β)
This protocol is adapted from standard radiometric assay procedures used for kinase inhibitor profiling.[7]
-
Reaction Setup: Prepare a reaction mixture containing the specific GSK3 isoform (GSK3α or GSK3β), a suitable peptide substrate (e.g., a derivative of glycogen synthase), and the kinase reaction buffer (typically containing MgCl2 and ATP).
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure robust activity.[7]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.[7]
-
Termination and Spotting: Stop the reaction and spot the mixture onto phosphocellulose paper (e.g., P81). The phosphorylated peptide substrate will bind to the paper.[7]
-
Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Cellular Assay (for CDKL5, GSK3α, and GSK3β)
This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay.[8][9]
-
Cell Preparation: Culture HEK293 cells and transiently transfect them with a plasmid encoding the target kinase (CDKL5, GSK3α, or GSK3β) fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well or 384-well white assay plate.
-
Compound and Tracer Addition: Add a titration of the test compound (this compound) to the cells. Then, add the specific NanoBRET™ tracer, a cell-permeable fluorescent ligand that binds to the kinase of interest.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium within the cells.[9]
-
Lysis and Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
BRET Measurement: Measure the luminescence at two wavelengths: one for the donor (NanoLuc® luciferase, ~450 nm) and one for the acceptor (tracer, ~610 nm) using a plate reader equipped with appropriate filters.[9]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET ratio. Determine the IC50 value by plotting the BRET ratio against the inhibitor concentration and fitting to a dose-response curve.
Western Blot Analysis of Downstream Signaling in Primary Neurons
This protocol outlines the general steps for analyzing the phosphorylation status of CDKL5 and GSK3 substrates.[10][11]
-
Cell Culture and Treatment: Culture primary rat cortical neurons and treat them with a dose range of this compound or vehicle control for a specified time (e.g., 1 hour).[6]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer, such as 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST), to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target substrate (e.g., anti-phospho-EB2 (Ser222), anti-phospho-β-catenin) and the total protein as a loading control (e.g., anti-total EB2, anti-total β-catenin, or a housekeeping protein like tubulin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated or fluorescent secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate or by imaging the fluorescence.
-
Quantification and Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the relative change in phosphorylation upon inhibitor treatment.
Conclusion
This compound is a highly potent and selective dual inhibitor of CDKL5 and GSK3α/β. Its mechanism of action involves the direct inhibition of the kinase activity of its targets, leading to the modulation of key downstream signaling pathways involved in neuronal function and development. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the roles of CDKL5 and GSK3 in health and disease, as well as for professionals in the field of drug development seeking to design novel therapeutics targeting these kinases. The use of this chemical probe, in conjunction with its negative control, will continue to illuminate the complex biology regulated by these important kinases.
References
- 1. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 4. eubopen.org [eubopen.org]
- 5. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 6. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 9. eubopen.org [eubopen.org]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
The Role of the Dual-Specificity Kinase Inhibitor CDKL5/GSK3-IN-1 in Neuronal Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3) are pivotal serine/threonine kinases that orchestrate a multitude of processes essential for proper neuronal development. Dysregulation of their signaling pathways is implicated in severe neurodevelopmental disorders. This technical guide provides an in-depth overview of the interplay between CDKL5 and GSK3, and the therapeutic potential of a potent and selective dual inhibitor, herein referred to as CDKL5/GSK3-IN-1 (also described in literature as compound 2 or SGC-CDKL5/GSK3-1). We will explore its mechanism of action, its impact on neuronal function, and provide detailed experimental protocols for its characterization.
Introduction: The Critical Roles of CDKL5 and GSK3 in the Developing Brain
CDKL5: A Master Regulator of Neuronal Maturation
CDKL5 is a crucial kinase for brain development and function.[1] Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a rare and severe neurodevelopmental condition characterized by early-onset epilepsy and profound intellectual disability.[1] The CDKL5 protein is involved in a wide array of cellular processes, including:
-
Neuronal Signaling and Synaptic Development: CDKL5 plays a role in the formation and maturation of synapses, the crucial communication junctions between neurons.[1]
-
Gene Expression Regulation: It influences the expression of genes vital for neuronal function.[1]
-
Cytoskeletal Dynamics: CDKL5 is implicated in regulating the neuronal cytoskeleton, which is essential for neuronal migration, axon guidance, and dendritic arborization.
GSK3: A Key Modulator of Neuronal Proliferation and Polarity
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed and highly conserved serine/threonine kinase with two isoforms, GSK3α and GSK3β. It is a key regulator in numerous signaling pathways that are fundamental to the development of the nervous system.[2][3][4][5][6][7] GSK3's functions in neuronal development include:
-
Neural Progenitor Self-Renewal and Neurogenesis: GSK3 activity is critical in controlling the proliferation and differentiation of neural stem cells.[2]
-
Neuronal Migration and Polarity: It plays a pivotal role in guiding newly formed neurons to their correct locations in the brain and in establishing the distinct axonal and dendritic compartments.[2][3][4][5][6][7]
-
Axon Growth and Synaptic Development: GSK3 influences the growth of axons and the formation of synapses.[2]
The Interplay between CDKL5 and GSK3 Signaling
Recent evidence has illuminated a critical functional link between CDKL5 and GSK3 signaling pathways. Loss of CDKL5 function, as seen in CDD, leads to the hyperactivation of GSK3β.[8] This aberrant GSK3β activity is thought to contribute significantly to the neuronal deficits observed in CDD.[8] This finding has paved the way for a novel therapeutic strategy: the dual inhibition of both CDKL5 (to potentially compensate for its loss of function through downstream effects) and GSK3.
This compound: A Potent Dual Inhibitor
This compound is a small molecule inhibitor designed to potently and selectively target both CDKL5 and GSK3α/β.[9] Its dual-action mechanism is based on the hypothesis that simultaneously modulating both kinases could offer a more effective therapeutic approach for neurodevelopmental disorders like CDD than targeting either kinase alone. A structurally similar analog, which does not bind to CDKL5 but retains GSK3 inhibitory activity, serves as a valuable negative control for dissecting the specific contributions of CDKL5 inhibition.[9]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro and in-cell assays. The following tables summarize the key quantitative data.
Table 1: In Vitro and In-Cell Potency of this compound and its Negative Control
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | CDKL5 | NanoBRET | 3.5[10] |
| CDKL5 | Split Luciferase | 6.5[10] | |
| GSK3α | Enzymatic | 4.0[10] | |
| GSK3β | Enzymatic | 9.0[10] | |
| GSK3α | NanoBRET | 10[10] | |
| GSK3β | NanoBRET | 35[10] | |
| Negative Control | CDKL5 | NanoBRET | 1400[11] |
| GSK3α | NanoBRET | 3.9 | |
| GSK3β | NanoBRET | 24 |
Table 2: Effects of this compound on Downstream Signaling in Primary Cortical Neurons
| Compound | Target Pathway | Measured Endpoint | Concentration | Effect |
| This compound | CDKL5 Signaling | p-EB2 (S222) levels | 5 nM - 5 µM | Dose-dependent decrease[11][12][13] |
| GSK3 Signaling | p-β-catenin (S33/37/T41) levels | 5 nM - 50 µM | Dose-dependent decrease[11][12][13] | |
| Negative Control | CDKL5 Signaling | p-EB2 (S222) levels | 5 µM | Decrease[11][12][13] |
| GSK3 Signaling | p-β-catenin (S33/37/T41) levels | 5 nM - 50 µM | Dose-dependent decrease[11][12][13] |
Signaling Pathways and Experimental Workflows
The CDKL5 and GSK3 Signaling Network in Neuronal Development
The following diagram illustrates the interconnected signaling pathways of CDKL5 and GSK3, highlighting key downstream effectors involved in neuronal development.
Caption: A simplified signaling network illustrating the roles of CDKL5 and GSK3 in neuronal development.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for evaluating the efficacy and mechanism of action of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
In-Cell Target Engagement: CDKL5 NanoBRET™ Assay
This protocol is for determining the intracellular IC50 of a test compound against CDKL5.
Materials:
-
HEK293 cells
-
NanoLuc®-CDKL5 Fusion Vector
-
Transfection Carrier DNA
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-11[14]
-
Test compound (this compound)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
96-well or 384-well white assay plates
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-CDKL5 Fusion Vector and Transfection Carrier DNA at a 1:9 ratio.
-
Culture transfected cells for approximately 18-24 hours.
-
-
Cell Plating:
-
Trypsinize and resuspend the transfected cells in Opti-MEM.
-
Seed the cells into the wells of a white assay plate.
-
-
Compound and Tracer Addition:
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to each well.
-
Measure the BRET signal on a luminometer capable of reading dual-filtered luminescence (e.g., 450 nm and 610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Western Blotting for Phospho-GSK3β (Ser9)
This protocol is for assessing the inhibition of GSK3β activity in neuronal lysates.
Materials:
-
Primary cortical or hippocampal neurons
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Mouse anti-total GSK3β
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture primary neurons to the desired density.
-
Treat the neurons with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-GSK3β (Ser9) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with antibodies for total GSK3β and a loading control to normalize the data.
-
Immunocytochemistry for PSD-95 in Cultured Neurons
This protocol is for visualizing and quantifying postsynaptic densities in cultured neurons.
Materials:
-
Cultured hippocampal or cortical neurons on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies:
-
Alexa Fluor-conjugated secondary antibodies (e.g., anti-mouse and anti-chicken)
-
Mounting medium with DAPI
Procedure:
-
Cell Treatment and Fixation:
-
Treat cultured neurons with this compound for the desired duration.
-
Rinse the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[16]
-
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Mounting and Imaging:
-
Wash the cells with PBS and mount the coverslips onto slides using mounting medium containing DAPI.
-
Image the cells using a confocal microscope.
-
-
Image Analysis:
-
Quantify the number and density of PSD-95-positive puncta along MAP2-positive dendrites using image analysis software.
-
Behavioral Analysis in Cdkl5 Knockout Mice
A comprehensive battery of behavioral tests can be used to assess the in vivo efficacy of this compound in a Cdkl5 knockout mouse model.
Experimental Animals:
Behavioral Tests:
-
Neurological Screen: A general assessment of health, reflexes, and basic neurological functions.[17][18]
-
Rotarod Test: To assess motor coordination and balance.[17]
-
Light/Dark Transition Test: To measure anxiety-like behavior.[17]
-
Open Field Test: To evaluate locomotor activity and anxiety.[17]
-
Elevated Plus Maze: Another test for anxiety-like behavior.[17]
-
Contextual and Cued Fear Conditioning: To assess fear-related learning and memory.[17]
-
Barnes Maze or Morris Water Maze: To evaluate spatial learning and memory.[17]
General Procedure:
-
Animal Dosing: Administer this compound or vehicle to the mice according to the study design (e.g., daily intraperitoneal injections).
-
Behavioral Testing: Conduct the battery of behavioral tests, ensuring proper habituation and control for environmental factors.
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the performance of treated and untreated knockout mice with wild-type controls.
Conclusion
The dual-specificity inhibitor this compound represents a promising therapeutic agent for neurodevelopmental disorders associated with CDKL5 deficiency. Its ability to potently and selectively modulate both CDKL5 and GSK3 signaling pathways offers a novel approach to correcting the underlying molecular pathology. The experimental protocols detailed in this guide provide a framework for the rigorous preclinical evaluation of this and similar compounds, paving the way for the development of new treatments for these devastating disorders.
References
- 1. Straightforward and rapid method for detection of cyclin-dependent kinase-like 5 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Frontiers | Role of GSK3 Signaling in Neuronal Morphogenesis [frontiersin.org]
- 4. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functions of GSK-3 Signaling in Development of the Nervous System [frontiersin.org]
- 6. Role of GSK3 Signaling in Neuronal Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.de [promega.de]
- 15. carnabio.com [carnabio.com]
- 16. Immunocytochemistry for PSD95/MAP2 staining [bio-protocol.org]
- 17. Comprehensive behavioral analysis of the Cdkl5 knockout mice revealed significant enhancement in anxiety- and fear-related behaviors and impairment in both acquisition and long-term retention of spatial reference memory | PLOS One [journals.plos.org]
- 18. Comprehensive behavioral analysis of the Cdkl5 knockout mice revealed significant enhancement in anxiety- and fear-related behaviors and impairment in both acquisition and long-term retention of spatial reference memory - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Pathways of CDKL5 and GSK3: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the core downstream signaling pathways of Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3). It is intended for researchers, scientists, and drug development professionals working to understand the intricate molecular mechanisms governed by these two critical kinases and their implications in neuronal function and disease.
Introduction to CDKL5 and GSK3
Cyclin-Dependent Kinase-Like 5 (CDKL5) is a serine/threonine protein kinase crucial for proper brain development and function.[1][2] Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition characterized by early-onset epilepsy and profound developmental impairments.[1][2] The CDKL5 protein is highly expressed in the brain, particularly in the forebrain, and plays a significant role in neuronal morphogenesis, synapse stability, and microtubule dynamics.[3][4][5]
Glycogen Synthase Kinase 3 (GSK3) is another ubiquitously expressed and highly conserved serine/threonine kinase with two isoforms in mammals, GSK3α and GSK3β.[6][7] GSK3 is a key regulator in a multitude of cellular processes, including glycogen metabolism, cell development, and gene transcription.[7] In the nervous system, GSK3 is central to neural development, influencing neurogenesis, neuronal migration, and polarization.[6][8][9][10] Dysregulation of GSK3 activity has been implicated in various neurological and psychiatric disorders.[9][10]
Recent research has highlighted a significant interplay between CDKL5 and GSK3 signaling, with evidence suggesting that loss of CDKL5 function leads to increased GSK3β activity.[11][12] This connection opens new avenues for therapeutic interventions in CDKL5 Deficiency Disorder by targeting the downstream effects of GSK3.
Downstream Signaling Pathway of CDKL5
The primary function of CDKL5 is to phosphorylate target proteins, thereby regulating their activity and function. The consensus phosphorylation motif for CDKL5 has been identified as [R-P-X-S/T-A/P/G/S], where 'S/T' is the phosphorylation site.[1]
Key CDKL5 Substrates and their Functions:
Several key substrates of CDKL5 have been identified, primarily involved in cytoskeletal regulation and synaptic function.
-
Microtubule-Associated Proteins (MAPs): CDKL5 directly phosphorylates microtubule-associated proteins, including MAP1S and EB2 (also known as MAPRE2), which are crucial for regulating microtubule dynamics.[5][13] This function is vital for neuronal migration, dendritic arborization, and axonal outgrowth.[3][5]
-
Synaptic Proteins: CDKL5 has been shown to interact with and phosphorylate proteins involved in synapse formation and stability, such as Amphiphysin 1 and NGL-1.[14] This highlights its role in maintaining proper synaptic structure and function.
-
Other Substrates: Additional putative substrates include CEP131 and DLG5, which are involved in centrosome and cilia function.[15]
The phosphorylation of these substrates by CDKL5 is essential for maintaining the intricate architecture and functionality of neurons.
Quantitative Data on CDKL5 Substrates
| Substrate | Phosphorylation Site | Function | Reference |
| MAP1S | Ser812, Ser786 | Microtubule binding and dynamics | [5] |
| EB2 (MAPRE2) | Ser222 | Microtubule plus-end tracking | [5] |
| ARHGEF2 | Ser122 | Rho GTPase signaling, cytoskeletal organization | [5] |
| CEP131 | Ser35 | Centrosome and cilia function | [15] |
| DLG5 | Not specified | Cell polarity and adhesion | [15] |
| Amphiphysin 1 | Not specified | Synaptic vesicle endocytosis | [14] |
Downstream Signaling Pathway of GSK3
GSK3 is a constitutively active kinase that is regulated by inhibitory phosphorylation, primarily at Ser21 in GSK3α and Ser9 in GSK3β.[16][17] This inhibition is mediated by several upstream kinases, including Akt (PKB).[7][16] GSK3 has a vast and diverse range of substrates, implicating it in numerous cellular functions.
Key GSK3 Substrates and their Functions:
In the context of the nervous system, GSK3 substrates are involved in critical developmental and functional processes.
-
Transcription Factors: GSK3 phosphorylates and regulates the stability and activity of several transcription factors, including β-catenin, c-Myc, and CREB.[6][7][18] This regulation is pivotal for gene expression programs that control cell fate, proliferation, and differentiation.
-
Microtubule-Associated Proteins: Similar to CDKL5, GSK3 also targets MAPs such as Tau and MAP1B, influencing microtubule stability and axonal transport.[8] Phosphorylation of Tau by GSK3 is a well-known event in the pathology of Alzheimer's disease.
-
Metabolic Enzymes: Originally identified for its role in glycogen metabolism, GSK3 phosphorylates and inhibits glycogen synthase.[7]
-
Neuronal Polarity and Migration: GSK3 plays a role in establishing neuronal polarity and guiding neuronal migration through its interaction with proteins like APC (Adenomatous Polyposis Coli).[8]
The widespread influence of GSK3 makes it a central node in cellular signaling networks.
Quantitative Data on Key GSK3 Substrates
| Substrate | Phosphorylation Site(s) | Function | Reference |
| β-catenin | Thr41, Ser37, Ser33 | Targets for degradation, inhibiting Wnt signaling | [18] |
| c-Myc | Thr58 | Targets for degradation, regulating cell proliferation | [6] |
| Tau | Multiple sites | Reduces microtubule binding, implicated in neurodegeneration | [8] |
| Glycogen Synthase | Multiple sites | Inhibition of glycogen synthesis | [7] |
Crosstalk Between CDKL5 and GSK3 Signaling
A critical area of emerging research is the functional interaction between CDKL5 and GSK3 signaling pathways. Studies using mouse models of CDKL5 deficiency have consistently shown an increased activity of GSK3β.[11] This suggests that CDKL5 may normally function to suppress GSK3β activity, either directly or indirectly. The precise mechanism of this regulation is still under investigation.
The hyperactivation of GSK3β in the absence of functional CDKL5 is thought to contribute significantly to the neurodevelopmental defects observed in CDD.[12] This has led to the exploration of GSK3β inhibitors as a potential therapeutic strategy for CDD.[11] Pharmacological inhibition of GSK3β in juvenile Cdkl5 knockout mice has been shown to rescue some of the hippocampal development and learning deficits.[11]
Experimental Protocols
Studying the downstream signaling of CDKL5 and GSK3 involves a variety of molecular biology techniques. Below are detailed protocols for key experiments.
Western Blotting
Western blotting is used to detect specific proteins in a sample.[19]
Experimental Workflow:
References
- 1. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDKL5 stimulants and how do they work? [synapse.patsnap.com]
- 3. JCI - Temporal manipulation of Cdkl5 reveals essential postdevelopmental functions and reversible CDKL5 deficiency disorder–related deficits [jci.org]
- 4. Age-Related Cognitive and Motor Decline in a Mouse Model of CDKL5 Deficiency Disorder is Associated with Increased Neuronal Senescence and Death [aginganddisease.org]
- 5. Chemical genetic identification of CDKL5 substrates reveals its role in neuronal microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functions of GSK-3 Signaling in Development of the Nervous System [frontiersin.org]
- 7. GSK3 Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of GSK3 Signaling in Neuronal Morphogenesis [frontiersin.org]
- 10. GSK3 Function in the Brain during Development, Neuronal Plasticity, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with the GSK3-beta inhibitor Tideglusib improves hippocampal development and memory performance in juvenile, but not adult, Cdkl5 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. supporting-cdkl5.co.uk [supporting-cdkl5.co.uk]
- 15. embopress.org [embopress.org]
- 16. researchgate.net [researchgate.net]
- 17. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Discovery and Synthesis of AT-7519 Analogs: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Potent Class of Cyclin-Dependent Kinase Inhibitors
AT-7519, a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), has emerged as a significant compound in cancer research.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of AT-7519 and its analogs, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction to AT-7519 and its Mechanism of Action
AT-7519 is a pyrazolo[1,5-a]pyrimidine-based compound that exhibits potent inhibitory activity against a range of CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[2][4] The dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][4]
The mechanism of action of AT-7519 involves its competitive binding to the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their downstream substrates.[2] This inhibition leads to cell cycle arrest, primarily at the G0/G1 and G2/M phases, and subsequently induces apoptosis in cancer cells.[1][2] Notably, AT-7519 has demonstrated efficacy in various human tumor cell lines, including those with mutations in the p53 tumor suppressor gene.[2]
The core of AT-7519's activity lies in its aminopyrazole structure, which forms critical hydrogen bond interactions with the hinge region of the kinase domain.[5][6] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of AT-7519 analogs.
Synthetic Strategies for AT-7519 Analogs
The synthesis of AT-7519 and its analogs generally revolves around the construction of the core pyrazolo[1,5-a]pyrimidine scaffold. Various synthetic routes have been developed to allow for the introduction of diverse substituents to explore the structure-activity landscape.
Signaling Pathway of AT-7519 Action
AT-7519 exerts its anti-cancer effects by modulating key signaling pathways that control cell proliferation and survival. By inhibiting multiple CDKs, it disrupts the normal progression of the cell cycle and can also impact transcription regulation.
Quantitative Data Summary
The following tables summarize the inhibitory activities of AT-7519 and selected analogs against various cyclin-dependent kinases.
Table 1: In Vitro Kinase Inhibitory Activity of AT-7519
| Kinase | IC50 (nmol/L) |
| CDK1/Cyclin B | 210 |
| CDK2/Cyclin E | 47 |
| CDK4/Cyclin D1 | 100 |
| CDK5/p25 | 13 |
| CDK6/Cyclin D3 | 170 |
| CDK9/Cyclin T1 | <10 |
| GSK3β | 89 |
Data sourced from multiple studies.[2][3]
Table 2: Antiproliferative Activity of AT-7519 in Human Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (nmol/L) |
| HCT116 | Colon Cancer | 40 - 100 |
| HT29 | Colon Cancer | 200 - 400 |
| MCF-7 | Breast Cancer | 40 |
| MDA-MB-468 | Breast Cancer | 100 - 200 |
| U266 | Multiple Myeloma | 500 |
| MM.1S | Multiple Myeloma | 500 |
IC50 values represent the concentration required for 50% inhibition of cell proliferation after 72 hours of exposure.[2][3]
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs
A representative synthetic protocol for a pyrazolo[1,5-a]pyrimidine derivative, a core scaffold of AT-7519 analogs, is as follows:
-
Step 1: Condensation. A mixture of a substituted 3-aminopyrazole (1.0 eq) and a β-ketoester or β-diketone (1.1 eq) in a suitable solvent such as acetic acid or ethanol is heated to reflux for 4-8 hours.
-
Step 2: Monitoring and Work-up. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Step 3: Purification. The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and then purified by recrystallization or column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine derivative.
-
Step 4: Further Functionalization. The core scaffold can be further modified. For instance, halogenation at specific positions can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Step 5: Coupling Reactions. The halogenated intermediates can then undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a wide range of boronic acids, amines, or other coupling partners to introduce diversity at specific positions of the scaffold, leading to a library of AT-7519 analogs.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Format)
The inhibitory activity of the synthesized compounds against CDKs can be assessed using a radiometric filter binding assay:
-
Assay Components: The assay mixture typically contains the specific CDK/cyclin complex, a peptide substrate (e.g., histone H1), radiolabeled ATP ([γ-³³P]ATP), and the test compound at various concentrations in an appropriate assay buffer.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme to the mixture containing the substrate, ATP, and the test compound. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination and Separation: The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid). The phosphorylated substrate is then separated from the unincorporated [γ-³³P]ATP by spotting the reaction mixture onto a phosphocellulose filter paper, followed by washing with a wash buffer.
-
Quantification: The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by fitting the dose-response data to a sigmoidal curve.
Workflow for Discovery and Evaluation
The discovery and preclinical evaluation of novel AT-7519 analogs follow a structured workflow designed to identify promising drug candidates.
Conclusion
AT-7519 and its analogs represent a promising class of multi-targeted CDK inhibitors with significant potential in oncology. The pyrazolo[1,5-a]pyrimidine scaffold provides a versatile platform for the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The detailed methodologies and data presented in this guide offer a valuable resource for researchers dedicated to advancing the development of next-generation CDK inhibitors for cancer therapy.
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dark Kinome: A Technical Guide to the CDKL5/GSK3-IN-1 Chemical Probe
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention. However, a significant portion of these enzymes, termed the "dark kinome," remains understudied, presenting a vast, untapped potential for novel drug discovery.[1] This guide focuses on SGC-CDKL5/GSK3-1 , a potent and selective chemical probe designed to illuminate the functions of two such kinases: Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3).[2] CDKL5, in particular, is considered a "dark kinase" and is genetically linked to the severe neurodevelopmental disorder, CDKL5 Deficiency Disorder (CDD).[3][4]
This document provides a comprehensive technical overview of SGC-CDKL5/GSK3-1, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its application. Furthermore, it delves into the intricate signaling pathways of CDKL5 and GSK3, offering a framework for investigating their biological roles and the therapeutic potential of their inhibition.
SGC-CDKL5/GSK3-1: A Potent and Selective Chemical Probe
SGC-CDKL5/GSK3-1 is a cell-active chemical probe that potently inhibits CDKL5 and both isoforms of GSK3 (GSK3α and GSK3β).[2] Its development provides a critical tool for researchers to dissect the cellular functions of these kinases. To facilitate rigorous experimentation, a structurally similar but inactive negative control, SGC-CDKL5/GSK3-1N , is also available.[2] For researchers seeking to deconvolute the effects of CDKL5 and GSK3 inhibition, an orthogonal CDKL5 chemical probe, SGC-CAF382-1 , which represents a distinct chemotype with a non-overlapping kinase off-target profile, can be used in parallel.[2]
Potency and Cellular Target Engagement
The potency of SGC-CDKL5/GSK3-1 has been rigorously characterized using both biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of SGC-CDKL5/GSK3-1 [3][5]
| Target | Assay Type | IC50 (nM) |
| CDKL5 | Split Luciferase | 6.5 |
| GSK3α | Enzymatic | 4.0 |
| GSK3β | Enzymatic | 9.0 |
Table 2: Cellular Target Engagement of SGC-CDKL5/GSK3-1 (NanoBRET Assay in HEK293 cells) [3]
| Target | IC50 (nM) |
| CDKL5 | 3.5 |
| GSK3α | 10 |
| GSK3β | 35 |
Table 3: Negative Control SGC-CDKL5/GSK3-1N Cellular Target Engagement (NanoBRET Assay) [2]
| Target | Binding Affinity |
| CDKL5 | No binding |
| GSK3α | No binding |
| GSK3β | No binding |
Kinome-wide Selectivity
A critical characteristic of a high-quality chemical probe is its selectivity. SGC-CDKL5/GSK3-1 has demonstrated exceptional selectivity across the human kinome.
Table 4: Selectivity Profile of SGC-CDKL5/GSK3-1 (KINOMEscan at 1 µM) [3]
| Parameter | Value | Interpretation |
| Number of Kinases Profiled | 403 | Broad coverage of the human kinome. |
| S10(1 µM) | 0.01 | Only 1% of kinases showed >90% inhibition. |
| S35(1 µM) | 0.027 | Only 2.7% of kinases showed >65% inhibition. |
The closest off-target kinase identified with significant enzymatic inhibition is CDK16, with an IC50 of 590 nM, representing a 65-fold selectivity window compared to GSK3β.[3]
Signaling Pathways of CDKL5 and GSK3
Understanding the signaling networks in which CDKL5 and GSK3 operate is crucial for interpreting experimental results obtained using SGC-CDKL5/GSK3-1.
CDKL5 Signaling
CDKL5 is a serine/threonine kinase predominantly expressed in the brain and is crucial for neuronal development, maturation, and survival.[3][6] Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder, a severe neurodevelopmental encephalopathy.[7] CDKL5 has been shown to phosphorylate several substrates involved in microtubule dynamics and neuronal morphology.[8]
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 2. What Are the bona fide GSK3 Substrates? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical genetic identification of CDKL5 substrates reveals its role in neuronal microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
An In-depth Technical Guide to the Neuroprotective Properties of CDKL5/GSK3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neuroprotective properties of the dual-specificity kinase inhibitor, CDKL5/GSK3-IN-1 (also referred to as compound 2 or SGC-CDKL5/GSK3-1). This document details the compound's mechanism of action, presents quantitative data on its potency and selectivity, and outlines the experimental protocols for assessing its neuroprotective effects. The information herein is intended to serve as a valuable resource for researchers in neuropharmacology and drug discovery, particularly those focused on neurodegenerative diseases and disorders linked to CDKL5 and GSK3 signaling pathways.
Introduction
Cyclin-dependent kinase-like 5 (CDKL5) and glycogen synthase kinase 3 (GSK3) are serine/threonine kinases that play crucial roles in neuronal development, function, and survival.[1] Dysregulation of these kinases is implicated in various neurological disorders. Loss-of-function mutations in the CDKL5 gene lead to CDKL5 deficiency disorder (CDD), a severe neurodevelopmental encephalopathy.[2] GSK3 hyperactivity is associated with neurodegenerative conditions such as Alzheimer's disease and is a downstream consequence of CDKL5 loss.[2][3]
This compound is a potent, cell-active chemical probe that selectively inhibits both CDKL5 and the α and β isoforms of GSK3.[4][5] Its dual-target engagement presents a promising therapeutic strategy, as correcting the downstream GSK3β hyperactivity that results from CDKL5 deficiency may offer neuroprotective benefits.[2][6] This guide summarizes the key findings related to the neuroprotective effects of this compound, with a focus on its ability to promote motor neuron survival under conditions of cellular stress.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of both CDKL5 and GSK3α/β.[4] The loss of CDKL5 function has been shown to result in the hyperactivation of GSK3β, leading to increased neuronal apoptosis and deficient neuronal maturation.[6] By inhibiting both CDKL5 and the downstream hyperactive GSK3, this compound can modulate key signaling pathways involved in cell survival and protein regulation.
One of the primary downstream effects of GSK3 inhibition is the stabilization of β-catenin, a crucial protein in the Wnt signaling pathway that promotes cell survival and proliferation.[7] In the absence of Wnt signaling, GSK3 phosphorylates β-catenin, marking it for proteasomal degradation.[7] By inhibiting GSK3, this compound prevents this phosphorylation, leading to the accumulation of β-catenin and the activation of its target genes.[4][8]
Furthermore, CDKL5 is known to phosphorylate the microtubule-associated protein EB2.[4] Inhibition of CDKL5 by this compound reduces the phosphorylation of EB2, impacting microtubule dynamics.[4][8] The combined modulation of these pathways contributes to the observed neuroprotective phenotype of the compound.
Signaling Pathway Diagram
Caption: CDKL5/GSK3 Signaling and Neuroprotection Pathway.
Quantitative Data
The potency and selectivity of this compound (Compound 2) and its negative control (Compound 4) have been extensively characterized using various biochemical and cellular assays.[1][4] The following tables summarize the key quantitative findings.
Table 1: In Vitro and Cellular Potency (IC₅₀)
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound (Cpd 2) | CDKL5 | NanoBRET | 4.6 |
| GSK3α | NanoBRET | 9.5 | |
| GSK3β | NanoBRET | 24 | |
| Negative Control (Cpd 4) | CDKL5 | NanoBRET | 4400 |
| GSK3α | NanoBRET | 4.6 | |
| GSK3β | NanoBRET | 11 | |
| Data sourced from MedchemExpress and Ong et al., 2023.[4][5] |
Table 2: Kinome Selectivity Profile of this compound
| Assay | Parameter | Value | Interpretation |
| KINOMEscan (1 µM) | S₁₀(1 µM) | 0.01 | High selectivity; only 1% of kinases show >90% inhibition. |
| KINOMEscan (1 µM) | PoC < 10 | 4 kinases | Very few off-targets at a high concentration. |
| PoC = Percent of Control; S₁₀ is the selectivity score based on kinases with PoC < 10. Data from the Structural Genomics Consortium.[9] |
Table 3: Neuroprotective Effect in Motor Neuron Survival Assay
| Treatment Condition | Cell Survival (% of Vehicle Control) |
| Vehicle (DMSO) | 100% |
| ER Stress Inducer (CPA) | ~50% (Concentration-dependent) |
| CPA + this compound (<200 nM) | Significant rescue of motor neuron survival |
| CPA + Negative Control (<200 nM) | Significant rescue of motor neuron survival |
| CPA = Cyclopiazonic acid. The data indicates that at low nanomolar concentrations, both dual inhibition of CDKL5/GSK3 and selective inhibition of GSK3 promote motor neuron survival under ER stress.[4][6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the methods described in Ong et al., 2023.[4]
NanoBRET™ Target Engagement Assay
This assay quantifies the engagement of the inhibitor with its target kinases within intact cells.
Experimental Workflow:
Caption: Workflow for the NanoBRET Target Engagement Assay.
Methodology:
-
Cell Transfection: HEK293T cells are transfected with plasmids encoding for full-length human CDKL5, GSK3α, or GSK3β fused to NanoLuc® luciferase.
-
Cell Seeding: 24 hours post-transfection, cells are harvested and seeded into 96-well white assay plates.
-
Compound and Tracer Addition: The NanoBRET™ tracer is added to the cells, followed by the addition of this compound at various concentrations (typically a 9-point dilution series).
-
Equilibration: The plate is incubated for 2 hours at 37°C in a 5% CO₂ environment to allow for compound binding to reach equilibrium.
-
Signal Detection: Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added. The plate is immediately read on a luminometer capable of detecting both the donor (NanoLuc®, 460 nm) and acceptor (tracer, 618 nm) emission signals.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The data is then normalized and fitted to a dose-response curve to determine the IC₅₀ value.
Western Blot for Downstream Signaling
This protocol is used to assess the effect of the inhibitor on the phosphorylation of downstream substrates of CDKL5 (EB2) and GSK3 (β-catenin).
Methodology:
-
Cell Culture and Treatment: Primary rat cortical neurons (DIV11-14) are treated with this compound or the negative control at various concentrations (e.g., 5 nM, 50 nM, 500 nM, 5 µM) for 1 hour.[8]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against p-EB2 (S222), total EB2, p-β-catenin (S33/37/T41), total β-catenin, and a loading control (e.g., α-tubulin).[8]
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to the total protein and/or loading control.
Motor Neuron Survival Assay
This assay evaluates the neuroprotective effect of the compound against endoplasmic reticulum (ER) stress-induced cell death.
Experimental Workflow:
Caption: Workflow for the Motor Neuron Survival Assay.
Methodology:
-
Motor Neuron Differentiation: Human induced pluripotent stem cells (iPSCs) are differentiated into motor neurons using established protocols.
-
Plating: Differentiated motor neurons are dissociated and plated at a density of 2,000 cells/well in 96-well plates coated with laminin and poly-ornithine.
-
Treatment: After 48 hours, the motor neurons are treated simultaneously with an ER stress inducer (e.g., cyclopiazonic acid - CPA) and the test compounds (this compound or negative control) at various concentrations.
-
Incubation: The cells are co-incubated for 72 hours.
-
Viability Assessment:
-
Live cells are visualized by staining with CellTrace™ Calcein AM.
-
Whole-well images are acquired using a high-content imaging system.
-
The number of surviving, calcein-positive neurons is counted using image analysis software.
-
-
Data Analysis: Cell counts for each condition are expressed as a percentage of the surviving cells in the vehicle (DMSO)-treated control wells.
Conclusion
This compound is a potent and selective dual inhibitor of CDKL5 and GSK3 kinases. The data presented in this guide demonstrates its ability to engage its targets in cells and modulate downstream signaling pathways. Crucially, the compound exhibits significant neuroprotective properties by promoting the survival of human motor neurons subjected to ER stress, a pathological hallmark of several neurodegenerative diseases.[4] The detailed protocols provided herein offer a framework for further investigation into the therapeutic potential of targeting the CDKL5 and GSK3 pathways. This chemical probe and its associated negative control are invaluable tools for dissecting the complex biology of these kinases and for the development of novel neuroprotective agents.
References
- 1. eubopen.org [eubopen.org]
- 2. Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
Exploring the Crosstalk Between CDKL5 and GSK3 Signaling: A Technical Guide for Researchers
Executive Summary:
Cyclin-dependent kinase-like 5 (CDKL5) is a critical serine/threonine kinase for proper brain development, and mutations in its gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental encephalopathy. Glycogen synthase kinase 3 (GSK3) is a ubiquitously expressed kinase that acts as a key regulatory node in a multitude of cellular processes, including neuronal development, plasticity, and survival. A growing body of evidence reveals a significant functional crosstalk between CDKL5 and GSK3 signaling. This guide delineates the molecular mechanisms of this interaction, summarizes key quantitative findings, provides essential experimental protocols, and explores the therapeutic implications of targeting this pathway for CDD. The central finding is that loss of CDKL5 function leads to the hyperactivation of GSK3β, primarily through the disruption of the AKT signaling pathway, contributing significantly to the neurodevelopmental deficits observed in CDD. Consequently, pharmacological inhibition of GSK3β has emerged as a promising therapeutic strategy, with preclinical studies demonstrating a rescue of neuronal and behavioral phenotypes.
Introduction
The Role of CDKL5 in Neurodevelopment
Cyclin-dependent kinase-like 5 (CDKL5), also known as serine/threonine kinase 9 (STK9), is encoded by an X-linked gene.[1] While expressed in many tissues, its highest levels are found in the brain, particularly within neurons of the cortex, hippocampus, and striatum.[1] CDKL5 is essential for a wide range of neuronal processes, including neuronal survival, proliferation, differentiation, dendritic morphogenesis, spine maturation, and synapse formation.[1][2] Its function is mediated through the phosphorylation of various substrates that regulate microtubule dynamics, synaptic structure, and gene expression.[3][4]
GSK3 Signaling in Neuronal Function
Glycogen synthase kinase 3 exists in two isoforms, GSK3α and GSK3β, which are highly homologous serine/threonine kinases.[5] GSK3β is particularly abundant in the brain and is a crucial regulator of neurogenesis, neuronal polarization, and axon growth.[5] Unlike most kinases, GSK3 is constitutively active in resting cells and is primarily regulated through inhibitory phosphorylation, most notably at the Serine 9 residue (Ser9) by upstream kinases like AKT.[6] Dysregulation of GSK3 activity is implicated in several neurodevelopmental and neurodegenerative disorders.[5][7]
The Pathophysiology of CDKL5 Deficiency Disorder (CDD)
CDD is a rare genetic disorder caused by mutations in the CDKL5 gene, leading to a loss of functional CDKL5 protein.[2][6] It is characterized by early-onset intractable seizures, severe intellectual disability, motor impairments, and features overlapping with Rett syndrome.[1][8] Research using in vitro and in vivo models has shown that the absence of CDKL5 impairs dendritic arborization, spine maturation, and neuronal survival, providing a cellular basis for the severe neurological phenotype.[6][9] Understanding the downstream signaling pathways disrupted by CDKL5 loss is paramount for developing effective therapies.
The Core Signaling Axis: CDKL5 Regulation of GSK3 Activity
The crosstalk between CDKL5 and GSK3 is not direct; CDKL5 does not appear to phosphorylate GSK3 directly.[10][11] Instead, the evidence points to an indirect regulatory mechanism mediated by the PI3K/AKT pathway. In a healthy neuron, CDKL5 appears to be required for the proper functioning of the AKT/GSK-3β signaling cascade.[8] Loss of CDKL5 impairs this pathway, leading to reduced inhibitory phosphorylation of GSK3β at its Ser9 residue.[6][8] This dephosphorylation results in the sustained, pathological hyperactivity of GSK3β.[1][6] This increased GSK3β activity is a key driver of the neurodevelopmental defects seen in CDD models, including impaired dendritic growth and reduced neuronal survival.[1][8] This mechanism positions GSK3β as a critical downstream effector of CDKL5.
References
- 1. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of CDKL5 impairs survival and dendritic growth of newborn neurons by altering AKT/GSK-3β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with the GSK3-beta inhibitor Tideglusib improves hippocampal development and memory performance in juvenile, but not adult, Cdkl5 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel CDK5-dependent pathway for regulating GSK3 activity and kinesin-driven motility in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
Technical Guide: Analysis of CDKL5 Substrates in the Presence of a Dual CDKL5/GSK3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of Cyclin-Dependent Kinase-Like 5 (CDKL5) substrates and the impact of a specific dual-function inhibitor, here identified as SGC-CDKL5/GSK3-1, on their phosphorylation status. It includes quantitative data, in-depth experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.
Introduction to CDKL5 and Its Substrates
Cyclin-Dependent Kinase-Like 5 (CDKL5) is a serine/threonine kinase crucial for proper brain development and neuronal function.[1][2][3] Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental encephalopathy characterized by early-onset seizures and profound developmental delays.[4] CDKL5's kinase activity is central to its function, and identifying its downstream substrates is key to understanding the pathophysiology of CDD and developing targeted therapies.[5][6]
CDKL5 phosphorylates target proteins containing a specific consensus motif, Arg-Pro-X-Ser/Thr-Ala/Pro/Gly/Ser (RPXS/T), regulating a variety of cellular processes.[3][4] Key functions influenced by CDKL5 include neuronal morphogenesis, dendritic spine development, and microtubule dynamics.[3][7] Several direct substrates of CDKL5 have been identified through phosphoproteomic screening and other methods.
Table 1: Validated Direct Substrates of CDKL5
| Substrate | Function | Reference |
| MAP1S | Microtubule-associated protein involved in microtubule dynamics. | [1][8][9][10][11] |
| EB2 (MAPRE2) | Microtubule end-binding protein that regulates microtubule stability. | [1][5][6] |
| CEP131 | Centrosomal protein involved in cilia function. | [8][9][10][11] |
| DLG5 | Scaffolding protein implicated in cell polarity. | [8][9][10][11] |
| ARHGEF2 | RhoA guanine nucleotide exchange factor involved in cytoskeletal regulation. | [1][2] |
The Dual CDKL5/GSK3 Inhibitor: SGC-CDKL5/GSK3-1
Given the significant homology between CDKL5 and Glycogen Synthase Kinase 3 (GSK3), developing selective inhibitors is challenging.[5][6][12] SGC-CDKL5/GSK3-1 (also referred to as compound 2 in some literature) is a potent chemical probe that inhibits both CDKL5 and GSK3α/β.[13][14] A structurally similar analog, SGC-CDKL5/GSK3-1N (compound 4), serves as a negative control as it does not bind to CDKL5.[13][14] These tools are invaluable for dissecting the downstream signaling of these kinases.
The microtubule-associated protein EB2 is a well-validated substrate of CDKL5.[13] The impact of the dual inhibitor on the phosphorylation of EB2 at Serine 222 (pEB2 S222) has been quantitatively assessed in primary rat cortical neurons.
Quantitative Data: Inhibitor Effect on EB2 Phosphorylation
The following table summarizes the dose-dependent effect of the CDKL5/GSK3 inhibitor (Compound 2) and its negative control (Compound 4) on the phosphorylation of the CDKL5 substrate EB2 in primary rat cortical neurons after a one-hour treatment. Data is derived from Western blot analysis.[13]
Table 2: Quantitative Analysis of Phospho-EB2 (S222) Levels Following Inhibitor Treatment
| Treatment Compound | Concentration | Mean Normalized pEB2 (S222) Level (% of Control) | Standard Deviation |
| Compound 2 (Probe) | 5 nM | 68% | ± 5% |
| 50 nM | 45% | ± 8% | |
| 500 nM | 25% | ± 6% | |
| 5 µM | 18% | ± 4% | |
| Compound 4 (Negative Control) | 5 nM | 102% | ± 7% |
| 50 nM | 98% | ± 9% | |
| 500 nM | 95% | ± 11% | |
| 5 µM | 55% | ± 10% |
Data is estimated based on graphical representations in the source literature and presented as a percentage of the vehicle-treated control.[13] As the data indicates, Compound 2 demonstrates a dose-dependent inhibition of EB2 phosphorylation, a direct measure of CDKL5 kinase activity inhibition in a cellular context.[13] The negative control, Compound 4, shows no significant effect until the highest concentration, confirming the specificity of the probe at lower doses.[13]
Experimental Protocols
The following are detailed methodologies for assessing the impact of inhibitors on CDKL5 substrate phosphorylation in primary neurons.
Primary Neuron Culture and Inhibitor Treatment
-
Cell Source: Primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats.
-
Plating: Neurons are plated on poly-D-lysine-coated plates at a density of 1.5 x 10^5 cells/cm².
-
Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Maturation: Neurons are cultured for 11-16 days in vitro (DIV) to allow for maturation and expression of relevant proteins.
-
Inhibitor Preparation: SGC-CDKL5/GSK3-1 (Compound 2) and its negative control (Compound 4) are dissolved in DMSO to create stock solutions.
-
Treatment: On the day of the experiment, the culture medium is replaced with fresh medium containing the desired final concentration of the inhibitor or vehicle (DMSO). The final DMSO concentration should be kept constant across all conditions (e.g., <0.1%).
-
Incubation: Cells are treated for 1 hour at 37°C and 5% CO₂.[13]
Western Blotting for Phospho-Substrate Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and separated on a 4-20% Tris-Glycine polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in the blocking buffer.
-
Primary Antibodies:
-
Rabbit anti-phospho-EB2 (Ser222)
-
Mouse anti-total EB2
-
Rabbit anti-CDKL5
-
Mouse anti-β-Tubulin (as a loading control)[13]
-
-
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies.[13]
-
Detection: After further washes, the signal is detected using an enhanced chemiluminescence (ECL) reagent and visualized with an imaging system.[13]
-
Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ). The phospho-EB2 signal is normalized to the total EB2 signal or a loading control like β-Tubulin.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: CDKL5 and GSK3 signaling pathways and the effect of a dual inhibitor.
Experimental Workflow Diagram
Caption: Workflow for inhibitor testing on CDKL5 substrate phosphorylation.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. core.ac.uk [core.ac.uk]
- 3. Novel CDKL5 targets identified in human iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phosphoproteomic screening identifies physiological substrates of the CDKL5 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. biorxiv.org [biorxiv.org]
- 13. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
Unraveling the Molecular Landscape of CDKL5/GSK3-IN-1 in the Brain: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the molecular targets of the dual kinase inhibitor, CDKL5/GSK3-IN-1, within the brain. Designed for researchers, scientists, and drug development professionals, this document delves into the inhibitor's mechanism of action, target engagement, and its impact on downstream signaling pathways crucial for neuronal function. Through a detailed presentation of quantitative data, experimental methodologies, and visual representations of molecular interactions, this guide aims to facilitate a deeper understanding of this potent chemical probe and its potential therapeutic applications in neurological disorders.
Introduction to this compound
This compound, also referred to as compound 2 or SGC-CDKL5/GSK3-1, is a potent and selective chemical probe that dually inhibits Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3) alpha and beta isoforms.[1][2][3][4] CDKL5 is a serine/threonine kinase vital for proper brain development and neuronal function, and its mutation leads to the severe neurodevelopmental disorder, CDKL5 Deficiency Disorder (CDD).[1][5][6][7] GSK3α and GSK3β are key regulators of numerous cellular processes, including neuronal development, and have been implicated in various neurological conditions.[1][5][6][8] The dual inhibitory action of this compound makes it a valuable tool for dissecting the intricate signaling networks governed by these two kinases in the brain.[1][2][4]
Molecular Targets and Selectivity
The primary molecular targets of this compound are CDKL5, GSK3α, and GSK3β.[1][2][3][4] Extensive kinome-wide selectivity profiling has demonstrated the remarkable specificity of this inhibitor.
Quantitative Target Affinity and Potency
The inhibitory potency of this compound against its primary targets has been quantified using various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay Type | Metric | Value (nM) | Reference |
| CDKL5 | NanoBRET Cellular Target Engagement | IC50 | 3.5 | [4] |
| CDKL5 | In vitro Split-Luciferase Assay | IC50 | ~10 (estimated from graph) | [4] |
| GSK3α | NanoBRET Cellular Target Engagement | IC50 | 24 | [1] |
| GSK3β | NanoBRET Cellular Target Engagement | IC50 | 3.9 | [1] |
Table 1: Inhibitory Potency of this compound against primary targets.
Kinome-Wide Selectivity Profile
To assess its specificity, this compound was screened against a large panel of human kinases. The results highlight its high selectivity for CDKL5 and GSK3.
| Kinase | Percent of Control (PoC) @ 1µM | S-Score (10) @ 1µM |
| GSK3β | <10 | 0.01 |
| DYRK2 | <10 | |
| GSK3α | <10 | |
| CDKL5 | <10 |
Table 2: Kinome-wide selectivity of this compound (SGC-CDKL5/GSK3-1). The S-score (10) represents the number of kinases with a PoC < 10 divided by the total number of kinases tested, indicating high selectivity.[3]
Downstream Signaling Pathways
This compound modulates the phosphorylation of key downstream substrates of both CDKL5 and GSK3, providing a means to probe their respective signaling pathways in a cellular context.
CDKL5 Signaling
A known substrate of CDKL5 is the microtubule-associated protein, End-binding protein 2 (EB2).[1] Inhibition of CDKL5 by this compound leads to a dose-dependent decrease in the phosphorylation of EB2 at Serine 222 in primary cortical neurons.[1]
Caption: Inhibition of the CDKL5 signaling pathway by this compound.
GSK3 Signaling
A well-established substrate of GSK3 is β-catenin.[1][2] Treatment of primary cortical neurons with this compound results in a dose-dependent reduction in the phosphorylation of β-catenin, consistent with GSK3 inhibition.[1][2]
Caption: Inhibition of the GSK3 signaling pathway by this compound.
Experimental Protocols
The identification and characterization of the molecular targets of this compound rely on a suite of robust experimental methodologies.
Kinase Target Engagement Assays
NanoBRET™ Target Engagement Assay:
This live-cell assay quantifies the binding of a test compound to a specific kinase target.
-
Cell Preparation: HEK293T cells are co-transfected with plasmids encoding the kinase of interest fused to a NanoLuc® luciferase and a HaloTag® protein.
-
Compound Treatment: Transfected cells are incubated with a fluorescent tracer that binds to the kinase's ATP pocket and varying concentrations of the inhibitor (this compound).
-
BRET Measurement: The NanoBRET substrate is added, and Bioluminescence Resonance Energy Transfer (BRET) is measured. The BRET signal is generated when the NanoLuc donor and the fluorescent tracer acceptor are in close proximity.
-
Data Analysis: Competitive displacement of the tracer by the inhibitor results in a decrease in the BRET signal. IC50 values are calculated from the dose-response curves.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
In Vitro Kinase Assays
Split-Luciferase Assay:
This biochemical assay measures the direct inhibition of kinase activity.
-
Reagent Preparation: Recombinant CDKL5 enzyme, a substrate peptide fused to a small luciferase fragment (SmBiT), and a large luciferase fragment (LgBiT) are prepared.
-
Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor are incubated in the presence of ATP.
-
Luminescence Detection: Upon phosphorylation of the substrate by the kinase, it binds to a phospho-specific antibody that is conjugated to the LgBiT fragment. This brings LgBiT and SmBiT into close proximity, reconstituting a functional luciferase enzyme. The luminescence signal is then measured.
-
Data Analysis: Inhibition of the kinase by the compound results in a decreased luminescence signal. IC50 values are determined from the dose-response curves.
Western Blotting for Downstream Target Modulation
This technique is used to assess changes in the phosphorylation status of downstream substrates in response to inhibitor treatment.
-
Cell Culture and Treatment: Primary cortical neurons are cultured and treated with varying concentrations of this compound for a specified duration.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EB2, EB2, p-β-catenin, β-catenin).
-
Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Quantification: The band intensities are quantified to determine the relative levels of phosphorylated protein compared to the total protein.
Conclusion
This compound is a highly potent and selective dual inhibitor of CDKL5 and GSK3 kinases. Its well-characterized molecular targets and its demonstrated ability to modulate their downstream signaling pathways in the brain make it an invaluable research tool. The experimental protocols detailed in this guide provide a framework for utilizing this chemical probe to further investigate the complex roles of CDKL5 and GSK3 in neuronal health and disease, and to explore their potential as therapeutic targets for neurological disorders.
References
- 1. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 4. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel CDKL5 targets identified in human iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase-Like 5 (CDKL5): Possible Cellular Signalling Targets and Involvement in CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
Unraveling CDKL5 Deficiency Disorder: A Technical Guide to Chemical Probe-Based Interrogation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDKL5 Deficiency Disorder (CDD) is a severe X-linked neurodevelopmental disorder characterized by early-onset, intractable epilepsy and profound developmental impairment. The disorder arises from mutations in the CDKL5 gene, which encodes a crucial serine/threonine kinase involved in neuronal development and function. Understanding the complex signaling networks governed by CDKL5 is paramount for the development of targeted therapeutics. This technical guide details the application of chemical probes as powerful tools to dissect CDKL5-mediated signaling pathways. We provide a comprehensive overview of available chemical probes, detailed experimental protocols for their use in target identification and validation, and a summary of known CDKL5 substrates and their roles in cellular processes. This document is intended to serve as a practical resource for researchers dedicated to advancing our understanding of CDD and accelerating the discovery of effective treatments.
Introduction to CDKL5 Deficiency Disorder
CDKL5 Deficiency Disorder (CDD) is a rare, X-linked genetic condition that leads to severe neurodevelopmental impairment.[1][2][3] The disorder is primarily caused by de novo mutations in the Cyclin-Dependent Kinase-Like 5 (CDKL5) gene.[3] The hallmark features of CDD include early-onset epileptic seizures, often within the first three months of life, severe global developmental delay, intellectual disability, and cortical visual impairment.[1][3]
The CDKL5 gene, located on the X chromosome, encodes a serine/threonine protein kinase that is highly expressed in the brain.[4][5] This kinase is essential for normal brain development, playing critical roles in neuronal proliferation, maturation, dendritic morphogenesis, and synaptic function.[6][7] The majority of disease-causing mutations cluster within the N-terminal kinase domain of the CDKL5 protein, strongly suggesting that the loss of its catalytic activity is a primary driver of CDD pathology.[7] Consequently, identifying the substrates and signaling pathways regulated by CDKL5 is a critical step toward developing targeted therapies.
Chemical Probes for Studying CDKL5
Chemical probes are small molecules designed to bind to a specific protein target, in this case, the CDKL5 kinase, and modulate its function. These tools are invaluable for studying the cellular roles of kinases, as they allow for the acute and reversible inhibition of kinase activity, helping to deconvolute complex signaling pathways.
Available Chemical Probes and Negative Controls
Recent efforts have led to the development of potent and selective chemical probes for CDKL5. A notable example is a dual inhibitor of CDKL5 and Glycogen Synthase Kinase 3 (GSK3), alongside a structurally similar negative control that is inactive against CDKL5. This chemical probe set allows for the specific interrogation of CDKL5-dependent signaling. Another specific inhibitor, SGC-CAF382-1, has been developed to be devoid of GSK3 inhibition, providing an orthogonal tool to study CDKL5 function.
Table 1: Chemical Probes for CDKL5 Interrogation
| Compound Name | Target(s) | Potency (IC50) | Assay Type | Negative Control | Reference(s) |
| Analog 2 | CDKL5, GSK3α/β | CDKL5: 4.6 nM | NanoBRET | Analog 4 | [8][9] |
| SGC-CAF382-1 | CDKL5, CDK9, CDK16, CDK17, CDK18 | CDKL5: 6.7 nM | Split Luciferase (Luceome) | SGC-CAF268-1N | [7] |
| CDK9: 20 nM | Enzymatic (Eurofins) | [7] | |||
| CDK16: 62 nM | Enzymatic (Eurofins) | [7] | |||
| CDK17: 89 nM | Enzymatic (Eurofins) | [7] | |||
| CDK18: 100 nM | Enzymatic (Eurofins) | [7] | |||
| GSK3α: 470 nM | Enzymatic (Eurofins) | [7] | |||
| GSK3β: 2200 nM | Enzymatic (Eurofins) | [7] |
Experimental Workflows and Protocols
The following sections provide detailed methodologies for key experiments utilizing chemical probes to investigate CDKL5 function.
Identifying CDKL5 Substrates via Quantitative Phosphoproteomics
A powerful, unbiased approach to identify direct and indirect substrates of a kinase is through quantitative mass spectrometry-based phosphoproteomics. The general workflow involves comparing the phosphoproteomes of cells with and without functional CDKL5.
Figure 1. Workflow for quantitative phosphoproteomic identification of CDKL5 substrates.
3.1.1. Detailed Protocol: Quantitative Phosphoproteomics
Cell Culture and Lysis:
-
Culture human U2OS (osteosarcoma) cells (or other suitable cell lines like HEK293) in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin in a 37°C incubator with 5% CO2.
-
Generate CDKL5 knockout (KO) cells using CRISPR/Cas9 technology as previously described.
-
Grow wild-type (WT) and CDKL5 KO cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
In-Solution Tryptic Digestion:
-
Take equal amounts of protein (e.g., 1 mg) from each sample.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
Tandem Mass Tag (TMT) Labeling and Phosphopeptide Enrichment:
-
Desalt the digested peptides using a C18 solid-phase extraction cartridge.
-
Label the peptides with TMT reagents according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
Enrich for phosphopeptides using titanium dioxide (TiO2) chromatography. Briefly, acidify the peptide mixture and load it onto a TiO2 column. Wash the column with high organic, low pH buffers to remove non-phosphorylated peptides. Elute the phosphopeptides with a high pH buffer, such as 1.5% ammonium hydroxide.
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).
-
Use a data-dependent acquisition method with a survey scan in the Orbitrap and subsequent MS/MS scans of the most intense precursor ions using higher-energy collisional dissociation (HCD).
Data Analysis:
-
Process the raw data using software such as MaxQuant.
-
Search the spectra against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of phosphopeptides based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify phosphosites that are significantly down-regulated in the CDKL5 KO cells compared to WT cells.
In Vitro Kinase Assay for Target Validation and Inhibitor Profiling
In vitro kinase assays are essential for confirming direct phosphorylation of a putative substrate by CDKL5 and for determining the potency of chemical probes.
Figure 2. General workflow for an in vitro kinase assay.
3.2.1. Detailed Protocol: Immunoprecipitation-Kinase Assay
-
Lyse cells expressing FLAG-tagged CDKL5 in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).
-
Immunoprecipitate FLAG-CDKL5 using anti-FLAG M2 agarose beads for 2-3 hours at 4°C.
-
Wash the beads three times with lysis buffer and once with kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT).
-
Resuspend the beads in kinase buffer containing the substrate (e.g., 1 µg of a synthetic peptide of a putative substrate like MAP1S) and [γ-32P]ATP (10 µCi).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography. For peptide substrates, the radioactivity can be quantified by spotting the reaction mixture onto P81 phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter.
Cellular Target Engagement using Western Blotting
Western blotting is a straightforward method to assess the on-target effect of a chemical probe in a cellular context by measuring the phosphorylation of a known downstream substrate.
3.3.1. Detailed Protocol: Western Blotting for Phospho-Substrates
-
Culture primary neurons or a relevant cell line to the desired density.
-
Treat the cells with the CDKL5 chemical probe (e.g., Analog 2) and the corresponding negative control (e.g., Analog 4) at various concentrations for a specified time (e.g., 1 hour).
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentrations using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer by boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated CDKL5 substrate (e.g., phospho-EB2 Ser222) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total substrate and a loading control (e.g., GAPDH or tubulin) to normalize the data.
CDKL5 Signaling Pathways and Known Substrates
CDKL5 is implicated in a multitude of cellular processes crucial for neuronal function. Phosphoproteomic studies have identified several direct substrates of CDKL5, shedding light on its downstream signaling pathways.
Figure 3. Simplified CDKL5 signaling pathway highlighting key substrates.
Many identified CDKL5 substrates contain a consensus phosphorylation motif of Arg-Pro-X-Ser/Thr-Ala/Pro.[10]
Table 2: Validated Substrates of CDKL5
| Substrate | Phosphorylation Site(s) | Cellular Function | Implication in CDD | Reference(s) |
| MAP1S (Microtubule-Associated Protein 1S) | Ser900 (human) / Ser812 (mouse) | Microtubule stabilization and dynamics | Altered dendritic spine development and cargo trafficking | [1][4][6] |
| CEP131 (Centrosomal Protein 131) | Ser35 | Centrosome and cilia function | Potential defects in neuronal migration and ciliogenesis | [4][6] |
| DLG5 (Discs Large Homolog 5) | Ser828 | Cell polarity and junctional complexes | Disrupted neuronal architecture | [4][6] |
| EB2/MAPRE2 (End-Binding Protein 2) | Ser222 (mouse) | Microtubule plus-end tracking and dynamics | Impaired microtubule-dependent processes in neurons | [10] |
| ARHGEF2 (Rho/Rac Guanine Nucleotide Exchange Factor 2) | Ser122 (mouse) | Regulation of Rho GTPases, cytoskeletal dynamics | Defective neuronal morphogenesis | [10] |
Conclusion
The development of potent and selective chemical probes for CDKL5 has opened new avenues for investigating the molecular mechanisms underlying CDKL5 Deficiency Disorder. The experimental protocols detailed in this guide provide a framework for researchers to utilize these tools for substrate identification, target validation, and the elucidation of CDKL5-dependent signaling pathways. A deeper understanding of these pathways is essential for identifying novel therapeutic targets and developing effective treatments for this devastating disorder. The continued application of chemical biology approaches, in concert with genetic and proteomic studies, will undoubtedly accelerate progress toward a cure for CDD.
References
- 1. Phosphopeptide Enrichment Using Offline Titanium Dioxide Columns for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Deep Profiling of Proteome and Phosphoproteome by Isobaric Labeling, Extensive Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 5. Phosphopeptide Enrichment With TiO2 Chromatography [bio-protocol.org]
- 6. ohsu.edu [ohsu.edu]
- 7. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. cmsp.umn.edu [cmsp.umn.edu]
- 9. In-Solution Trypsin Digestion and Mass Spectrometry (MS) Analysis [bio-protocol.org]
- 10. Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CDKL5/GSK3-IN-1 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of CDKL5/GSK3-IN-1, a dual inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3), in primary neuron cultures. This document is intended to guide researchers in studying the intricate roles of CDKL5 and GSK3 signaling in neuronal development, function, and pathology.
Introduction
Cyclin-Dependent Kinase-Like 5 (CDKL5) is a serine/threonine kinase crucial for normal brain development and function.[1][2] Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition characterized by early-onset epilepsy, intellectual disability, and motor impairments.[1][3][4] Glycogen Synthase Kinase 3 (GSK3), with its two isoforms GSK3α and GSK3β, is a key regulator in a multitude of cellular processes, including neuronal morphogenesis, axon growth, and synaptic plasticity.[5][6][7]
There is significant crosstalk between CDKL5 and GSK3 signaling pathways.[2] Loss of CDKL5 function has been shown to result in altered AKT/GSK3β signaling, leading to increased GSK3β activity. This hyperactivity of GSK3β is implicated in the neuronal maturation deficits and increased apoptosis observed in CDKL5 deficiency.[2][8][9] Therefore, dual inhibition of both CDKL5 and GSK3 presents a promising therapeutic strategy for CDD and a valuable tool for dissecting their combined roles in neuronal biology.
This compound (also referred to as compound 2 in some literature) is a potent and selective chemical probe that inhibits both CDKL5 and GSK3α/β.[2][10] Its use in primary neuron cultures allows for the investigation of the downstream effects of inhibiting these kinases on neuronal survival, morphology, and signaling pathways.
Signaling Pathways
The interplay between CDKL5 and GSK3 is complex and integrated with other critical neuronal signaling pathways. Below is a diagram illustrating the key relationships.
Caption: CDKL5 and GSK3 Signaling Pathways in Neurons.
Experimental Protocols
The following protocols are synthesized from established methods for primary neuron culture and studies utilizing CDKL5/GSK3 inhibitors.
Protocol 1: Primary Hippocampal/Cortical Neuron Culture
This protocol describes the isolation and culture of primary hippocampal or cortical neurons from rodent pups (P0-P1).
Materials:
-
Dissection medium: Hibernate-E or Neurobasal medium
-
Enzyme solution: Papain (20 units/ml) or Trypsin (2.5%) in dissection medium
-
Trypsin inhibitor/Enzyme inhibitor solution
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and 5% fetal bovine serum (FBS)[2][11]
-
Maintenance medium: Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine (PDL) or Poly-L-ornithine (PLO) coated culture plates or coverslips
-
Sterile dissection tools
-
37°C water bath and 5% CO2 incubator
Procedure:
-
Coating of Cultureware: Coat culture plates or coverslips with PDL (50-100 µg/mL) or PLO overnight at 37°C.[12][13][14] Wash twice with sterile water and allow to dry before use.
-
Dissection: Euthanize P0-P1 rodent pups according to approved institutional guidelines. Dissect hippocampi or cortices in ice-cold dissection medium.[12][15]
-
Digestion: Transfer the tissue to the enzyme solution and incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.[11][15]
-
Inhibition and Washing: Remove the enzyme solution and add the inhibitor solution. Incubate for 5 minutes. Wash the tissue 2-3 times with plating medium (without FBS).[15]
-
Trituration: Gently triturate the tissue in plating medium using a series of fire-polished Pasteur pipettes with decreasing tip diameters until a single-cell suspension is achieved.[11]
-
Cell Counting and Plating: Determine cell viability and density using a hemocytometer and trypan blue. Plate the neurons at a density of 300,000 cells per well on 12-well plates.[2][16]
-
Culture Maintenance: After 4 hours, replace the plating medium with maintenance medium.[2][16] Maintain the cultures at 37°C in a 5% CO2 humidified incubator. Refresh 20-30% of the maintenance media every 3-4 days.[2][16]
Protocol 2: Treatment of Primary Neurons with this compound
This protocol outlines the procedure for treating cultured primary neurons with the dual inhibitor.
Materials:
-
Primary neuron cultures (e.g., DIV 11-14)
-
This compound (Compound 2)
-
DMSO (vehicle control)
-
Maintenance medium
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in maintenance medium to achieve the desired final concentrations.
-
Treatment: Between Days in Vitro (DIV) 11 and 14, treat the neurons with various concentrations of this compound (e.g., 5 nM, 50 nM, 500 nM, 5 µM) for 1 hour.[2][16] A vehicle control (DMSO) should be run in parallel.[2]
-
Post-Treatment Analysis: Following the treatment period, the cells can be harvested for various downstream analyses, such as Western blotting, immunocytochemistry, or viability assays.
Experimental Workflow
Caption: Workflow for Primary Neuron Culture and Inhibitor Treatment.
Data Presentation
The following tables summarize quantitative data from studies using CDKL5/GSK3 inhibitors in neuronal models.
Table 1: Cellular Target Engagement of this compound
| Target | Assay | IC₅₀ (nM) |
| CDKL5 | NanoBRET | 3.5 |
| GSK3α | NanoBRET | 10 |
| GSK3β | NanoBRET | 35 |
| CDKL5 | Binding Assay (Luceome) | 6.5 |
| GSK3α | Enzymatic Assay | 4.0 |
| GSK3β | Enzymatic Assay | 9.0 |
Data sourced from SGC-CDKL5/GSK3 probe information.[17]
Table 2: Effect of this compound on Downstream Signaling in Primary Cortical Neurons (1-hour treatment)
| Treatment Concentration | p-EB2 Inhibition | p-β-catenin Inhibition |
| 5 nM | Dose-dependent | Clear response |
| 50 nM | Dose-dependent | Clear response |
| 500 nM | Dose-dependent | Clear response |
| 5 µM | Dose-dependent | Clear response |
Based on findings from Ong et al. (2023).[16] EB2 is a known substrate of CDKL5, and β-catenin is a known substrate of GSK3.
Table 3: Neuroprotective Effects of this compound in Human Motor Neurons
| Condition | Outcome |
| ER Stress Induction | Increased cell death |
| ER Stress + this compound (<200 nM) | Promoted motor neuron survival |
These findings highlight the neuroprotective properties of the dual inhibitor.[2][10][16]
Conclusion
The dual inhibitor this compound serves as a critical tool for investigating the convergent roles of CDKL5 and GSK3 in neuronal health and disease. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular mechanisms underlying neurodevelopmental disorders like CDD and exploring potential therapeutic interventions. The neuroprotective effects observed with this inhibitor underscore the potential of targeting these kinases for the treatment of various neurological conditions.[2][10]
References
- 1. CDKL5 deficiency disorder: MedlinePlus Genetics [medlineplus.gov]
- 2. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Age-Related Cognitive and Motor Decline in a Mouse Model of CDKL5 Deficiency Disorder is Associated with Increased Neuronal Senescence and Death [aginganddisease.org]
- 4. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of GSK3 Signaling in Neuronal Morphogenesis [frontiersin.org]
- 6. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3 signaling in developing cortical neurons is essential for radial migration and dendritic orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.unibo.it [cris.unibo.it]
- 9. Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a potent and selective CDKL5/GSK3 chemical probe that is neuroprotective | Crick [crick.ac.uk]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 13. Preparation of primary hippocampal neurons [protocols.io]
- 14. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols for CDKL5/GSK3-IN-1 in iPSC-Derived Motor Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase-like 5 (CDKL5) is a serine/threonine kinase crucial for neuronal development, maturation, and survival.[1][2] Dysfunction of CDKL5 is associated with severe neurodevelopmental disorders.[1] Glycogen synthase kinase 3 (GSK3) is another key kinase involved in a multitude of cellular processes in the nervous system, including neurogenesis and neuronal polarity.[3] There is significant crosstalk between the CDKL5 and GSK3 signaling pathways; loss of CDKL5 function can lead to hyperactivation of GSK3β, contributing to neuronal apoptosis and impaired maturation.[1]
This document provides detailed application notes and protocols for the use of CDKL5/GSK3-IN-1 , also known as SGC-CDKL5/GSK3-1 , a potent and selective dual inhibitor of CDKL5 and GSK3α/β.[4][5] This chemical probe has been shown to be neuroprotective in human iPSC-derived motor neurons subjected to endoplasmic reticulum (ER) stress, a hallmark of many neurodegenerative diseases.[1][3][6] These protocols are intended to guide researchers in studying the therapeutic potential of dual CDKL5/GSK3 inhibition in models of motor neuron disease.
Data Presentation
Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity of SGC-CDKL5/GSK3-1 against its primary targets. This compound demonstrates high potency in both in vitro and cellular assays.
| Target | Assay Type | IC50 Value | Reference |
| CDKL5 | NanoBRET (cellular) | 3.5 nM | [1] |
| Split Luciferase (in vitro) | 6.5 nM | [1] | |
| GSK3α | NanoBRET (cellular) | 10 nM | [1] |
| Enzymatic (in vitro) | 4.0 nM | [1] | |
| GSK3β | NanoBRET (cellular) | 35 nM | [1] |
| Enzymatic (in vitro) | 9.0 nM | [1] |
Table 1: Potency of SGC-CDKL5/GSK3-1. IC50 values indicate the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Recommended Experimental Concentrations
For cell-based assays involving iPSC-derived motor neurons, a concentration of ≤100 nM is recommended to maintain selectivity and observe target engagement.[1] Studies have shown neuroprotective effects at concentrations as low as 5 nM.[2][6]
Signaling Pathway
The diagram below illustrates the relationship between CDKL5 and GSK3 and the mechanism of action for SGC-CDKL5/GSK3-1. In a healthy neuron, CDKL5 and the PI3K/Akt pathway contribute to the inhibitory phosphorylation of GSK3. In CDKL5 deficiency, this inhibition is reduced, leading to increased GSK3 activity and downstream effects like reduced β-catenin levels and increased apoptosis. SGC-CDKL5/GSK3-1 directly inhibits both CDKL5 and GSK3, thereby blocking these pathological effects.
Experimental Protocols
This section outlines the key protocols for differentiating human iPSCs into motor neurons and subsequently treating them with SGC-CDKL5/GSK3-1 to assess its effects.
Protocol 1: Differentiation of Human iPSCs into Motor Neurons
This protocol is adapted from published methods for generating spinal motor neurons from iPSCs.[2][6]
Materials:
-
Human iPSC line (e.g., NCRM-1)
-
Irradiated CF-1 mouse embryonic fibroblast (MEF) feeder layers
-
iPSC maintenance medium (DMEM/F12, 20% KnockOut Serum Replacement, 1% Non-Essential Amino Acids, 1% GlutaMAX, 0.1 mM β-mercaptoethanol, 20 ng/mL FGF2)
-
Accutase
-
N2B27 medium (1:1 mixture of Advanced DMEM/F12 and Neurobasal medium, 1% GlutaMAX, 0.1 mM β-mercaptoethanol, 10 µM Ascorbic Acid, 2% B-27 supplement, 1% N-2 supplement)
-
Small molecules for differentiation: CHIR99021, SB431542, Retinoic Acid (RA), Purmorphamine or Sonic Hedgehog (SHH) agonist.
-
Ultra-low attachment plates for embryoid body (EB) formation
Procedure:
-
iPSC Maintenance: Culture iPSCs on MEF feeder layers in iPSC maintenance medium. Passage cells every 4-6 days.
-
EB Formation (Day 0): Dissociate iPSCs into single cells using Accutase. Resuspend cells in N2B27 medium supplemented with CHIR99021 (3 µM) and SB431542 (10 µM) and plate on ultra-low attachment plates to form embryoid bodies (EBs).
-
Neural Induction (Day 2-5): At day 2, change the medium to N2B27 supplemented with Retinoic Acid (0.1 µM) and Purmorphamine (0.5 µM) or an SHH agonist to pattern the cells towards a ventral spinal cord fate.
-
Motor Neuron Progenitor Expansion (Day 6-10): Continue to culture the EBs in the same medium, changing it every other day.
-
Motor Neuron Maturation (Day 11-16+): At day 11, plate the EBs onto plates coated with Poly-D-Lysine and Laminin. Culture in N2B27 medium supplemented with neurotrophic factors such as BDNF (10 ng/mL) and GDNF (10 ng/mL) to promote maturation.
-
Characterization: Mature motor neurons can be identified around day 16 and beyond by morphology (large cell body, long axon) and expression of markers like HB9 (MNX1), ISL1, and ChAT.
Protocol 2: Treatment of iPSC-Derived Motor Neurons with SGC-CDKL5/GSK3-1
This protocol describes the application of the inhibitor to assess its neuroprotective effects.
Materials:
-
Mature iPSC-derived motor neurons (Day 16+)
-
SGC-CDKL5/GSK3-1 (dissolved in DMSO to create a stock solution)
-
Negative Control compound (SGC-CDKL5/GSK3-1N, optional but recommended)
-
ER stress-inducing agent (e.g., Cyclopiazonic acid or Tunicamycin)
-
Cell culture medium (N2B27 + neurotrophic factors)
-
Reagents for downstream analysis (e.g., cell viability assay kits, antibodies for Western blot)
Procedure:
-
Plating: Ensure motor neurons are plated at a consistent density and have matured for at least 5 days post-plating (Day 21+ from start of differentiation).
-
Inhibitor Preparation: Prepare working solutions of SGC-CDKL5/GSK3-1 by diluting the DMSO stock in pre-warmed culture medium. A dose-response experiment is recommended (e.g., 5 nM, 50 nM, 100 nM). Prepare a vehicle control (DMSO) at the same final concentration.
-
Pre-treatment (Optional): For neuroprotection assays, pre-treat the motor neurons with the inhibitor or vehicle for 1-2 hours before inducing stress.
-
Induction of ER Stress: Add the ER stress-inducing agent (e.g., Cyclopiazonic acid) to the culture medium at a pre-determined toxic concentration.
-
Co-incubation: Incubate the cells with both the inhibitor and the stressor for the desired duration (e.g., 24-48 hours).
-
Downstream Analysis:
-
Cell Viability: Assess motor neuron survival using assays like Calcein-AM/Ethidium Homodimer-1 staining or automated cell counting.
-
Western Blotting: To confirm target engagement, lyse the cells after a short treatment (e.g., 1 hour) and probe for phosphorylated forms of CDKL5 and GSK3 substrates, such as p-EB2 (S222) and p-β-catenin (S33/S37/T41).[2][6]
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for testing SGC-CDKL5/GSK3-1 in iPSC-derived motor neurons.
References
- 1. eubopen.org [eubopen.org]
- 2. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SGC-CDKL5/GSK3-1 | CDKL5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. pubs.acs.org [pubs.acs.org]
recommended concentration of CDKL5/GSK3-IN-1 for cell assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDKL5/GSK3-IN-1, also known as SGC-CDKL5/GSK3-1, is a potent and selective chemical probe that dually inhibits Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3) alpha and beta isoforms.[1][2][3][4] This small molecule inhibitor is a valuable tool for investigating the roles of these kinases in cellular processes, particularly in the context of neurological development and disease.[3][4][5] Loss-of-function mutations in the CDKL5 gene are linked to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[5][6] There is known crosstalk between CDKL5 and GSK3 signaling pathways, where the loss of CDKL5 can lead to increased GSK3β activity.[4][5][7] This document provides detailed application notes and protocols for the use of this compound in cell-based assays.
Data Presentation: In Vitro and Cellular Potency
The following tables summarize the inhibitory activity of this compound against its primary targets in various assay formats. This data is crucial for determining the appropriate concentration range for your specific cell-based experiments.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Source |
| CDKL5 | NanoBRET Assay | 4.6 | [1][2] |
| CDKL5 | Split Luciferase Assay | 6.5 | [5][8] |
| GSK3α | Enzymatic Assay | 4.0 | [5][8] |
| GSK3β | Enzymatic Assay | 9.0 | [5][8] |
| GSK3α | NanoBRET Assay | 9.5 | [1][2] |
| GSK3β | NanoBRET Assay | 24 | [1][2] |
Table 2: Cellular Target Engagement of this compound in HEK293 Cells
| Target | Assay Type | IC50 (nM) | Source |
| CDKL5 | NanoBRET Assay | 3.5 | [3][5][8] |
| GSK3α | NanoBRET Assay | 10 | [5][8] |
| GSK3β | NanoBRET Assay | 35 | [5][8] |
Table 3: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Cell Line | Recommended Concentration | Observed Effect | Source |
| General Cell Assays | Various | ≤100 nM | Recommended starting concentration for selective inhibition. | [5] |
| Motor Neuron Survival | Human iPSC-derived motor neurons | <200 nM | Promotion of motor neuron survival under ER stress. | [3][4][9] |
| Western Blot (p-EB2) | Neuronal Cultures | 5 nM - 5 µM | Dose-dependent inhibition of EB2 phosphorylation, a CDKL5 substrate. A clear response is seen at 5 nM. | [3][4] |
| Western Blot (p-β-catenin) | Neuronal Cultures | 5 nM - 50 µM | Dose-dependent reduction in β-catenin phosphorylation, a GSK3 substrate. A clear response is seen between 5 nM and 50 µM. | [3][4] |
Signaling Pathway
CDKL5 and GSK3 are key kinases in neuronal signaling. CDKL5 is involved in neuronal proliferation, maturation, and survival.[5] GSK3 is a multifaceted kinase implicated in a wide range of cellular processes, including metabolism, cell fate, and neuronal function. In some contexts, CDKL5 can negatively regulate GSK3β activity.[7][10] The loss of CDKL5 can lead to hyperactivation of GSK3β, contributing to neuronal deficits.[4][7] this compound allows for the simultaneous inhibition of both kinases, enabling the study of their combined roles.
Caption: Simplified signaling pathway of CDKL5 and GSK3β inhibition.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for utilizing this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 9. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
Application Notes and Protocols for Cellular Target Engagement of CDKL5 using GSK3-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase-like 5 (CDKL5) is a serine/threonine kinase crucial for early brain development and neuronal function.[1] Mutations in the CDKL5 gene are linked to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[2] The inhibitor SGC-CDKL5/GSK3-1 has been identified as a potent, cell-active chemical probe that targets both CDKL5 and Glycogen Synthase Kinase 3 (GSK3).[3][4] Understanding the engagement of this inhibitor with its cellular targets is paramount for elucidating its mechanism of action and for the development of potential therapeutics.
These application notes provide detailed protocols for two key cellular target engagement assays: the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay and the Cellular Thermal Shift Assay (CETSA). These assays allow for the quantitative assessment of the interaction between SGC-CDKL5/GSK3-1 and its targets, CDKL5 and GSK3, within a cellular context.
Quantitative Data Summary
The following tables summarize the in vitro and in-cell potency of the chemical probe SGC-CDKL5/GSK3-1 against its primary targets.
Table 1: In Vitro Potency of SGC-CDKL5/GSK3-1
| Target | Assay Type | IC50 (nM) |
| CDKL5 | Split Luciferase Binding Assay (Luceome) | 6.5[3][5] |
| GSK3α | Enzymatic Assay (Eurofins) | 4.0[3][5] |
| GSK3β | Enzymatic Assay (Eurofins) | 9.0[3][5] |
Table 2: Cellular Target Engagement of SGC-CDKL5/GSK3-1 in HEK293 Cells
| Target | Assay Type | IC50 (nM) |
| CDKL5 | NanoBRET™ TE Assay | 3.5[5][6] |
| GSK3α | NanoBRET™ TE Assay | 10[3][5] |
| GSK3β | NanoBRET™ TE Assay | 35[3][5] |
Signaling Pathway
There is established crosstalk between the CDKL5 and GSK3 signaling pathways. Loss of CDKL5 function has been shown to result in the increased activity of GSK3β, which can lead to deficient neuronal maturation and an increase in neuronal apoptosis.[5][7] This interaction highlights the dual-targeting nature of SGC-CDKL5/GSK3-1 as particularly relevant for studying and potentially counteracting the downstream effects of CDKL5 deficiency.
References
- 1. SGC-CDKL5/GSK3-1 | CDKL5 inhibitor | Probechem Biochemicals [probechem.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. eubopen.org [eubopen.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
Application of SGC-CDKL5/GSK3-1 in Endoplasmic Reticulum (ER) Stress Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR) to restore ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis. Both Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3) are implicated in neuronal development and survival, with emerging evidence highlighting their roles in the cellular response to ER stress. SGC-CDKL5/GSK3-1 is a potent and selective chemical probe that inhibits both CDKL5 and GSK3α/β, offering a valuable tool to investigate their combined role in ER stress-induced neurodegeneration.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing SGC-CDKL5/GSK3-1 in ER stress models.
Mechanism of Action
In the context of ER stress, GSK3 has been shown to promote apoptosis.[6][7] Inhibition of GSK3 can shift the cellular response from apoptosis towards survival by reducing the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[6][7] While the precise role of CDKL5 in ER stress is less characterized, there is significant crosstalk between CDKL5 and GSK3β signaling pathways.[1][8] Loss of CDKL5 function has been linked to increased GSK3β activity.[9][10] SGC-CDKL5/GSK3-1, by inhibiting both kinases, provides a unique opportunity to explore the synergistic or individual contributions of these pathways to neuroprotection under ER stress conditions.[3][8][11] Studies have shown that this compound promotes the survival of human motor neurons subjected to ER stress.[1][2][8][11][12]
Data Presentation
Table 1: In Vitro Potency and Cellular Target Engagement of SGC-CDKL5/GSK3-1
| Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| CDKL5 | Split Luciferase Assay | 6.5 | - | [1] |
| GSK3α | Enzymatic Assay | 4.0 | - | [1][2] |
| GSK3β | Enzymatic Assay | 9.0 | - | [1][2] |
| CDKL5 | NanoBRET Assay | 3.5 | HEK293 | [1][2] |
| GSK3α | NanoBRET Assay | 10 | HEK293 | [1][2] |
| GSK3β | NanoBRET Assay | 35 | HEK293 | [1][2] |
Table 2: Neuroprotective Effects of SGC-CDKL5/GSK3-1 in an ER Stress Model
| Cell Model | ER Stress Inducer | Compound | Outcome | Observation | Reference |
| iPSC-derived Motor Neurons | Cyclopiazonic Acid (CPA) | SGC-CDKL5/GSK3-1 | Increased motor neuron survival | Neuroprotective at sub-micromolar concentrations | [1][8][12] |
| iPSC-derived Motor Neurons | Cyclopiazonic Acid (CPA) | SGC-CDKL5/GSK3-1N (Negative Control) | No significant effect on survival | Confirms target-specific action of the probe | [2] |
Experimental Protocols
Protocol 1: Induction of ER Stress in iPSC-derived Motor Neurons and Treatment with SGC-CDKL5/GSK3-1
This protocol describes the induction of ER stress using Cyclopiazonic Acid (CPA) and subsequent treatment with SGC-CDKL5/GSK3-1 to assess its neuroprotective effects.
Materials:
-
iPSC-derived motor neurons
-
Complete motor neuron culture medium
-
SGC-CDKL5/GSK3-1 (and negative control SGC-CDKL5/GSK3-1N)
-
Cyclopiazonic Acid (CPA)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Culture iPSC-derived motor neurons in appropriate vessels until they reach the desired maturity.
-
Prepare stock solutions of SGC-CDKL5/GSK3-1 and CPA in DMSO.
-
On the day of the experiment, dilute the compounds to the desired final concentrations in complete culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-treat the motor neurons with varying concentrations of SGC-CDKL5/GSK3-1 (e.g., 1 nM to 1 µM) or vehicle control for 1 hour.
-
Induce ER stress by adding CPA to the culture medium at a pre-determined optimal concentration.
-
Incubate the cells for a specified period (e.g., 24-48 hours) under standard culture conditions.
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
(Optional) Collect cell lysates for downstream analysis such as Western blotting to probe for ER stress markers (e.g., CHOP, BiP) and phosphorylation status of GSK3 substrates.
Protocol 2: Western Blot Analysis of ER Stress and GSK3 Signaling Markers
This protocol outlines the procedure for analyzing protein expression levels of key markers in ER stress and GSK3 signaling pathways following treatment.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHOP, anti-BiP, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Signaling pathway of ER stress and the intervention points of SGC-CDKL5/GSK3-1.
References
- 1. eubopen.org [eubopen.org]
- 2. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 3. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 6. Glycogen synthase kinse-3 regulates endoplasmic reticulum (ER) stress-induced CHOP expression in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase-3 regulates endoplasmic reticulum (ER) stress-induced CHOP expression in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of GSK3β rescues hippocampal development and learning in a mouse model of CDKL5 disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SGC-CDKL5/GSK3-1N Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC-CDKL5/GSK3-1 is a potent and selective chemical probe that dually inhibits Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3) alpha and beta isoforms.[1][2][3] To facilitate rigorous scientific inquiry and validate on-target effects of this probe, the Structural Genomics Consortium (SGC) has developed a corresponding negative control, SGC-CDKL5/GSK3-1N. This structurally similar analog is inactive against CDKL5, GSK3α, and GSK3β, making it an essential tool for distinguishing specific biological effects from off-target or compound-related artifacts.[3][4]
Proper experimental design, including the use of appropriate controls, is paramount in chemical biology and drug discovery. The SGC-CDKL5/GSK3-1N negative control is designed to be used in parallel with the active probe, SGC-CDKL5/GSK3-1, to ensure that any observed cellular phenotype is a direct result of the inhibition of CDKL5 and/or GSK3 and not due to other, non-specific interactions of the chemical scaffold.
Data Presentation
The following tables summarize the inhibitory potency and selectivity of the active probe, SGC-CDKL5/GSK3-1, and the corresponding negative control, SGC-CDKL5/GSK3-1N.
Table 1: In Vitro and Cellular Potency (IC50) of SGC-CDKL5/GSK3-1
| Target | In Vitro Enzymatic/Binding Assay IC50 (nM) | Cellular NanoBRET Assay IC50 (nM) |
| CDKL5 | 6.5 (Luceome binding assay)[3][5] | 3.5[5][6] |
| GSK3α | 4.0 (enzymatic assay)[3][5] | 10[3][5] |
| GSK3β | 9.0 (enzymatic assay)[3][5] | 35[3][5] |
Table 2: Potency (IC50) of SGC-CDKL5/GSK3-1N (Negative Control)
| Target | Cellular NanoBRET Assay IC50 (nM) |
| CDKL5 | 1400[6][7] |
| GSK3α | >10,000 |
| GSK3β | >10,000 |
Note: The negative control shows no significant binding affinity for CDKL5, GSK3α, or GSK3β in cellular target engagement assays at concentrations where the active probe is effective.[3]
Signaling Pathways
CDKL5 Signaling Pathway
Caption: Simplified CDKL5 signaling cascade.
GSK3 Signaling Pathway
Caption: Key regulatory pathways of GSK3.
Experimental Protocols
Experimental Workflow for Using SGC-CDKL5/GSK3-1N Negative Control
Caption: Workflow for using a negative control.
Protocol 1: Cellular Target Engagement using NanoBRET™ Assay
This protocol is adapted from methodologies used to characterize SGC-CDKL5/GSK3-1 and its negative control.[6][7][8][9]
Objective: To quantify the intracellular binding affinity of SGC-CDKL5/GSK3-1 and SGC-CDKL5/GSK3-1N to CDKL5, GSK3α, or GSK3β.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
NanoLuc®-fused kinase expression vector (e.g., NanoLuc®-CDKL5)
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Kinase Tracer
-
SGC-CDKL5/GSK3-1 and SGC-CDKL5/GSK3-1N
-
NanoBRET™ Nano-Glo® Substrate
-
White, 384-well assay plates
-
Luminometer with 450 nm and 610 nm filters
Procedure:
-
Cell Transfection: a. Plate HEK293 cells in a suitable culture vessel. b. Prepare a transfection complex with the NanoLuc®-fused kinase expression vector according to the manufacturer's protocol. c. Add the transfection complex to the cells and incubate for 24 hours to allow for protein expression.
-
Cell Plating for Assay: a. Harvest the transfected cells and resuspend in Opti-MEM™ to a density of 2 x 10^5 cells/mL. b. Dispense 38 µL of the cell suspension into each well of a 384-well plate.
-
Compound Preparation and Addition: a. Prepare serial dilutions of SGC-CDKL5/GSK3-1 and SGC-CDKL5/GSK3-1N in Opti-MEM™. b. Add 2 µL of the compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) and no-compound controls.
-
Tracer Addition: a. Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM™. b. Add 10 µL of the tracer solution to all wells.
-
Incubation: a. Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. b. Add the substrate to all wells. c. Read the plate within 20 minutes on a luminometer, measuring both donor emission (450 nm) and acceptor emission (610 nm).
-
Data Analysis: a. Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). b. Plot the NanoBRET™ ratio against the log of the compound concentration. c. Determine the IC50 values using a sigmoidal dose-response curve fit.
Protocol 2: Western Blotting for Downstream Signaling
This protocol is based on studies examining the effects of SGC-CDKL5/GSK3-1 on downstream targets.[7][10][11]
Objective: To assess the effect of SGC-CDKL5/GSK3-1 and SGC-CDKL5/GSK3-1N on the phosphorylation of downstream targets of CDKL5 (e.g., EB2) and GSK3 (e.g., β-catenin).
Materials:
-
Cell line of interest (e.g., primary neurons, HEK293)
-
SGC-CDKL5/GSK3-1 and SGC-CDKL5/GSK3-1N
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EB2 (S222), anti-EB2, anti-phospho-β-catenin (S33/37/T41), anti-β-catenin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Plate cells and allow them to adhere. b. Treat cells with various concentrations of SGC-CDKL5/GSK3-1, SGC-CDKL5/GSK3-1N, or vehicle for the desired time (e.g., 1 hour).[7]
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add lysis buffer, scrape the cells, and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane again with TBST.
-
Signal Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: In Vitro Kinase Inhibition Assay
This is a general protocol for assessing direct kinase inhibition. Specific conditions may vary depending on the kinase and assay platform (e.g., ADP-Glo™, LanthaScreen™).[12][13][14][15][16]
Objective: To determine the in vitro inhibitory activity of SGC-CDKL5/GSK3-1 and SGC-CDKL5/GSK3-1N against purified CDKL5 or GSK3.
Materials:
-
Purified recombinant CDKL5 or GSK3 enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
SGC-CDKL5/GSK3-1 and SGC-CDKL5/GSK3-1N
-
Assay detection reagents (e.g., ADP-Glo™ reagents, fluorescently labeled antibody)
-
Microplate reader (luminometer or fluorescence reader)
Procedure:
-
Compound Preparation: a. Prepare serial dilutions of SGC-CDKL5/GSK3-1 and SGC-CDKL5/GSK3-1N in the appropriate buffer.
-
Kinase Reaction: a. In a multi-well plate, combine the kinase, its substrate, and the serially diluted compounds or vehicle. b. Pre-incubate the mixture for a short period. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at the optimal temperature for a set period (e.g., 30-60 minutes).
-
Signal Detection: a. Stop the kinase reaction and add the detection reagents according to the assay kit manufacturer's instructions. b. Incubate to allow the detection signal to develop. c. Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Data Analysis: a. Plot the signal against the log of the compound concentration. b. Determine the IC50 values by fitting the data to a dose-response curve.
The SGC-CDKL5/GSK3-1N negative control is an indispensable tool for researchers studying the roles of CDKL5 and GSK3. By using this inactive compound in parallel with its active counterpart, SGC-CDKL5/GSK3-1, investigators can confidently attribute observed biological effects to the specific inhibition of these kinases, thereby ensuring the reliability and reproducibility of their findings. The protocols provided herein offer a framework for the effective use of this chemical probe set in cellular and biochemical assays.
References
- 1. SGC-CDKL5/GSK3-1 | CDKL5 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 4. SGC-GSK3-1 | Structural Genomics Consortium [thesgc.org]
- 5. eubopen.org [eubopen.org]
- 6. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. eubopen.org [eubopen.org]
- 10. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. ulab360.com [ulab360.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. In vitro kinase assay [protocols.io]
Application Notes and Protocols for Studying Neuroprotection with CDKL5/GSK3-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
CDKL5 Deficiency Disorder (CDD) is a severe X-linked neurodevelopmental disease characterized by early-onset seizures and profound developmental delay.[1][2] The disorder is caused by mutations in the CDKL5 gene, which encodes a serine/threonine kinase crucial for normal brain development and function.[3][4] Emerging evidence points to a critical interplay between Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3), a key regulator of numerous cellular processes, including neuronal survival.[5][6] Loss of CDKL5 function has been shown to result in altered AKT/GSK-3β signaling, leading to increased GSK3β activity, which is associated with impaired neuronal maturation and increased apoptosis.[3][5]
This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of CDKL5/GSK3-IN-1, a potent and selective chemical probe that inhibits both CDKL5 and GSK3α/β.[5][7] These guidelines are intended to assist researchers in designing and executing robust experiments to explore the therapeutic potential of dual CDKL5/GSK3 inhibition in models of neurological disorders.
Mechanism of Action: The CDKL5-GSK3 Signaling Axis
CDKL5 is a critical regulator of neuronal development, influencing processes such as dendritic morphogenesis, synapse formation, and axonal outgrowth.[5][8] One of the key pathways through which CDKL5 exerts its effects is by modulating the activity of GSK3β. In a healthy state, the AKT signaling pathway phosphorylates GSK3β at Serine 9, which leads to its inactivation.[8] Loss of CDKL5 function disrupts this regulation, leading to a decrease in inhibitory phosphorylation of GSK3β and its subsequent hyperactivation.[3][8] Hyperactive GSK3β can then phosphorylate a variety of downstream substrates, contributing to the pathological phenotypes observed in CDD.
This compound (also referred to as compound 2 or SGC-CDKL5/GSK3-1) is a chemical probe designed to potently inhibit both CDKL5 and GSK3α/β.[5][9] By simultaneously targeting both kinases, this compound allows for the investigation of the combined effect of inhibiting the upstream kinase (CDKL5) and the downstream effector (GSK3) in neuroprotection assays. A structurally similar analog, compound 4, which lacks significant CDKL5 affinity but maintains potent GSK3α/β inhibition, serves as an excellent negative control to dissect the specific contributions of CDKL5 inhibition.[5][7]
Key Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving CDKL5 and GSK3, and the points of intervention for this compound.
Caption: CDKL5 and GSK3β signaling pathway in neuroprotection.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data for this compound and its negative control.
Table 1: In Vitro and In-Cell Potency of this compound and Negative Control. [5][9]
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | CDKL5 | NanoBRET | 4.6 |
| GSK3α | NanoBRET | 9.5 | |
| GSK3β | NanoBRET | 24 | |
| Negative Control (Cpd 4) | CDKL5 | NanoBRET | 4400 |
| GSK3α | NanoBRET | <30 | |
| GSK3β | NanoBRET | <30 |
Table 2: Kinome Selectivity of this compound. [10]
| Kinase | Percent of Control (@ 1 µM) |
| CDKL5 | <10 |
| GSK3α | <10 |
| GSK3β | <10 |
| CDK16 | >10 |
| CDK17 | >10 |
Experimental Protocols
This section provides detailed protocols for assessing the neuroprotective effects of this compound in vitro.
Experimental Workflow
The general workflow for in vitro neuroprotection studies is as follows:
References
- 1. Novel preclinical model for CDKL5 deficiency disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Loss of CDKL5 impairs survival and dendritic growth of newborn neurons by altering AKT/GSK-3β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of CDKL5 impairs survival and dendritic growth of newborn neurons by altering AKT/GSK-3β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a potent and selective CDKL5/GSK3 chemical probe that is neuroprotective | Crick [crick.ac.uk]
- 8. Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols for Western Blot Analysis of Phospho-EB2 Following CDKL5/GSK3-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase-like 5 (CDKL5) is a serine/threonine kinase crucial for neuronal development and function. Dysregulation of CDKL5 activity is associated with severe neurodevelopmental disorders. One of the key substrates of CDKL5 is the microtubule-associated protein End-binding protein 2 (EB2), which plays a vital role in microtubule dynamics. CDKL5 phosphorylates EB2 at Serine 222 (p-EB2), and this phosphorylation event is a critical readout of CDKL5 kinase activity.[1][2] Glycogen synthase kinase 3 (GSK3) is another key kinase involved in numerous cellular processes, including neuronal development, and its pathway often intersects with CDKL5 signaling.[3][4]
CDKL5/GSK3-IN-1 is a potent dual inhibitor of both CDKL5 and GSK3α/β.[3][5] This compound serves as a valuable chemical probe to investigate the downstream effects of inhibiting these kinases. Western blotting is a fundamental technique to assess changes in protein phosphorylation. This document provides a detailed protocol for performing a Western blot to detect changes in phospho-EB2 (Ser222) levels in response to treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving CDKL5, GSK3, and EB2, and the general experimental workflow for the Western blot protocol.
Quantitative Data Summary
The following table provides a summary of the recommended concentrations and dilutions for key reagents in this protocol.
| Reagent | Recommended Concentration/Dilution | Notes |
| This compound Treatment | ||
| Stock Solution | 10 mM in DMSO | Store at -20°C or -80°C. |
| Working Concentrations | 5 nM, 50 nM, 500 nM, 5 µM | A dose-response experiment is recommended.[3][5] |
| Treatment Time | 1 hour | [3][5] |
| Antibodies | ||
| Primary: Phospho-EB2 (Ser222) | 1:1000 | Optimal dilution should be determined by the end-user. |
| Primary: Total EB2 | 1:1000 | [6] |
| Secondary: HRP-conjugated Anti-Rabbit | 1:10,000 | [3] |
| Secondary: HRP-conjugated Anti-Rat/Mouse | 1:10,000 | [3][5] |
| Protein Gel Electrophoresis | ||
| Protein Loading Amount | 10-50 µg per lane |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate).[7]
-
Protease and Phosphatase Inhibitor Cocktails: Commercially available cocktails are recommended. Add fresh to the lysis buffer immediately before use.[8][9]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, and loading buffer.
-
Western Blot: PVDF membrane, transfer buffer, TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST. Note: Do not use milk for blocking when detecting phosphorylated proteins as it contains casein, a phosphoprotein that can cause high background.[8]
-
Primary Antibodies:
-
Rabbit anti-phospho-EB2 (Ser222)
-
Rat or Mouse anti-total EB2
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Rat/Mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Detailed Protocol
1. Cell Culture and Treatment with this compound
-
Culture neuronal cells to approximately 80-90% confluency.
-
Prepare working solutions of this compound by diluting the 10 mM stock in cell culture medium. Recommended final concentrations for a dose-response experiment are 0 nM (DMSO vehicle control), 5 nM, 50 nM, 500 nM, and 5 µM.[3][5]
2. Cell Lysis
-
Immediately after treatment, place the cell culture plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to obtain equal amounts of protein (e.g., 20 µg) for each sample.
4. Sample Preparation and SDS-PAGE
-
Add 4x Laemmli sample buffer to the normalized protein lysates.
-
Denature the samples by boiling at 95-100°C for 5 minutes.[8]
-
Load equal amounts of protein (10-50 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
6. Immunoblotting
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-phospho-EB2 or anti-total EB2) in 5% BSA in TBST at the recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST (e.g., 1:10,000).[3]
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-EB2 signal to the total EB2 signal for each sample to account for any variations in protein loading.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for p-EB2 | Inefficient induction of phosphorylation. | Ensure the cells are healthy and responsive. Optimize treatment time and concentration. |
| Dephosphorylation during sample preparation. | Keep samples on ice at all times and use fresh phosphatase inhibitors.[9] | |
| Low abundance of p-EB2. | Increase the amount of protein loaded onto the gel. | |
| Inactive primary antibody. | Use a new aliquot of the antibody and ensure proper storage. | |
| High background | Blocking with milk. | Use 5% BSA in TBST for blocking and antibody dilutions.[8] |
| Insufficient washing. | Increase the number and duration of washes. | |
| Primary or secondary antibody concentration too high. | Optimize antibody dilutions. | |
| Multiple non-specific bands | Antibody cross-reactivity. | Ensure the antibody is specific for the target protein. Use affinity-purified antibodies. |
| Protein degradation. | Use fresh protease inhibitors and handle samples quickly on ice. |
References
- 1. EB2 pS222 antibody [covalab.com]
- 2. embopress.org [embopress.org]
- 3. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel CDKL5 targets identified in human iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. novusbio.com [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Notes and Protocols for CDKL5/GSK3-IN-1 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase-like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3) are crucial serine/threonine kinases implicated in a multitude of cellular processes, particularly in neuronal development and function.[1][2] Dysregulation of their activity is associated with severe neurodevelopmental disorders and other diseases.[3][4][5][6] CDKL5/GSK3-IN-1 is a potent and selective chemical probe that dually inhibits CDKL5 and GSK3 kinases, making it an invaluable tool for studying their roles in signaling pathways and for the development of potential therapeutics.[7][8] These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to accurately determine its inhibitory activity and to investigate the enzymatic functions of CDKL5 and GSK3.
Data Presentation
The inhibitory activity of this compound against its primary targets has been characterized across various assay formats. The following table summarizes the quantitative data for this inhibitor, providing a clear comparison of its potency.
| Target | Assay Type | IC50 (nM) | Reference |
| CDKL5 | NanoBRET | 4.6 | [7] |
| GSK3α | NanoBRET | 9.5 | [7] |
| GSK3β | NanoBRET | 24 | [7] |
| CDKL5 | Split Luciferase | 6.5 | [9][10] |
| GSK3α | Enzymatic | 4.0 | [9][10] |
| GSK3β | Enzymatic | 9.0 | [9][10] |
| CDKL5 | Cellular NanoBRET (HEK293) | 3.5 | [9][11] |
| GSK3α | Cellular NanoBRET (HEK293) | 10 | [10] |
| GSK3β | Cellular NanoBRET (HEK293) | 35 | [9][10] |
Signaling Pathways
To understand the context in which this compound acts, it is essential to visualize the signaling pathways of its target kinases.
Caption: CDKL5 Signaling Pathway and Downstream Effects.
Caption: GSK3 Signaling Pathway and Key Interactions.
Experimental Protocols
In Vitro Kinase Assay Workflow
The following diagram outlines the general workflow for conducting an in vitro kinase assay to determine the inhibitory activity of this compound.
Caption: General workflow for an in vitro kinase assay.
Detailed Protocol for In Vitro Kinase Assay
This protocol provides a framework for assessing the inhibitory effect of this compound on CDKL5 or GSK3 kinase activity. It is based on a generic kinase assay protocol and should be optimized for specific laboratory conditions and detection methods (e.g., ADP-Glo™, NanoBRET™).[11][12][13]
1. Materials and Reagents
-
Kinase: Purified recombinant human CDKL5 or GSK3α/β.
-
Substrate: A suitable substrate for the respective kinase (e.g., Myelin Basic Protein for CDKL5, or a specific peptide substrate like CREBp for GSK3).[11][14]
-
Inhibitor: this compound (SGC-CDKL5/GSK3-1) dissolved in 100% DMSO to prepare a concentrated stock solution.[8]
-
ATP: Adenosine 5'-triphosphate of high purity.
-
Kinase Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, EGTA, and DTT. A common composition is 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, and 1 mM DTT.[15]
-
Assay Plates: 96-well or 384-well plates appropriate for the detection instrument.
-
Detection Reagent: As required by the chosen assay format (e.g., ADP-Glo™ Kinase Assay kit).
2. Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store at -20°C or -80°C in aliquots.[7]
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for testing. This will allow for the generation of a dose-response curve.
-
Kinase Working Solution: Dilute the purified kinase in kinase assay buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Substrate Working Solution: Dissolve the substrate in kinase assay buffer to a final concentration that is typically at or above its Michaelis-Menten constant (Km) for the kinase.
-
ATP Working Solution: Prepare a stock solution of ATP in water and dilute it in the kinase assay buffer. The final ATP concentration in the assay should be close to the Km value for the specific kinase to accurately determine ATP-competitive inhibition.[16][17]
3. Assay Procedure
-
Compound Dispensing: Add a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO (as a vehicle control) to the wells of the assay plate.
-
Kinase Addition: Add the prepared kinase working solution to each well.
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the start of the reaction.[12]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP working solutions to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.[15]
-
Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP into a luminescent signal.
4. Data Analysis
-
Background Subtraction: Subtract the signal from control wells containing no kinase.
-
Normalization: Normalize the data by setting the signal from the vehicle control (DMSO) as 100% activity and the signal from a control with a high concentration of a known potent inhibitor as 0% activity.
-
IC50 Determination: Plot the normalized kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.[16]
Conclusion
This compound is a highly valuable chemical probe for dissecting the complex roles of CDKL5 and GSK3 in cellular signaling. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this inhibitor in in vitro kinase assays. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately advancing our understanding of these critical kinases and their implications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. CDKL5 - Wikipedia [en.wikipedia.org]
- 3. Cyclin-Dependent Kinase-Like 5 (CDKL5): Possible Cellular Signalling Targets and Involvement in CDKL5 Deficiency Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SGC-CDKL5/GSK3-1 | CDKL5 inhibitor | Probechem Biochemicals [probechem.com]
- 9. eubopen.org [eubopen.org]
- 10. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. In vitro protein kinase assay [bio-protocol.org]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. application.wiley-vch.de [application.wiley-vch.de]
Techniques for Assessing Motor Neuron Survival with CDKL5/GSK3-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the dual cyclin-dependent kinase-like 5 (CDKL5) and glycogen synthase kinase 3 (GSK3) inhibitor, CDKL5/GSK3-IN-1 (also referred to as SGC-CDKL5/GSK3-1), for assessing motor neuron survival. This document outlines the underlying signaling pathways, detailed experimental protocols for in vitro assays, and methods for quantitative data analysis.
Introduction
CDKL5 deficiency disorder is a severe neurodevelopmental disorder characterized by early-onset seizures and profound developmental impairments. The CDKL5 protein is a crucial kinase in neuronal development and survival.[1][2][3] Loss of CDKL5 function has been shown to disrupt downstream signaling pathways, notably leading to the hyperactivation of GSK3β, which is implicated in neuronal apoptosis and impaired maturation.[2][3][4][5][6] Therefore, simultaneous inhibition of CDKL5 and GSK3 presents a promising therapeutic strategy to promote motor neuron survival.
The small molecule inhibitor, this compound, is a potent, cell-active chemical probe that selectively inhibits both CDKL5 and GSK3α/β.[6][7][8][9] Studies have demonstrated its neuroprotective effects, particularly in promoting the survival of human induced pluripotent stem cell (iPSC)-derived motor neurons under conditions of endoplasmic reticulum (ER) stress, a pathological hallmark in many neurodegenerative diseases.[5][6][8] A structurally similar analog that lacks CDKL5 affinity but retains potent and selective inhibition of GSK3α/β serves as a valuable negative control to delineate the specific effects of CDKL5 inhibition.[6][7][8]
Signaling Pathway
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and its negative control.
| Compound | Target(s) | IC50 (CDKL5) | IC50 (GSK3α) | IC50 (GSK3β) | Recommended Cell Assay Concentration |
| This compound | CDKL5, GSK3α, GSK3β | 4.6 nM[9] | 9.5 nM[9] | 24 nM[9] | ≤100 nM |
| SGC-CDKL5/GSK3-1N (Negative Control) | GSK3α, GSK3β | No affinity[6] | Potent inhibitor | Potent inhibitor | ≤100 nM[10] |
Experimental Protocols
Experimental Workflow Overview
// Nodes Culture_MNs [label="1. Culture iPSC-derived\nMotor Neurons", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pretreat [label="2. Pretreat with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Induce_Stress [label="3. Induce Endoplasmic\nReticulum (ER) Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="4. Incubate for 24-48 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess_Viability [label="5. Assess Motor Neuron\nSurvival and Viability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="6. Image Acquisition\n& Data Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Culture_MNs -> Pretreat; Pretreat -> Induce_Stress; Induce_Stress -> Incubate; Incubate -> Assess_Viability; Assess_Viability -> Analyze_Data; } .dot Caption: Workflow for assessing motor neuron survival.
Protocol 1: Culture of Human iPSC-Derived Motor Neurons
This protocol is for the culture of human iPSC-derived motor neurons in a 96-well format, suitable for high-content screening.
Materials:
-
Human iPSC-derived motor neuron progenitors
-
Motor neuron recovery and maintenance media
-
SureBond+ReadySet or similar coating solution
-
Retinoic acid
-
Brain-derived Neurotrophic Factor (BDNF)
-
Ciliary Neurotrophic Factor (CNTF)
-
ROCK inhibitor (Y-27632)
-
96-well microplates
Procedure:
-
Plate Coating: Coat 96-well plates with SureBond+ReadySet or an equivalent coating solution according to the manufacturer's instructions to ensure optimal cell attachment.
-
Thawing and Plating:
-
Thaw motor neuron progenitors according to the supplier's protocol.
-
Plate the cells in a T-25 flask or 60mm dishes using motor neuron recovery medium supplemented with 0.1 µM retinoic acid and 10 µM ROCK inhibitor for the initial 24 hours.[11]
-
Expand the cells for approximately one week, replacing the recovery medium every two days with fresh, pre-warmed medium containing retinoic acid but without the ROCK inhibitor.[11]
-
-
Differentiation and Seeding for Assay:
-
After expansion, differentiate the motor neuron progenitors into mature motor neurons following a suitable protocol, which typically involves the use of growth factors such as BDNF and CNTF.[12]
-
Once differentiated, seed the mature motor neurons into the coated 96-well plates at an appropriate density for the specific survival assay.
-
Protocol 2: Motor Neuron Survival Assay with this compound
This protocol details the treatment of motor neurons with this compound followed by the induction of ER stress and subsequent viability assessment.
Materials:
-
Cultured iPSC-derived motor neurons in 96-well plates
-
This compound (SGC-CDKL5/GSK3-1)
-
SGC-CDKL5/GSK3-1N (Negative Control)
-
Cyclopiazonic acid (CPA) or Tunicamycin (ER stress inducers)
-
DMSO (vehicle control)
-
Calcein-AM
-
Ethidium homodimer-1 (EthD-1)
-
DPBS
-
High-content imaging system
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and the negative control in DMSO. Further dilute to working concentrations in the motor neuron culture medium. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.
-
Pre-treatment:
-
One hour prior to inducing stress, treat the motor neurons with a dose-response range of this compound (e.g., 1 nM to 1 µM).
-
Include wells treated with the negative control and vehicle (DMSO) only.
-
-
Induction of ER Stress:
-
After the 1-hour pre-treatment, add the ER stress inducer to the wells. Optimal concentrations should be determined empirically, but a starting point for cyclopiazonic acid can be in the low micromolar range.[5] For tunicamycin, a concentration of 1.0 microgram/ml for 6 hours has been shown to be effective.[13]
-
Include control wells that are not subjected to ER stress.
-
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Staining (Calcein-AM/EthD-1):
-
Prepare a staining solution containing Calcein-AM (to stain live cells green) and Ethidium homodimer-1 (to stain dead cells red) in DPBS. A typical working concentration is 5 µL of Calcein AM and 20 µL of Ethidium homodimer-1 per 10 mL of DPBS.[14][15]
-
Remove the culture medium from the wells and wash once with DPBS.
-
Add 100-200 µL of the staining solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[14]
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filter sets for green (Calcein-AM) and red (EthD-1) fluorescence.
-
Capture multiple fields per well to ensure robust data.
-
Protocol 3: Data Analysis
Procedure:
-
Image Segmentation and Quantification:
-
Calculation of Motor Neuron Survival:
-
Calculate the percentage of viable motor neurons for each condition using the following formula:
-
% Viability = (Number of Live Cells / Total Number of Cells) * 100
-
-
-
Dose-Response Curve Analysis:
-
Plot the percentage of motor neuron survival against the log concentration of the inhibitor.
-
Fit the data to a four-parameter logistic model to determine the EC50 value (the concentration at which 50% of the maximum protective effect is observed).
-
-
Statistical Analysis:
-
Perform statistical analysis to compare the effects of different treatments. An ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate for comparing multiple treatment groups to a control.
-
When comparing dose-response curves, statistical methods such as ANCOVA can be used to determine if there are significant differences in the slopes or intercepts of the curves.[2] Specialized packages in statistical software (e.g., the 'drc' package in R) are also available for comprehensive dose-response analysis.[17]
-
These protocols provide a robust framework for assessing the neuroprotective effects of this compound on motor neuron survival. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data to advance the understanding and therapeutic development for CDKL5 deficiency disorder and other neurodegenerative diseases.
References
- 1. Analyzing the ER stress response in ALS patient derived motor neurons identifies druggable neuroprotective targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statistical analysis of dose-response curves in extracellular electrophysiological studies of single neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brainxell.com [brainxell.com]
- 5. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Immunocytochemistry of motor neurons derived from iPSCs with the hNIL construct protocol [protocols.io]
- 9. SGC-CDKL5/GSK3-1 | CDKL5 inhibitor | Probechem Biochemicals [probechem.com]
- 10. eubopen.org [eubopen.org]
- 11. [PDF] Analysis of dose-response curves in molecular pharmacology by the SAS System | Semantic Scholar [semanticscholar.org]
- 12. A novel protocol to derive cervical motor neurons from induced pluripotent stem cells for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testing ER stress induction in Cultured Induced Neurons via measuring ATF4 protein level or XBP-1 mRNA spli... [protocols.io]
- 14. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. ptglab.com [ptglab.com]
- 16. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 17. biology.stackexchange.com [biology.stackexchange.com]
Measuring the Binding Affinity of CDKL5/GSK3-IN-1 using the NanoBRET™ Target Engagement Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase-like 5 (CDKL5) is a serine/threonine kinase crucial for early brain development and neuronal function.[1][2] Mutations in the CDKL5 gene are linked to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition characterized by early-onset epilepsy and profound developmental delays.[1][2] Given its importance in neuronal signaling, CDKL5 has emerged as a significant target for therapeutic intervention. The NanoBRET™ Target Engagement (TE) Assay is a powerful, live-cell method for quantifying the interaction between a small molecule inhibitor and its target protein, providing valuable data on compound affinity and potency.[3][4] This document provides detailed application notes and protocols for measuring the binding affinity of a dual CDKL5/GSK3 inhibitor, SGC-CDKL5/GSK3-1, to CDKL5 in living cells using the NanoBRET™ assay.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ TE Assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[3][5] The assay utilizes two key components: a target protein (CDKL5) genetically fused to the bright NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the active site of the target protein (the energy acceptor).[3][6] When the tracer is bound to the NanoLuc®-CDKL5 fusion protein, the close proximity allows for energy transfer from the luciferase to the tracer upon addition of the NanoLuc® substrate, resulting in a BRET signal. A test compound, such as SGC-CDKL5/GSK3-1, that competes with the tracer for binding to CDKL5 will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[3] This reduction in BRET is used to determine the target engagement and binding affinity (IC50) of the test compound.[7]
CDKL5 Signaling Pathway
CDKL5 is a key regulator of neuronal development, influencing dendritic morphology, synapse formation, and neuronal survival.[1][8] It exerts its function through the phosphorylation of various downstream substrates, including microtubule-associated proteins and components of the RNA splicing machinery.[1][9] The signaling pathway of CDKL5 is complex and not yet fully elucidated, but it is known to be involved in crucial cellular processes within neurons.
Caption: Simplified CDKL5 signaling pathway.
Experimental Workflow for NanoBRET™ Target Engagement Assay
The following diagram outlines the major steps involved in performing the NanoBRET™ assay to measure the binding affinity of an inhibitor to CDKL5.
Caption: Experimental workflow for the CDKL5 NanoBRET™ assay.
Quantitative Data: Binding Affinity of SGC-CDKL5/GSK3-1
The following table summarizes the binding affinity (IC50 values) of the dual-specific inhibitor SGC-CDKL5/GSK3-1 and its negative control, SGC-CDKL5/GSK3-1N, for CDKL5, GSK3α, and GSK3β as determined by the NanoBRET™ Target Engagement Assay in HEK293 cells.[10][11]
| Compound | Target | NanoBRET™ IC50 (nM) |
| SGC-CDKL5/GSK3-1 | CDKL5 | 3.5 |
| GSK3α | 10 | |
| GSK3β | 35 | |
| SGC-CDKL5/GSK3-1N | CDKL5 | No binding |
| (Negative Control) | GSK3α | No binding |
| GSK3β | No binding |
Detailed Experimental Protocols
This protocol is adapted from established NanoBRET™ Target Engagement Intracellular Kinase Assay methodologies.[12][13]
Materials and Reagents:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS and 1% Pen/Strep
-
NanoLuc®-CDKL5 Fusion Vector
-
Transfection carrier DNA
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Tracer K-11 (or other suitable tracer)
-
SGC-CDKL5/GSK3-1 inhibitor
-
White, 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring filtered luminescence (e.g., PHERAstar or Envision)
Protocol:
Day 1: Cell Culture and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Pen/Strep at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare the transfection mix in Opti-MEM™. For each well of a 384-well plate, combine the NanoLuc®-CDKL5 fusion vector DNA and transfection carrier DNA.
-
Add FuGENE® HD Transfection Reagent to the DNA mixture at a 1:30 (reagent:DNA) ratio.
-
Incubate the mixture for 20 minutes at room temperature to allow for the formation of transfection complexes.
-
Add the transfection complex to a suspension of HEK293 cells at a density of 2 x 10^5 cells/mL.
-
Culture the cells for 18-24 hours to allow for expression of the NanoLuc®-CDKL5 fusion protein.[13]
Day 2: Cell Plating and Compound Treatment
-
Harvest the transfected cells by trypsinization and resuspend them in Opti-MEM™ at a concentration of 2 x 10^5 cells/mL.[13]
-
Dispense 38 µL of the cell suspension into each well of a white 384-well assay plate.[13]
-
Prepare a serial dilution of the SGC-CDKL5/GSK3-1 inhibitor in Opti-MEM™. A typical concentration range would be from 20 µM to 1 nM.[13]
-
Add the desired volume of the inhibitor dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add the NanoBRET™ Tracer K-11 to all wells at a pre-determined optimal concentration (typically at its apparent Kd).[13]
-
Incubate the plate for 2 hours at 37°C with 5% CO2 to allow the binding to reach equilibrium.[13]
Day 3: Lysis and Signal Detection
-
Prepare the NanoBRET™ Nano-Glo® detection reagent by mixing the substrate and the extracellular NanoLuc® inhibitor in Opti-MEM™ according to the manufacturer's instructions (e.g., 1:166 substrate and 1:500 inhibitor).[13]
-
Add 20 µL of the detection reagent to each well of the assay plate.[13]
-
Read the plate within 20 minutes on a plate reader equipped with filters for donor emission (450 nm) and acceptor emission (610 nm).[13]
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
-
Normalize the BRET ratios to the vehicle control (representing 100% binding) and a control with a saturating concentration of a known inhibitor (representing 0% binding).
-
Plot the normalized BRET ratios against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the BRET signal.[12]
Conclusion
The NanoBRET™ Target Engagement Assay provides a robust and quantitative method to assess the binding affinity of small molecule inhibitors to CDKL5 in a physiologically relevant cellular context. The detailed protocol and data presented here for SGC-CDKL5/GSK3-1 serve as a comprehensive guide for researchers investigating CDKL5 as a therapeutic target. This assay is invaluable for the characterization of compound potency and selectivity, facilitating the development of novel therapeutics for CDKL5-related neurodevelopmental disorders.
References
- 1. CDKL5 - Wikipedia [en.wikipedia.org]
- 2. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET — SGC-UNC [sgc-unc.org]
- 4. benchchem.com [benchchem.com]
- 5. Figure 3. [Overview of the NanoBRET assay...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 11. eubopen.org [eubopen.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. eubopen.org [eubopen.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Off-Target Effects of CDKL5/GSK3-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and minimizing off-target effects when using the dual kinase inhibitor, CDKL5/GSK3-IN-1 (also referred to as SGC-CDKL5/GSK3-1 or compound 2 in some literature).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective, cell-active chemical probe that dually inhibits Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3) isoforms α and β.[1][2][3][4] It is derived from the parent compound AT-7519.[3] Due to the critical roles of CDKL5 and GSK3 in neuronal development and function, this inhibitor is a valuable tool for studying the biological pathways governed by these kinases and for therapeutic development in neurodevelopmental disorders.[2][5][6]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective, kinome-wide screening has identified a limited number of off-target kinases.[1] The most significant off-target is Cyclin-Dependent Kinase 16 (CDK16).[2][5] However, the inhibitor shows a substantial selectivity window between its on-targets and CDK16.[2][5] It is crucial to consider these off-targets when interpreting experimental data, especially when using the inhibitor at higher concentrations.
Q3: How can I differentiate between on-target CDKL5/GSK3 inhibition and off-target effects in my experiments?
A3: A multi-pronged approach is recommended:
-
Use a Negative Control: A structurally similar but inactive analog, SGC-CDKL5/GSK3-1N (also referred to as compound 4), is available.[1][7] This compound has significantly reduced affinity for CDKL5 while retaining GSK3 inhibitory activity, allowing researchers to dissect the effects of CDKL5 inhibition from those of GSK3 inhibition and other potential off-targets.[3]
-
Dose-Response Analysis: Perform dose-response experiments and use the lowest effective concentration of this compound that elicits the desired on-target phenotype. This minimizes the likelihood of engaging off-target kinases, which typically have higher IC50 values.
-
Orthogonal Approaches: Use structurally and mechanistically distinct inhibitors of CDKL5 or GSK3 to confirm that the observed phenotype is not specific to the chemical scaffold of this compound.
-
Genetic Validation: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout CDKL5 or GSK3 to validate that the pharmacological effects of the inhibitor are consistent with genetic perturbation of the target.
Q4: What is the recommended concentration range for using this compound in cell-based assays?
A4: For optimal selectivity, it is recommended to use this compound at concentrations of ≤100 nM in cell-based assays.[2] The IC50 values for cellular target engagement are in the low nanomolar range for CDKL5 and GSK3α/β.[1][2] Exceeding this concentration significantly increases the risk of engaging off-target kinases like CDK16.[5]
Troubleshooting Guide
| Problem | Potential Cause (Off-Target Related) | Recommended Solution |
| Unexpected or paradoxical cellular phenotype. | The observed effect may be due to inhibition of an off-target kinase. For example, some kinase inhibitors can paradoxically activate signaling pathways.[8][9] | - Compare the phenotype with that induced by the negative control compound (SGC-CDKL5/GSK3-1N).- Perform a kinome-wide screen to identify potential off-targets at the concentration used.- Use a structurally different inhibitor for the same target to see if the phenotype is reproduced.[10] |
| Discrepancy between biochemical and cellular assay results. | Poor cell permeability, rapid metabolism of the inhibitor, or engagement of off-target kinases only present in a cellular context can lead to differing results.[8][10] | - Confirm cellular target engagement using methods like NanoBRET or CETSA.- Evaluate inhibitor stability in your specific cell culture conditions.- Analyze the expression levels of potential off-target kinases in your cell model. |
| High background or non-specific signal in Western blots for phospho-proteins. | This can be due to a variety of factors, including off-target effects of the inhibitor leading to widespread changes in phosphorylation. | - Use a lower concentration of the inhibitor.- Include a phosphatase treatment control to confirm the specificity of your phospho-antibody.- Use BSA for blocking instead of milk, as milk contains phosphoproteins that can increase background.[11] |
| Inconsistent IC50 values in cellular assays. | Variability in cell health, passage number, or seeding density can alter cellular response to inhibitors. Off-target effects at higher concentrations can also lead to inconsistent dose-response curves. | - Standardize cell culture conditions, including passage number and seeding density.- Ensure the inhibitor is fully solubilized and stable in your media.- Focus on the lower end of the dose-response curve to minimize off-target contributions. |
Quantitative Data Summary
| Target/Off-Target | Biochemical IC50 (nM) | Cellular NanoBRET IC50 (nM) | Reference |
| CDKL5 | 6.5 (split luciferase assay) | 3.5 | [1][2] |
| GSK3α | 4.0 | 10 | [1][2] |
| GSK3β | 9.0 | 35 | [1][2] |
| CDK16 | 590 | 1900 | [2][5] |
| CDK17 | Not Reported | 1900 | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Key Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay measures the binding of the inhibitor to its target protein in live cells.
Methodology:
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., CDKL5 or GSK3) fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[12]
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Assay Plate Setup: Add the diluted inhibitor to a white, 384-well assay plate.
-
Cell Addition: Resuspend the transfected cells in Opti-MEM and add them to the assay plate. Equilibrate for 2 hours at 37°C with 5% CO2.[12]
-
Tracer and Substrate Addition: Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.
-
Detection: Read the plate within 20 minutes using a luminometer equipped with two filters to detect donor (450 nm) and acceptor (610 nm) emission.[12]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the values against the inhibitor concentration to determine the IC50.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in the thermal stability of the target protein upon inhibitor binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures for 3 minutes, followed by cooling for 3 minutes.[13]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Western Blotting for Phospho-Proteins
This technique is used to measure the phosphorylation status of downstream substrates of CDKL5 and GSK3.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time and lyse the cells in a buffer containing protease and phosphatase inhibitors.[11][14]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[11][14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.[15][16]
Visualizations
Caption: A simplified diagram of the crosstalk between CDKL5 and GSK3 signaling pathways.
Caption: A workflow for validating the on-target effects of this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SGC-CDKL5/GSK3-1 | CDKL5 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of CDKL5 impairs survival and dendritic growth of newborn neurons by altering AKT/GSK-3β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SGC-GSK3-1 | Structural Genomics Consortium [thesgc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dual Kinase Targeting in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. eubopen.org [eubopen.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
troubleshooting CDKL5/GSK3-IN-1 solubility for in vitro assays
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using the dual kinase inhibitor CDKL5/GSK3-IN-1 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor that targets two serine/threonine kinases: Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3).[1][2] CDKL5 is crucial for normal brain development and neuronal function.[3][4] GSK3 is a key regulator in a multitude of cellular processes, including metabolism, cell survival, and neurodevelopment, and is implicated in pathways like Wnt and PI3K signaling.[5][6] By inhibiting both kinases, this compound allows for the investigation of their combined roles in various biological systems and has demonstrated neuroprotective properties in certain contexts.[2][7]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][8][9] It is soluble in DMSO up to at least 10 mM.[1][9] For optimal results, it is crucial to use dry, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[8]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution at a concentration of 10 mM in anhydrous DMSO.[1][9] Allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation. For detailed, step-by-step instructions, please refer to the "Experimental Protocols" section of this guide.
Q4: What are the recommended storage conditions for the stock solution?
Once prepared, the DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[8] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
This is a common issue for many kinase inhibitors, which are often lipophilic and have low aqueous solubility.[10] The problem arises from the sharp change in solvent polarity when the DMSO stock is diluted into an aqueous medium (e.g., PBS or cell culture media). The compound "crashes out" of solution because its solubility limit in the final aqueous environment is much lower than in 100% DMSO.[10] The final concentration of DMSO is a critical factor; keeping it low (typically ≤0.5%) is necessary to avoid solvent-induced cytotoxicity, but this can exacerbate precipitation.[11]
Troubleshooting Guide for Solubility Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not fully dissolve in DMSO. | 1. Hygroscopic DMSO: The DMSO used has absorbed moisture from the air, reducing its solvating power.[8]2. Concentration too high: The target concentration exceeds the solubility limit.3. Insufficient mixing: The compound has not been adequately mixed to facilitate dissolution. | 1. Use fresh, anhydrous (≤0.05% water) DMSO.[8]2. Prepare the stock solution at or below the recommended 10 mM concentration.[1][9]3. Vortex the solution thoroughly. If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[10][11][12] |
| Precipitation occurs immediately upon dilution into aqueous buffer. | 1. Low aqueous solubility: The final concentration of the inhibitor in the aqueous buffer is above its solubility limit.2. Rapid solvent change: The abrupt shift from organic DMSO to aqueous buffer causes the compound to precipitate.[10]3. Low final DMSO concentration: The final percentage of DMSO is insufficient to keep the compound in solution.[11] | 1. Reduce the final inhibitor concentration in your assay.2. Perform serial dilutions: Instead of a single large dilution, create an intermediate dilution in your aqueous buffer or media first. This gradual change in solvent polarity can help maintain solubility.[11]3. Optimize final DMSO percentage: While keeping DMSO levels low is important for cell health (typically ≤0.5%), a slight increase might be necessary. Always run a vehicle control to test the tolerance of your cell line to the final DMSO concentration.[11] |
| Precipitation is observed over time in the final assay plate. | 1. Compound instability: The compound may be less stable in the aqueous environment over the course of a long incubation.2. Interaction with media components: The inhibitor may interact with proteins or other components in the cell culture medium, leading to precipitation.[11] | 1. Prepare fresh working solutions immediately before each experiment.2. Minimize incubation time where possible.3. Consider preparing the final dilution in a serum-free or low-serum medium just before adding it to the cells.[11]4. Before use, visually inspect solutions for precipitates. If necessary, centrifuge the solution and use the supernatant.[12] |
| Inconsistent or non-reproducible assay results. | 1. Inaccurate concentration: Undissolved compound or precipitation in working solutions leads to an inaccurate and lower-than-expected final concentration.[12]2. Degradation of stock solution: Improper storage or multiple freeze-thaw cycles have compromised the inhibitor's integrity.[8] | 1. Ensure complete dissolution of the stock solution before making dilutions. Use sonication if necessary.[10]2. Visually inspect all working solutions for clarity before adding them to your assay.3. Aliquot stock solutions to avoid freeze-thaw cycles and store them properly at -20°C or -80°C.[8][11] |
Quantitative Data Summary
| Parameter | Value | Assay Type | Source |
| Solubility in DMSO | ≥ 10 mM | - | [1][9] |
| IC₅₀ (CDKL5) | 4.6 nM | NanoBRET | [8] |
| 3.5 nM | NanoBRET | [2][9] | |
| 6.5 nM | Binding Assay (Luceome) | [1] | |
| IC₅₀ (GSK3α) | 9.5 nM | NanoBRET | [8] |
| 10 nM | NanoBRET | [1][9] | |
| 4.0 nM | Enzymatic Assay | [1] | |
| IC₅₀ (GSK3β) | 24 nM | NanoBRET | [8] |
| 35 nM | NanoBRET | [1][9] | |
| 9.0 nM | Enzymatic Assay | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening.
-
Weigh: Accurately weigh the desired amount of the compound.
-
Solubilize: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Mix: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Assist Dissolution (if needed): If particulates remain, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.[11][12]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store: Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[8]
Protocol 2: Preparation of Aqueous Working Solutions
This protocol uses a two-step dilution method to minimize precipitation.
-
Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. Mix gently.
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of the inhibitor in your final aqueous buffer (e.g., cell culture medium). For example, to achieve a final concentration of 100 nM from a 10 mM stock, you could first dilute the stock 1:100 in the medium to create a 100 µM intermediate solution. Crucially, add the DMSO stock to the aqueous buffer while vortexing the buffer to ensure rapid mixing.
-
Prepare Final Dilution: Immediately use the intermediate dilution to prepare the final desired concentrations for your assay.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your assay wells. Ensure it remains consistent across all conditions, including the vehicle control, and is at a level tolerated by your cells (typically ≤0.5%).[11]
-
Use Immediately: Add the final working solutions to your assay plates without delay to reduce the risk of precipitation over time.
Visualizations
Caption: Simplified CDKL5 signaling pathway.[13][14]
Caption: Overview of GSK3 regulation by Wnt and PI3K/Akt pathways.[5][6][15]
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 2. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDKL5 - Wikipedia [en.wikipedia.org]
- 4. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. eubopen.org [eubopen.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. embopress.org [embopress.org]
- 14. First insights on the signaling pathways related to CDKL5 regulation and on its possible involvement in synaptic plasticity [tesidottorato.depositolegale.it]
- 15. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
addressing potential toxicity of CDKL5/GSK3-IN-1 in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CDKL5/GSK3-IN-1, with a specific focus on addressing its potential toxicity in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3) alpha and beta isoforms.[1][2] It is derived from the AT-7519 scaffold and has been developed as a chemical probe to investigate the roles of these kinases in cellular processes, particularly in neuroscience.[1][2][3] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the kinases, preventing the transfer of phosphate to their substrates. A structurally similar analog, which does not inhibit CDKL5 but retains GSK3 inhibition, is available as a negative control to help delineate the specific effects of CDKL5 inhibition.[1][2]
Q2: What are the known cellular effects of this compound?
In cellular assays, this compound has been shown to engage with and inhibit both CDKL5 and GSK3α/β at nanomolar concentrations.[3][4][5] Studies in human induced pluripotent stem cell (iPSC)-derived motor neurons have demonstrated that this dual inhibition can be neuroprotective, promoting cell survival under conditions of endoplasmic reticulum (ER) stress.[1][2][5] The inhibitor has been used to probe the downstream signaling of both kinases, for instance, by measuring the phosphorylation of known substrates like EB2 (a microtubule-associated protein and substrate of CDKL5) and β-catenin (a substrate of GSK3).[1][3]
Q3: Is there any information on the long-term toxicity of this compound?
Currently, published data primarily focuses on the acute effects of this compound in in vitro and cellular models.[1][2][3] There is a lack of specific long-term in vivo toxicity studies for this particular compound in the public domain. However, the general principles of preclinical toxicology assessment for small molecule kinase inhibitors are well-established and should be applied when planning long-term experiments.[6][7][8] It is known that off-target effects of kinase inhibitors can lead to toxicities, making thorough characterization crucial.[9][10]
Q4: Why is dual inhibition of CDKL5 and GSK3 potentially beneficial?
Loss-of-function mutations in CDKL5 are the cause of CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[11][12] Research has shown that the loss of CDKL5 can lead to abnormal activation of GSK3β, contributing to impaired neuronal maturation.[1][3][13] Therefore, simultaneously inhibiting the overactive GSK3β while also targeting the CDKL5 pathway could offer a synergistic therapeutic approach. Some studies suggest that treatment with GSK3β inhibitors can rectify some of the defects observed in CDKL5 knockout models.[13]
Data Summary
Table 1: In Vitro and Cellular Potency of this compound and Negative Control
| Target | Assay Type | SGC-CDKL5/GSK3-1 (Probe) IC₅₀ | SGC-GSK3-1 (Negative Control) IC₅₀ |
| CDKL5 | Binding Assay (Luceome) | 6.5 nM | > 10,000 nM |
| Cellular Target Engagement (NanoBRET) | 3.5 nM | > 10,000 nM | |
| GSK3α | Enzymatic Assay | 4.0 nM | 4.6 nM |
| Cellular Target Engagement (NanoBRET) | 10 nM | 10 nM | |
| GSK3β | Enzymatic Assay | 9.0 nM | 21 nM |
| Cellular Target Engagement (NanoBRET) | 35 nM | 35 nM |
Data compiled from references[1][2][4][5].
Troubleshooting Guides
Guide 1: Assessing In Vitro Cytotoxicity
Problem: Unexplained cell death or reduced proliferation in long-term cell culture experiments with this compound.
dot
Caption: Workflow for troubleshooting in vitro cytotoxicity.
Detailed Steps:
-
Establish a Dose-Response Curve:
-
Objective: To determine the concentration at which this compound becomes cytotoxic to your specific cell line over the desired time course (e.g., 24, 48, 72 hours, and longer).
-
Protocol:
-
Plate cells at a consistent density in a 96-well plate.
-
Prepare serial dilutions of this compound and the negative control (SGC-GSK3-1). Include a vehicle-only control (e.g., DMSO).
-
Treat cells and incubate for the desired duration.
-
Assess cell viability using a standard method such as MTT, MTS, or a lactate dehydrogenase (LDH) release assay for cytotoxicity.[14]
-
Calculate the CC₅₀ (50% cytotoxic concentration).
-
-
-
Delineate On-Target vs. Off-Target Effects:
-
Objective: To determine if the observed toxicity is due to inhibition of CDKL5, GSK3, or an off-target kinase.
-
Protocol: Compare the cytotoxicity profile of the dual inhibitor with the GSK3-only negative control. If both compounds show similar toxicity, the effect is likely independent of CDKL5 inhibition. If only the dual inhibitor is toxic, it may be an on-target effect of CDKL5 inhibition or a unique off-target effect of that specific compound.
-
-
Investigate the Mechanism of Cell Death:
-
Objective: To understand if the compound is inducing apoptosis or necrosis.
-
Protocol: Use assays to measure markers of apoptosis, such as Caspase-3/7 activity, or use flow cytometry with Annexin V and propidium iodide staining.
-
-
Mitigation Strategies:
-
If toxicity is observed at concentrations required for efficacy, consider intermittent dosing schedules in your long-term cultures.
-
Ensure the final concentration of the solvent (e.g., DMSO) is below the cytotoxic threshold for your cells (typically <0.5%).[14]
-
Guide 2: Planning and Interpreting In Vivo Toxicity Studies
Problem: How to design a preliminary in vivo study to assess the potential long-term toxicity of this compound.
dot
Caption: Workflow for a preliminary in vivo toxicity assessment.
Detailed Steps:
-
Maximum Tolerated Dose (MTD) Study:
-
Objective: To determine the highest dose that can be administered without causing unacceptable toxicity over a short period (e.g., 7-14 days).[6]
-
Protocol:
-
Use a relevant animal model (e.g., mice).
-
Administer escalating doses of the compound to different groups of animals.
-
Include a vehicle-only control group.
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming) and record body weight.
-
The MTD is the dose level below the one that causes significant weight loss (>15-20%) or severe clinical signs.[6]
-
-
-
Sub-chronic Toxicity Study:
-
Objective: To evaluate the effects of repeated dosing over a longer period (e.g., 28 days or more).
-
Protocol:
-
Based on the MTD, select 3-4 dose levels for the sub-chronic study.
-
Administer the compound daily via the intended route (e.g., oral gavage, intraperitoneal injection).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs (liver, kidneys, heart, brain, spleen, etc.) for histopathological examination.[6]
-
-
-
Pharmacodynamic (PD) Marker Analysis:
-
Objective: To correlate target engagement with any observed toxicity.
-
Protocol: At the end of the study, collect relevant tissues (e.g., brain) and measure the phosphorylation status of downstream targets like EB2 or β-catenin to confirm that the inhibitor is hitting its target at the administered doses. This helps to distinguish between on-target and off-target toxicity.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is a general guideline for measuring the inhibitory activity of this compound against its target kinases.[15][16]
-
Reagents and Materials:
-
Recombinant human CDKL5 or GSK3β enzyme.
-
Specific peptide substrate for the kinase.
-
Kinase assay buffer (composition varies, but typically contains Tris-HCl, MgCl₂, DTT, and BSA).
-
ATP (at a concentration close to the Kₘ for the enzyme, if known).[17]
-
This compound and negative control compound, serially diluted.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
-
-
Procedure (384-well plate format):
-
Add 5 µL of 4X compound solution or vehicle to the appropriate wells.
-
Add 10 µL of a 2X kinase/substrate mixture to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the signal (e.g., luminescence) according to the detection kit manufacturer's instructions.
-
Plot the data and calculate IC₅₀ values using non-linear regression.
-
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This protocol measures the ability of the compound to bind to its target kinase inside living cells.[18]
-
Reagents and Materials:
-
HEK293 cells.
-
Plasmid DNA for expressing the kinase of interest as a NanoLuc® fusion protein.
-
NanoBRET™ tracer and specific NanoBRET™ Nano-Glo® Substrate.
-
Transfection reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
-
Procedure:
-
Transfect HEK293 cells with the kinase-NanoLuc® fusion construct and plate in a 96-well plate.
-
24 hours post-transfection, prepare serial dilutions of the inhibitor.
-
Treat the cells with the compound and the NanoBRET™ tracer and incubate for 2 hours at 37°C.
-
Add the Nano-Glo® Substrate to all wells.
-
Read both the donor (460 nm) and acceptor (610 nm) emission signals on a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio and plot against the compound concentration to determine the IC₅₀.
-
Signaling Pathways
dot
Caption: Simplified CDKL5 and GSK3 signaling pathways and the point of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a potent and selective CDKL5/GSK3 chemical probe that is neuroprotective | Crick [crick.ac.uk]
- 3. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 5. eubopen.org [eubopen.org]
- 6. benchchem.com [benchchem.com]
- 7. altasciences.com [altasciences.com]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CDKL5 - Wikipedia [en.wikipedia.org]
- 12. portlandpress.com [portlandpress.com]
- 13. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating CDKL5 and GSK3 Inhibition Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information will help you design experiments to differentiate the cellular effects of inhibiting Cyclin-Dependent Kinase-Like 5 (CDKL5) versus Glycogen Synthase Kinase 3 (GSK3).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in distinguishing between CDKL5 and GSK3 inhibition?
A1: Differentiating the effects of CDKL5 and GSK3 inhibition can be challenging due to several factors:
-
Kinase Homology: CDKL5 and GSK3 are both serine/threonine kinases belonging to the CMGC kinase family, suggesting some structural similarities in their catalytic domains.[1][2]
-
Signaling Crosstalk: There is significant crosstalk between the CDKL5 and GSK3 signaling pathways. Loss of CDKL5 function has been shown to increase GSK3β activity.[3][4] Consequently, some observed effects of CDKL5 loss-of-function may be indirectly caused by GSK3β overactivation.[3]
-
Inhibitor Selectivity: Many kinase inhibitors have off-target effects. Some compounds may inhibit both CDKL5 and GSK3, making it difficult to attribute an observed phenotype to a single kinase.[3][5]
Q2: What are the key differences in the signaling pathways of CDKL5 and GSK3?
A2: CDKL5 and GSK3 regulate distinct downstream pathways. CDKL5 is crucial for neuronal development and function, phosphorylating proteins involved in microtubule dynamics, synaptic vesicle recycling, and dendritic spine development.[2][6][7] In contrast, GSK3 is a constitutively active kinase involved in a wide array of cellular processes, including glycogen metabolism, Wnt/β-catenin signaling, and insulin signaling.
Q3: Are there specific phosphorylation motifs that can distinguish CDKL5 and GSK3 activity?
A3: Yes, CDKL5 and GSK3 have distinct substrate recognition motifs:
-
CDKL5: The consensus phosphorylation motif for CDKL5 is Arg-Pro-X-Ser/Thr-Ala/Pro (RPX(S/T)P).[1][8]
-
GSK3: GSK3 often requires a "priming" phosphorylation four amino acids C-terminal to its target site, with a consensus of (S/T)XXX(S/T)p, where the latter S/T is pre-phosphorylated.[9]
Troubleshooting Guides
Issue 1: An inhibitor is causing a neuronal phenotype, but I'm unsure if it's through CDKL5 or GSK3.
This guide will help you determine the specific kinase being affected.
Experimental Workflow for Kinase Inhibition Specificity
Caption: Workflow for determining kinase inhibitor specificity.
Step 1: Utilize Selective Inhibitors and Controls
To dissect the individual contributions of CDKL5 and GSK3, it is essential to use highly selective inhibitors as controls. A recently developed chemical probe set offers a powerful tool for this purpose:
-
Compound 2 (CDKL5/GSK3-IN-1): A potent dual inhibitor of CDKL5 and GSK3.[5][10][11]
-
Compound 4: A structural analog of Compound 2 that selectively inhibits GSK3 but not CDKL5, serving as an ideal negative control for CDKL5 activity.[3][5][11]
Table 1: Inhibitor Selectivity Profile
| Inhibitor | Target(s) | IC50 (CDKL5, NanoBRET) | IC50 (GSK3α, NanoBRET) | IC50 (GSK3β, NanoBRET) | Reference |
| Compound 2 (this compound) | CDKL5, GSK3α/β | 4.6 nM | 9.5 nM | 24 nM | [10] |
| Compound 4 | GSK3α/β | 1400 nM | 35 nM | 4.6 nM | [5] |
| AT-7519 | CDKL5, CDKs, GSK3α/β | 15 nM | ~30 nM | ~30 nM | [3][5] |
Step 2: Analyze Specific Downstream Markers
Assess the phosphorylation status of specific, validated downstream targets for each kinase using Western blotting.
Table 2: Recommended Differential Phospho-Markers
| Kinase | Primary Marker | Rationale | Antibody Information |
| CDKL5 | Phospho-EB2 (Ser222) | EB2 is a well-validated substrate of CDKL5.[7] Phosphorylation at Ser222 is significantly reduced in CDKL5 knockout models and with selective CDKL5 inhibition.[1][7] | Use a phospho-specific antibody for EB2 (pS222). |
| Phospho-MAP1S (Ser900) | MAP1S is a direct target of CDKL5, and phosphorylation at Ser900 is dependent on CDKL5 activity.[6][12][13] | Utilize a phospho-specific antibody for MAP1S (pS900). | |
| GSK3 | Phospho-GSK3β (Ser9) | This is an inhibitory phosphorylation site. An increase in p-GSK3β (Ser9) indicates inhibition of upstream kinases like Akt, while a decrease suggests increased GSK3β activity.[14] | Commercially available antibodies are highly specific for p-GSK3β (Ser9) and do not cross-react with p-GSK3α (Ser21).[15] |
| Phospho-β-catenin (Thr41/Ser37/Ser33) | β-catenin is a key substrate in the Wnt signaling pathway, and its phosphorylation by GSK3 targets it for degradation. A decrease in phosphorylated β-catenin indicates GSK3 inhibition.[3][16] | Use a phospho-specific antibody that recognizes these sites. |
Step 3: Perform In Vitro Kinase Assays
Directly measure the effect of your inhibitor on the enzymatic activity of recombinant CDKL5 and GSK3.
Signaling Pathways of CDKL5 and GSK3
Caption: Simplified signaling pathways for CDKL5 and GSK3.
Issue 2: My Western blot results for phospho-proteins are inconsistent.
Follow this troubleshooting guide for reliable Western blot analysis of phosphorylated proteins.
Step 1: Sample Preparation is Critical
-
Lyse cells or tissue in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.
-
Immediately place samples on ice after collection and proceed with lysis as quickly as possible.
-
Quantify total protein concentration using a reliable method like the BCA assay to ensure equal loading.
Step 2: Optimize Electrophoresis and Transfer
-
Use precast gels for better consistency.
-
Ensure complete transfer of proteins to the membrane by optimizing transfer time and voltage. A wet transfer system is often more efficient for larger proteins.
Step 3: Antibody Incubation
-
Block the membrane for at least 1 hour at room temperature or overnight at 4°C to reduce background noise.
-
Incubate with the primary phospho-specific antibody at the recommended dilution, typically overnight at 4°C.
-
Wash the membrane thoroughly with TBST or PBST to remove unbound primary antibody.
-
Incubate with an appropriate secondary antibody for 1 hour at room temperature.
Step 4: Data Analysis
-
After imaging, strip the membrane and re-probe with an antibody against the total protein (e.g., total EB2 or total GSK3β) to normalize the phospho-signal.
-
Quantify band intensities using densitometry software. The final result should be expressed as the ratio of the phospho-protein to the total protein.
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream Markers
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-EB2 S222 or anti-p-GSK3β S9) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly and re-block before incubating with the total protein antibody.
-
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework; specific buffer components and substrate concentrations should be optimized for each kinase.
-
Reaction Setup:
-
Prepare a master mix containing kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT), ATP (e.g., 100 µM), and the specific substrate peptide.
-
Add recombinant active CDKL5 or GSK3β to the reaction tubes.
-
Add the test inhibitor at various concentrations or a vehicle control.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP-containing master mix.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer or a specific kinase assay stop solution.
-
-
Detection:
-
Radiometric Assay: If using [γ-³²P]ATP, spot the reaction mixture onto P81 phosphocellulose paper, wash extensively, and measure incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Western Blot: Analyze the reaction products by Western blot using a phospho-specific antibody against the substrate.
-
Logical Differentiation of Kinase Inhibition
Caption: Logic for interpreting Western blot results.
By following these guides and protocols, researchers can more effectively dissect the specific roles of CDKL5 and GSK3 in their experimental systems and accurately interpret the effects of their inhibitors.
References
- 1. embopress.org [embopress.org]
- 2. Novel CDKL5 targets identified in human iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell type-specific expression, regulation and compensation of CDKL5 activity in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new consensus for evaluating CDKL5/STK9‐dependent signalling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoproteomics reveals that glycogen synthase kinase-3 phosphorylates multiple splicing factors and is associated with alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a potent and selective CDKL5/GSK3 chemical probe that is neuroprotective | Crick [crick.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Phosphoproteomic screening identifies physiological substrates of the CDKL5 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Translation of Dual CDKL5/GSK3 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo translation of dual cyclin-dependent kinase-like 5 (CDKL5) and glycogen synthase kinase 3 (GSK3) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing a dual inhibitor for CDKL5 and GSK3?
Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition with early-onset seizures and profound developmental delays.[1][2] Preclinical studies have shown that a lack of CDKL5 can lead to increased activity of GSK3β, a kinase involved in various cellular processes, including neuronal development and survival.[3][4][5] This hyperactivity of GSK3β is thought to contribute to the neurodevelopmental defects observed in CDD.[3][5][6] Therefore, a dual inhibitor that targets both CDKL5 (to potentially restore its function or compensate for its absence) and GSK3 (to curb its hyperactivity) is a promising therapeutic strategy. This multi-target approach may be more effective than a single-target therapy for a complex disorder like CDD.[3][7]
Q2: What are the main challenges in translating findings from in vitro studies of CDKL5/GSK3 inhibitors to in vivo models?
Translating in vitro findings to in vivo models for CDKL5/GSK3 inhibitors presents several challenges:
-
Pharmacokinetics and Bioavailability: Achieving adequate brain penetration is crucial for treating neurological disorders.[8] Many small molecule inhibitors face difficulties crossing the blood-brain barrier.
-
Specificity and Off-Target Effects: Kinases share a high degree of homology in their ATP-binding pockets, making it challenging to develop highly specific inhibitors.[8][9] Off-target effects can lead to toxicity and unexpected phenotypes.
-
Model Selection: The choice of an appropriate animal model that accurately recapitulates the human CDD phenotype is critical for preclinical testing. Various models, including zebrafish and mice, have been developed, each with its own advantages and limitations.[1][10][11][12]
-
Age-Dependent Efficacy: The timing of therapeutic intervention can be crucial. Studies have shown that GSK3β inhibitors may have different outcomes in juvenile versus adult animal models of CDD.[5][13]
Q3: Are there any known issues with the selectivity of dual CDKL5/GSK3 inhibitors?
Achieving selectivity is a significant hurdle in the development of kinase inhibitors.[8][9] While some compounds have been identified as potent dual inhibitors of CDKL5 and GSK3, they may also inhibit other kinases, such as other cyclin-dependent kinases (CDKs).[14] It is essential to perform comprehensive kinome-wide selectivity profiling to understand the full spectrum of a compound's activity and anticipate potential off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent or lack of efficacy of the dual inhibitor in our in vivo model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability/Blood-Brain Barrier Penetration | 1. Verify the formulation and solubility of the compound. 2. Perform pharmacokinetic studies to measure plasma and brain concentrations of the inhibitor. 3. Consider alternative routes of administration (e.g., intraperitoneal vs. oral). |
| Inappropriate Animal Model | 1. Re-evaluate the chosen animal model to ensure it expresses the relevant CDD phenotypes you are targeting.[1][10][11][12] 2. Consider using a different model if the current one does not show the expected pathology related to CDKL5 and GSK3 dysregulation. |
| Incorrect Dosing or Treatment Window | 1. Conduct a dose-response study to determine the optimal therapeutic dose. 2. Investigate the effect of treatment at different developmental stages (juvenile vs. adult), as efficacy may be age-dependent.[5] |
| Compound Instability | 1. Assess the stability of the compound in the formulation and under physiological conditions. |
Problem 2: Observed toxicity or adverse effects in our in vivo studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | 1. Perform comprehensive kinome-wide selectivity profiling to identify other kinases inhibited by your compound.[14] 2. If significant off-target activity is identified, consider structure-activity relationship (SAR) studies to improve selectivity. |
| GSK3 Inhibition in Other Tissues | 1. GSK3 is a ubiquitous kinase involved in many cellular processes.[8] Widespread inhibition can lead to toxicity. 2. Consider strategies for targeted delivery to the central nervous system. |
| Dose-Related Toxicity | 1. Reduce the dose and re-evaluate efficacy and toxicity. 2. Determine the maximum tolerated dose (MTD) in your animal model. |
Experimental Protocols
Key Experiment: In Vivo Efficacy Study in a Cdkl5 Knockout Mouse Model
This protocol outlines a general procedure for assessing the efficacy of a dual CDKL5/GSK3 inhibitor in a Cdkl5 knockout (KO) mouse model, a commonly used preclinical model for CDD.[3][5]
1. Animals:
-
Use male Cdkl5 KO mice and wild-type (WT) littermates. The age of the animals will depend on the specific hypothesis being tested (e.g., juvenile or adult).[5]
2. Compound Formulation and Administration:
-
Dissolve the dual CDKL5/GSK3 inhibitor in a suitable vehicle (e.g., DMSO, saline).
-
Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and frequency.
3. Behavioral and Phenotypic Assessments:
-
Conduct a battery of behavioral tests to assess relevant CDD-like phenotypes, such as:
4. Molecular and Cellular Analysis (Post-mortem):
-
Collect brain tissue for analysis.
-
Western Blotting: Analyze the phosphorylation status of GSK3β substrates (e.g., CRMP2) and other relevant signaling molecules to confirm target engagement.[3]
-
Immunohistochemistry/Immunofluorescence: Examine neuronal morphology, synapse density, and markers of neuroinflammation in key brain regions like the hippocampus.[3]
Signaling Pathways and Workflows
Caption: Simplified signaling pathway in CDKL5 Deficiency Disorder.
Caption: General experimental workflow for in vivo inhibitor studies.
Caption: Troubleshooting logic for in vivo efficacy issues.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with the GSK3-beta inhibitor Tideglusib improves hippocampal development and memory performance in juvenile, but not adult, Cdkl5 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 9. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. Novel preclinical model for CDKL5 deficiency disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel preclinical model for CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dose-Response Curves for CDKL5/GSK3-IN-1 in Cortical Neurons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining dose-response curves for a selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3), referred to here as CDKL5/GSK3-IN-1, in primary cortical neuron cultures.
FAQs and Troubleshooting Guide
General Questions
Q1: What is the rationale for using a CDKL5/GSK3 inhibitor in cortical neurons?
A1: CDKL5 is a crucial kinase for proper neuronal development and function.[1][2][3] Loss-of-function mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[1][3] Research has shown that CDKL5 deficiency results in the hyperactivation of GSK3β, a downstream signaling molecule.[2][4][5] This aberrant GSK3β activity is linked to impaired neuronal maturation, survival, and synaptic function.[4][5] Therefore, inhibiting GSK3 with a compound like this compound is a therapeutic strategy to counteract the effects of CDKL5 deficiency.[5]
Dose-Response Experiment Setup
Q2: What is a typical concentration range to start with for this compound in primary cortical neurons?
A2: For initial dose-response experiments with a novel GSK3 inhibitor in primary cortical neurons, a broad concentration range is recommended, spanning several orders of magnitude. A starting point could be from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM) concentrations.[5][6] It is advisable to perform a logarithmic or semi-logarithmic dilution series.
Q3: How long should I treat the cortical neurons with this compound?
A3: The treatment duration depends on the specific endpoint being measured. For assessing the inhibition of GSK3β phosphorylation, a short incubation of 1 hour may be sufficient.[5][6] For evaluating downstream effects on neuronal morphology or cell viability, longer incubation times of 24 to 72 hours may be necessary.[7]
Troubleshooting Western Blots for p-GSK3β
Q4: I am not seeing a decrease in phosphorylated GSK3β (Ser9) with increasing concentrations of the inhibitor. What could be wrong?
A4: There are several potential reasons for this observation:
-
Inactive Compound: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh stock solutions.
-
Insufficient Incubation Time: While 1 hour is often sufficient, you could try a time-course experiment (e.g., 30 min, 1h, 2h) to optimize the incubation period.
-
Basal Phosphorylation Levels: The basal level of p-GSK3β (Ser9) in your cultured neurons might be low. To establish a robust baseline, you can treat a control set of cells with a known activator of the PI3K/Akt pathway (upstream of GSK3β), such as insulin or IGF-1, to induce Ser9 phosphorylation.[8]
-
Antibody Issues: Verify the specificity and optimal dilution of your primary antibody for phosphorylated GSK3β. Run a positive control, such as lysates from cells treated with a known GSK3 inhibitor like LiCl, to confirm the antibody is working.[8][9]
-
Technical Errors: Ensure equal protein loading across all lanes. Normalize the p-GSK3β signal to the total GSK3β signal to account for any loading variations.[10][11]
Q5: The bands for total GSK3β are inconsistent across my blot.
A5: Inconsistent total protein bands are usually due to unequal protein loading. Carefully quantify the protein concentration of your lysates before loading. Use a reliable loading control, such as β-actin or GAPDH, to confirm equal loading.
Troubleshooting Immunofluorescence
Q6: I am getting high background staining in my immunofluorescence experiments.
A6: High background can obscure your signal. Here are some troubleshooting steps:
-
Blocking: Increase the duration of the blocking step or try a different blocking agent (e.g., 5-10% normal goat serum).[12]
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Perform a titration to find the optimal dilution.[13]
-
Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[12]
-
Secondary Antibody Control: Run a control where you omit the primary antibody to check for non-specific binding of the secondary antibody.[13]
Q7: The fluorescent signal is very weak or absent.
A7: Several factors can lead to a weak signal:
-
Low Target Protein Expression: Confirm that CDKL5 or your target of interest is expressed in your cortical neuron cultures.
-
Antibody Incompatibility: Ensure your secondary antibody is appropriate for the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[14]
-
Photobleaching: Minimize the exposure of your samples to light during staining and imaging.[15]
-
Fixation and Permeabilization: The fixation or permeabilization method might be masking the epitope. Try different fixation (e.g., methanol vs. paraformaldehyde) or permeabilization (e.g., Triton X-100 vs. saponin) conditions.[14][15]
Troubleshooting Cell Viability Assays
Q8: My cell viability assay (e.g., MTT) shows increased cell death at high concentrations of the inhibitor, but this may not be the desired outcome. How can I be sure this is not an artifact?
A8: High concentrations of any compound can induce off-target effects and cytotoxicity.[16]
-
Visual Inspection: Always visually inspect your cells under a microscope before and after treatment. Look for signs of stress or death, such as membrane blebbing or detachment.
-
Multiple Assays: Use a second, mechanistically different viability assay to confirm your results. For example, if you are using an MTT assay (which measures metabolic activity), you could also use a lactate dehydrogenase (LDH) release assay (which measures membrane integrity).
-
Concentration Range: If significant toxicity is observed, you may need to adjust your concentration range to focus on the therapeutic window of the inhibitor.
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data from dose-response experiments with this compound in primary cortical neurons.
Table 1: Inhibition of GSK3β Phosphorylation at Serine 9
| This compound (nM) | p-GSK3β (Ser9) / Total GSK3β (Normalized) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 1 | 0.95 | 0.10 |
| 10 | 0.78 | 0.09 |
| 50 | 0.52 | 0.06 |
| 100 | 0.31 | 0.04 |
| 500 | 0.15 | 0.03 |
| 1000 | 0.11 | 0.02 |
| 5000 | 0.09 | 0.02 |
Table 2: Neuronal Viability (MTT Assay) after 48-hour Treatment
| This compound (nM) | Cell Viability (% of Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 101 | 4.8 |
| 10 | 99 | 5.1 |
| 50 | 98 | 4.5 |
| 100 | 96 | 5.5 |
| 500 | 94 | 6.1 |
| 1000 | 88 | 7.3 |
| 5000 | 65 | 8.9 |
Detailed Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary cortical neurons.[15][17]
-
Dissection: Isolate cortices from embryonic day 18 (E18) mouse or rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Digestion: Incubate the cortical tissue in a papain solution for 20-30 minutes at 37°C.
-
Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto poly-L-lysine coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 2-3 days.
Protocol 2: Western Blotting for p-GSK3β
This protocol is based on standard western blotting procedures with specific considerations for phosphoproteins.[9][11][18]
-
Cell Lysis: After treatment with this compound, wash the neurons with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-GSK3β (Ser9) and total GSK3β overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-GSK3β signal to the total GSK3β signal.
Protocol 3: Immunofluorescence for Neuronal Markers
This protocol outlines the steps for immunofluorescent staining of neuronal cultures.[12][13][14]
-
Fixation: After treatment, fix the neurons with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., against MAP2 or Tuj1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Protocol 4: MTT Cell Viability Assay
This protocol describes a colorimetric assay to assess cell viability.[16]
-
Treatment: Treat the cortical neurons with different concentrations of this compound for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Caption: CDKL5/GSK3β Signaling Pathway in Neurons.
Caption: Experimental Workflow for Dose-Response Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDKL5 deficiency predisposes neurons to cell death through the deregulation of SMAD3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of CDKL5 impairs survival and dendritic growth of newborn neurons by altering AKT/GSK-3β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Target Engagement in CDKL5/GSK3-IN-1 Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring target engagement of the dual kinase inhibitor CDKL5/GSK3-IN-1 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as SGC-CDKL5/GSK3-1, is a potent and selective chemical probe that inhibits Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase-3 (GSK3) alpha (α) and beta (β). It is a valuable tool for investigating the cellular functions of these kinases and for studying the effects of their dual inhibition. A structurally similar analog, SGC-CDKL5/GSK3-1N, serves as a negative control as it does not engage with CDKL5, GSK3α, or GSK3β in cellular assays.
Q2: How can I confirm that this compound is engaging its targets in my cell model?
Target engagement can be confirmed using several methods:
-
Direct Target Engagement Assays: The NanoBRET™ Target Engagement (TE) Assay is a highly recommended method for quantifying the binding of the inhibitor to CDKL5 and GSK3 in live cells.[1] This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase, providing a quantitative measure of compound affinity.[1]
-
Downstream Signaling Analysis (Western Blot): Inhibition of CDKL5 and GSK3 activity can be assessed by measuring the phosphorylation status of their downstream substrates.
-
For CDKL5 , a decrease in the phosphorylation of microtubule-associated protein EB2 at Ser222 can be monitored.
-
For GSK3 , an increase in the phosphorylation of β-catenin at Ser/Thr residues or a decrease in the inhibitory phosphorylation of GSK3β at Ser9 can be observed, depending on the cellular context and signaling pathway being investigated.[2]
-
Q3: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the assay format and cell type used. Below is a summary of reported values:
| Target | Assay Type | Cell Line | IC50 (nM) |
| CDKL5 | NanoBRET™ TE | HEK293 | 3.5 |
| GSK3α | NanoBRET™ TE | HEK293 | 10 |
| GSK3β | NanoBRET™ TE | HEK293 | 35 |
Q4: At what concentration should I use this compound in my cellular experiments?
Based on the cellular target engagement data, a concentration range of 5 nM to 500 nM is a good starting point for observing effects related to CDKL5 and GSK3 inhibition. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model and experimental endpoint.
Troubleshooting Guides
NanoBRET™ Target Engagement Assay
| Issue | Possible Cause | Recommended Solution |
| Low BRET Signal | - Low expression of NanoLuc®-kinase fusion protein.- Incorrect ratio of donor (NanoLuc®) to acceptor (Tracer).- Suboptimal tracer concentration. | - Optimize transfection conditions to increase fusion protein expression.- Titrate the ratio of donor and acceptor plasmids during transfection to find the optimal window.[3]- Perform a tracer titration to determine the optimal concentration that provides the best assay window. |
| High Background Signal | - Spectral overlap between donor emission and acceptor excitation.- Nonspecific binding of the tracer. | - Ensure you are using the correct filter sets for NanoLuc® donor (e.g., 460nm) and the fluorescent tracer (e.g., >600nm) to minimize bleed-through.[4]- Test different NanoBRET™ tracers if available to find one with lower nonspecific binding in your cell type. |
| Inconsistent Results | - Variability in cell number and health.- Inconsistent transfection efficiency.- Pipetting errors. | - Ensure consistent cell seeding density and monitor cell viability.- Optimize and standardize the transfection protocol.- Use automated liquid handlers for compound and reagent addition if possible to minimize variability.[5] |
Western Blot for Downstream Signaling
| Issue | Possible Cause | Recommended Solution |
| Weak or No Phospho-Signal | - Low abundance of the phosphorylated protein.- Rapid dephosphorylation during sample preparation.- Primary antibody concentration is too low. | - Increase the amount of protein loaded onto the gel.[6]- Crucially, always include phosphatase inhibitors in your lysis buffer and keep samples on ice.[7][8]- Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7] |
| High Background | - Blocking agent is masking the phospho-epitope or causing non-specific binding.- Insufficient washing. | - Avoid using milk as a blocking agent for phospho-antibodies as it contains casein, a phosphoprotein. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[7][8]- Increase the number and duration of wash steps with TBST.[9] |
| Non-Specific Bands | - Primary or secondary antibody is not specific enough.- Protein degradation. | - Use highly specific and validated phospho-antibodies.- Ensure protease inhibitors are included in the lysis buffer.[8] |
| Inconsistent Loading | - Inaccurate protein quantification.- Pipetting errors during loading. | - Always probe for a loading control (e.g., GAPDH, β-actin) or the total, non-phosphorylated form of the protein of interest to normalize your results.[6] |
Experimental Protocols
NanoBRET™ Target Engagement Assay Protocol
This protocol is a generalized guide for a 384-well plate format.
Day 1: Cell Seeding and Transfection
-
Seed HEK293 cells in a 384-well plate at a density that will result in ~80-90% confluency on Day 3.
-
Prepare a transfection mix containing the NanoLuc®-CDKL5 or NanoLuc®-GSK3 fusion vector and a transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate overnight at 37°C with 5% CO2.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound and the negative control (SGC-CDKL5/GSK3-1N) in Opti-MEM® I Reduced Serum Medium.
-
Add the NanoBRET™ Tracer to the diluted compounds.
-
Remove the culture medium from the cells and add the compound/tracer mix.
-
Incubate for 2 hours at 37°C with 5% CO2.[5]
Day 3: Signal Detection
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular NanoLuc® inhibitor.[5]
-
Add the substrate solution to all wells.
-
Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450nm) and acceptor emission (e.g., 610nm).[5]
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
Western Blot Protocol for Phospho-EB2 and Phospho-β-catenin
1. Cell Lysis
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors .[10]
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer
-
Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
3. Immunoblotting
-
Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EB2 (Ser222) or anti-phospho-β-catenin) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total EB2, total β-catenin, or a loading control to normalize the data.
Signaling Pathway and Workflow Diagrams
Figure 1. Simplified signaling pathways of CDKL5 and GSK3 and the points of inhibition by this compound.
Figure 2. General experimental workflow for confirming target engagement of this compound in cellular models.
References
- 1. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 2. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. benchchem.com [benchchem.com]
- 5. eubopen.org [eubopen.org]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GSK3 Inhibitors: CDKL5/GSK3-IN-1 vs. Tideglusib
For Researchers, Scientists, and Drug Development Professionals
Glycogen synthase kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis.[1] Its dysregulation has been linked to various pathologies, such as Alzheimer's disease, bipolar disorder, and cancer, making it a prime target for therapeutic intervention.[2] This guide provides an objective comparison of two notable GSK3 inhibitors: CDKL5/GSK3-IN-1, a potent and selective chemical probe, and Tideglusib, a clinically evaluated irreversible inhibitor.
Overview of Inhibitors
This compound , also known as SGC-CDKL5/GSK3-1 or analog 2, is a recently developed chemical probe that exhibits potent inhibition of both Cyclin-Dependent Kinase-Like 5 (CDKL5) and GSK3 isoforms (α and β).[3][4] It was developed from the scaffold of AT-7519, a known inhibitor of several cyclin-dependent kinases.[4][5] Its dual activity makes it a valuable tool for investigating the interplay between CDKL5 and GSK3 signaling pathways.
Tideglusib (also known as NP-12 or NP031112) is a non-ATP competitive, irreversible inhibitor of GSK3.[6][7] It belongs to the thiadiazolidinone class of compounds and has been investigated in clinical trials for Alzheimer's disease and progressive supranuclear palsy.[7][8] Its irreversible mechanism of action offers prolonged inhibition of the target enzyme.
Performance Comparison: Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency towards the intended target and its selectivity against other kinases, which minimizes off-target effects.
Table 1: In Vitro Biochemical Potency of this compound and Tideglusib
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | CDKL5 | 6.5 | Split Luciferase Binding Assay |
| GSK3α | 4.0 | Radiometric Enzymatic Assay | |
| GSK3β | 9.0 | Radiometric Enzymatic Assay | |
| Tideglusib | GSK3β | 60 | Cell-free Kinase Assay |
| GSK3α | 908 | Z'-LYTE Molecular Assay[8] |
Table 2: Cellular Target Engagement Potency of this compound
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | CDKL5 | 3.5 | NanoBRET Assay |
| GSK3α | 10 | NanoBRET Assay | |
| GSK3β | 35 | NanoBRET Assay |
Selectivity Profile:
This compound has demonstrated exceptional selectivity in kinome-wide screening. In a scan against 403 wild-type kinases at a concentration of 1 µM, only four kinases showed a percent of control (PoC) of less than 10, indicating minimal off-target binding.[9][10] The closest off-target kinase based on enzymatic potency is CDK16, with an IC50 of 590 nM, representing a 65-fold selectivity window compared to GSK3β.[10]
Tideglusib is described as a selective GSK3β inhibitor.[11] However, at a concentration of 10 µM, it was found to inhibit approximately 25% of a panel of 68 kinases by more than 50%, suggesting a less selective profile at higher concentrations.[12] It does not inhibit other kinases that have a cysteine residue homologous to Cys-199 in GSK3β's active site, which is implicated in its irreversible binding.[6]
Mechanism of Action
The two inhibitors differ significantly in their mechanism of action, which has important implications for their pharmacological effects.
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates.[3]
Tideglusib is a non-ATP-competitive and irreversible inhibitor.[6] Its mechanism is thought to involve interaction with a cysteine residue (Cys-199) in the active site of GSK3β, leading to a covalent modification that permanently inactivates the enzyme.[12] This irreversibility can lead to a prolonged duration of action.
Signaling Pathways
GSK3 is a key regulator in multiple signaling pathways. Its inhibition can have profound effects on cellular function.
Caption: Key signaling pathways involving GSK3.
In the Wnt/β-catenin pathway, active GSK3 phosphorylates β-catenin, targeting it for degradation.[1] Inhibition of GSK3 leads to the accumulation and nuclear translocation of β-catenin, activating gene transcription.[13] In the PI3K/Akt pathway, Akt phosphorylates and inhibits GSK3, promoting cell survival and growth.[1] There is also crosstalk between CDKL5 and GSK3, where loss of CDKL5 function can lead to increased GSK3β activity.[10][14]
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
General Protocol (Radiometric Assay for this compound):
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl2, a substrate peptide (e.g., for GSK3, a pre-phosphorylated peptide like GS-2), and [γ-³²P]ATP.
-
Compound Dilution: Serially dilute the test compound (e.g., this compound) in DMSO and then in the assay buffer.
-
Kinase Reaction: Add the purified kinase (e.g., recombinant human GSK3β) to the reaction mixture containing the substrate and varying concentrations of the inhibitor.
-
Initiation and Incubation: Initiate the reaction by adding [γ-³²P]ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Measurement: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for Tideglusib (Irreversible Inhibition): To assess irreversible inhibition, a modified protocol is used.
-
Pre-incubation: Pre-incubate the kinase with the inhibitor (Tideglusib) for a defined period (e.g., 60 minutes) to allow for covalent bond formation.
-
Dilution or Dialysis: Remove the unbound inhibitor by extensive dilution or dialysis.
-
Activity Measurement: Measure the remaining kinase activity as described in the general protocol. An irreversible inhibitor will show sustained inhibition even after removal of the unbound compound.[15]
Cellular Target Engagement Assay (NanoBRET™)
Objective: To quantify the binding of an inhibitor to its target kinase within living cells.
Caption: Workflow for the NanoBRET cellular target engagement assay.
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a vector expressing the target kinase (e.g., CDKL5 or GSK3β) fused to NanoLuc® luciferase.[16]
-
Cell Seeding: Seed the transfected cells into a 384-well plate.
-
Tracer and Inhibitor Addition: Pre-treat the cells with a cell-permeable fluorescent tracer that binds to the ATP pocket of the kinase. Then, add the test inhibitor at various concentrations.[16]
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow the inhibitor to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a suitable plate reader. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.
-
Data Analysis: The test inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.[16]
β-catenin Accumulation Assay
Objective: To assess the functional inhibition of GSK3 in a cellular context by measuring the accumulation of its substrate, β-catenin.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., CHOK1 or hCMEC/D3) in a 96-well plate and allow them to adhere.[17][18] Treat the cells with the GSK3 inhibitor at various concentrations for a defined period (e.g., 16-24 hours).
-
Cell Lysis or Fixation: For a luminometric or colorimetric readout, lyse the cells. For immunocytochemistry, fix and permeabilize the cells.
-
β-catenin Detection:
-
Luminometric/ELISA: Use an antibody-based detection method, such as an ELISA, with a primary antibody against β-catenin and a secondary antibody conjugated to an enzyme (e.g., HRP) for signal generation.[17]
-
Immunocytochemistry: Incubate the fixed cells with a primary antibody against β-catenin, followed by a fluorescently labeled secondary antibody.[18]
-
-
Signal Quantification:
-
Luminometry/Spectrophotometry: Read the signal on a plate reader.
-
Microscopy/Flow Cytometry: Acquire images and quantify the fluorescence intensity in the nucleus and cytoplasm, or analyze the overall cellular fluorescence by flow cytometry.[18]
-
-
Data Analysis: Normalize the signal to a control (e.g., total protein or cell number) and plot the β-catenin levels against the inhibitor concentration to determine the EC50 for β-catenin stabilization.
Summary and Conclusion
This compound and Tideglusib represent two distinct classes of GSK3 inhibitors with different pharmacological profiles.
-
This compound is a highly potent and selective, ATP-competitive, reversible inhibitor of both CDKL5 and GSK3. Its well-characterized selectivity profile makes it an excellent tool for probing the functions of these kinases in cellular and preclinical models with high confidence that the observed effects are on-target.
-
Tideglusib is a potent, non-ATP-competitive, irreversible inhibitor of GSK3. Its irreversibility can provide a sustained pharmacological effect. However, its selectivity at higher concentrations may be a consideration for its use as a precise research tool.
The choice between these inhibitors will depend on the specific research question. For studies requiring high selectivity and a reversible mechanism to dissect the acute roles of GSK3 and its interplay with CDKL5, This compound is the superior choice. For investigations where prolonged and potent inhibition of GSK3 is desired, and potential off-target effects at higher concentrations are manageable or have been characterized, Tideglusib remains a relevant tool, particularly given its history in clinical investigations.
This guide provides a framework for researchers to make an informed decision based on the available experimental data and the specific requirements of their studies.
References
- 1. GSK3 in cell signaling | Abcam [abcam.com]
- 2. SGC-GSK3-1 | Structural Genomics Consortium [thesgc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Tideglusib - Wikipedia [en.wikipedia.org]
- 8. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 10. eubopen.org [eubopen.org]
- 11. A Selective GSK3β Inhibitor, Tideglusib, Decreases Intermittent Access and Binge Ethanol Self‐Administration in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe TIDEGLUSIB | Chemical Probes Portal [chemicalprobes.org]
- 13. [PDF] Inhibition of GSK3 by Wnt signalling – two contrasting models | Semantic Scholar [semanticscholar.org]
- 14. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Efficacy of CDKL5/GSK3 Dual Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo validation of CDKL5/GSK3-IN-1 and similar dual-target inhibitors. It synthesizes experimental data, details methodologies, and visualizes key biological pathways to support informed decisions in the development of therapeutics for CDKL5 Deficiency Disorder (CDD).
Mutations in the Cyclin-Dependent Kinase-Like 5 (CDKL5) gene, a serine/threonine kinase crucial for neuronal development, lead to the severe neurodevelopmental disorder CDD.[1][2][3] Research has revealed a critical link between CDKL5 and Glycogen Synthase Kinase 3 (GSK3), where the loss of CDKL5 function results in the overactivity of GSK3β.[3][4][5] This finding has spurred the development of inhibitors that dually target both kinases, offering a promising therapeutic strategy. This guide focuses on the in vivo validation of these dual inhibitors, with a particular emphasis on compounds that have shown efficacy in preclinical models of CDD.
Performance Comparison of CDKL5/GSK3 Inhibitors in a CDD Mouse Model
Recent preclinical studies have evaluated the in vivo efficacy of dual CDKL5/GSK3 inhibitors in Cdkl5 knockout (KO) mice, a well-established animal model for CDD.[1][2][6] These studies provide compelling evidence for the therapeutic potential of this approach, demonstrating significant improvements in various pathological hallmarks of the disorder.
One notable dual inhibitor, referred to as Compound 11 (C11), has been shown to rescue key neuronal and behavioral deficits in Cdkl5 KO mice.[1][2] Similarly, a potent and selective chemical probe, SGC-CDKL5/GSK3-1 (also referred to as compound 2), has been developed to facilitate the study of dual inhibition.[4][7][8] The following tables summarize the key quantitative findings from in vivo studies, comparing the effects of these dual inhibitors to selective GSK3 inhibition and vehicle controls.
Table 1: In Vivo Efficacy of Dual CDKL5/GSK3 Inhibitor C11 in Cdkl5 KO Mice [1][2]
| Parameter | Wild-Type (Vehicle) | Cdkl5 KO (Vehicle) | Cdkl5 KO (C11) | Cdkl5 KO (NP-12 - GSK3β inhibitor) |
| Neuronal Survival | Normal | Decreased | Restored to WT levels | Partially Restored |
| Synapse Development (PSD-95 puncta) | Normal | Decreased | Restored to WT levels | Partially Restored |
| Microglia Over-activation | Low | Increased | Reduced to WT levels | Not Reported |
| Motor Abilities (e.g., rotarod) | Normal | Impaired | Significantly Improved | Not Reported |
| Cognitive Abilities (e.g., fear conditioning) | Normal | Impaired | Significantly Improved | Not Reported |
Table 2: Cellular Target Engagement and In Vitro Potency of CDKL5/GSK3 Chemical Probes [7][8][9]
| Compound | Target | Cellular Target Engagement (NanoBRET IC50) | In Vitro Potency (IC50) |
| SGC-CDKL5/GSK3-1 (Compound 2) | CDKL5 | 3.5 nM | 6.5 nM (Binding Assay) |
| GSK3α | 10 nM | 4.0 nM (Enzymatic Assay) | |
| GSK3β | 35 nM | 9.0 nM (Enzymatic Assay) | |
| Compound 4 (Negative Control) | CDKL5 | 1400 nM | >10,000 nM |
| GSK3α | 12 nM | 11 nM | |
| GSK3β | 24 nM | 28 nM |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Drug Administration in Cdkl5 KO Mice
-
Animal Model: Cdkl5 knockout (-/Y) male mice and wild-type (+/Y) littermates were used.
-
Drug Treatment: Starting at postnatal day 30 (P30), mice were treated daily for 15 days with either vehicle, the dual inhibitor C11 (50 mg/kg), or the selective GSK3β inhibitor NP-12 (Tideglusib) via intraperitoneal injection.[1]
-
Post-Treatment Analysis: Animals were subjected to behavioral testing and were sacrificed 15 days after the last injection (at P60) for histological and biochemical analyses of the brain.[1]
Immunohistochemistry for Neuronal and Synaptic Markers
-
Tissue Preparation: Following sacrifice, mouse brains were fixed, sectioned, and processed for immunohistochemistry.
-
Antibodies: Primary antibodies targeting neuronal markers (e.g., NeuN for neuronal survival) and synaptic proteins (e.g., PSD-95 for excitatory synapses) were used.
-
Imaging and Quantification: Fluorescently labeled secondary antibodies were used for visualization. Images were captured using a confocal microscope, and the density of positive signals (e.g., PSD-95 puncta) was quantified in specific brain regions like the hippocampus.[1][2]
Behavioral Testing
-
Motor Coordination: The rotarod test was used to assess motor coordination and balance. Mice were placed on a rotating rod with increasing speed, and the latency to fall was recorded.
-
Learning and Memory: Contextual fear conditioning was used to evaluate hippocampus-dependent learning and memory. Mice were trained to associate a specific context with a mild foot shock. Memory was assessed by measuring the freezing response when re-exposed to the same context.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the experimental workflow for validating CDKL5/GSK3 target inhibition in vivo.
Caption: CDKL5 and GSK3β signaling pathway in neuronal development.
Caption: Experimental workflow for in vivo validation of inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. cris.unibo.it [cris.unibo.it]
- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 4. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with the GSK3-beta inhibitor Tideglusib improves hippocampal development and memory performance in juvenile, but not adult, Cdkl5 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
A Comparative Analysis of CDKL5/GSK3-IN-1 and AT-7519: Potency, Selectivity, and Cellular Effects
In the landscape of kinase inhibitors, both CDKL5/GSK3-IN-1 and AT-7519 have emerged as significant research tools, targeting key regulators of cellular processes. This guide provides a detailed comparative analysis of these two compounds, focusing on their target specificity, potency, and effects in cellular and in vivo models. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and therapeutic strategy.
Overview of Inhibitors
This compound is a potent and selective chemical probe that targets Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3) alpha and beta isoforms.[1][2] It is a derivative of the multi-kinase inhibitor AT-7519, optimized for increased selectivity and potency towards CDKL5 and GSK3.[3]
AT-7519 is a multi-targeted Cyclin-Dependent Kinase (CDK) inhibitor with potent activity against several members of the CDK family, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[4][5] It also demonstrates inhibitory activity against GSK3β.[6][7] Its broad-spectrum activity has led to its investigation in various cancer models.
Comparative Quantitative Data
The following tables summarize the in vitro and cellular potency of this compound and AT-7519 against their primary targets and in various cell lines.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | This compound (IC50, nM) | AT-7519 (IC50, nM) |
| CDKL5 | 4.6 (NanoBRET)[1] | 15 (NanoBRET)[8] |
| GSK3α | 9.5 (NanoBRET)[1] | Not Reported |
| GSK3β | 24 (NanoBRET)[1] | 89[7] |
| CDK1 | Not a primary target | 210[5] |
| CDK2 | Not a primary target | 47[5] |
| CDK4 | Not a primary target | 100[5] |
| CDK5 | Not a primary target | <10[5] |
| CDK6 | Not a primary target | 170[5] |
| CDK9 | Not a primary target | <10[5] |
Table 2: Cellular Antiproliferative Activity
| Cell Line | Cancer Type | This compound (IC50) | AT-7519 (IC50) |
| MM.1S | Multiple Myeloma | Not Reported | 0.5 µM[6] |
| U266 | Multiple Myeloma | Not Reported | 0.5 µM[6] |
| HCT116 | Colon Cancer | Not Reported | 40 - 940 nM (range across various lines)[5] |
| HT29 | Colon Cancer | Not Reported | 40 - 940 nM (range across various lines)[5] |
| MYCN-amplified Neuroblastoma | Neuroblastoma | Not Reported | LC50: 1.7 µM[4] |
| MYCN single copy Neuroblastoma | Neuroblastoma | Not Reported | LC50: 8.1 µM[4] |
Mechanism of Action and Signaling Pathways
Both inhibitors exert their effects by targeting key kinases involved in fundamental cellular processes.
This compound acts as a dual inhibitor of CDKL5 and GSK3.
-
CDKL5 Inhibition: CDKL5 is a serine/threonine kinase crucial for normal brain development and neuronal function. Inhibition of CDKL5 by this compound has been shown to decrease the phosphorylation of its downstream substrate, the microtubule-associated protein EB2.[2][9]
-
GSK3 Inhibition: GSK3 is a key regulator of numerous signaling pathways, including those involved in metabolism, cell fate, and apoptosis. Inhibition of GSK3 by this compound leads to a reduction in the phosphorylation of β-catenin.[2][9]
AT-7519 functions as a broad-spectrum CDK inhibitor.
-
CDK Inhibition: By inhibiting multiple CDKs, AT-7519 disrupts the cell cycle, leading to cell cycle arrest and apoptosis.[5][10] A key downstream effect of its CDK9 inhibitory activity is the dephosphorylation of the C-terminal domain of RNA polymerase II, which leads to transcriptional inhibition.[6][11]
-
GSK3β Activation: Paradoxically, while being an inhibitor of isolated GSK3β, in cellular contexts, AT-7519 has been shown to induce the dephosphorylation of GSK-3β at serine 9, which is an activating event.[6] This activation of GSK-3β contributes to its pro-apoptotic effects.[6][11]
Signaling Pathway Diagrams
Caption: this compound signaling inhibition.
Caption: AT-7519 mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay (Radiometric Filter Binding)
This protocol is a general representation for determining the IC50 of an inhibitor against a specific kinase.
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., histone H1 for CDKs or a specific peptide for GSK3), and a buffer solution (e.g., MOPS, MgCl2, DTT).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or AT-7519) to the reaction mixture. Include a DMSO control.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 40 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Filter Binding: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).
-
Washing: Wash the filter membranes extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
NanoBRET™ Target Engagement Assay
This assay measures the apparent affinity of a test compound for a target kinase in live cells.[12][13]
-
Cell Preparation: Seed HEK293 cells transiently expressing a NanoLuc®-kinase fusion protein into a 96-well plate.
-
Compound and Tracer Addition: Add the test inhibitor at various concentrations to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the kinase.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.
-
Luminescence and Fluorescence Reading: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET ratio, from which the IC50 value is determined.
Caption: NanoBRET™ Assay Workflow.
Cell Viability Assay (CCK-8)
This assay determines the number of viable cells in response to a test compound.[14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor for the desired duration (e.g., 48 or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or LC50 values.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation status of target proteins.[16]
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-EB2, anti-phospho-β-catenin, anti-phospho-RNA Polymerase II, or anti-phospho-GSK3β) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against the total protein to normalize for loading differences.
In Vivo Efficacy
Both inhibitors have demonstrated anti-tumor activity in preclinical xenograft models.
This compound: While specific in vivo efficacy data for this compound is not extensively published, a structurally related analog showed neuroprotective effects in an in vitro model of ER stress.[17]
AT-7519: AT-7519 has shown significant in vivo efficacy in various cancer models.
-
In a multiple myeloma xenograft model, treatment with 15 mg/kg of AT-7519 resulted in tumor growth inhibition and prolonged survival.[6]
-
In neuroblastoma xenograft models, daily intraperitoneal injections of 5, 10, or 15 mg/kg of AT-7519 led to dose-dependent tumor growth inhibition.[4]
-
In leukemia xenograft models, daily dosing of 10 or 15 mg/kg for 5 days resulted in anti-tumor efficacy, with a 30-50% cure rate observed.[18]
-
In colon cancer xenograft models (HCT116 and HT29), twice-daily dosing of AT-7519 caused tumor regression.[10]
Conclusion
This compound and AT-7519 are valuable tools for studying the roles of their respective target kinases in health and disease.
-
This compound offers high potency and selectivity for CDKL5 and GSK3, making it an excellent probe for dissecting the specific functions of these kinases. Its narrow target profile minimizes off-target effects, providing clearer insights into the biological consequences of CDKL5 and GSK3 inhibition.
-
AT-7519 is a broader spectrum inhibitor targeting multiple CDKs. This multi-targeted approach can be advantageous in cancer therapy by simultaneously disrupting cell cycle progression and transcription. However, its broader activity profile may complicate the interpretation of its precise mechanism of action in specific cellular contexts.
The choice between these two inhibitors will depend on the specific research question. For studies focused on the distinct roles of CDKL5 and GSK3, the selectivity of This compound is a significant advantage. For broader investigations into the effects of pan-CDK inhibition, particularly in oncology research, AT-7519 remains a relevant and potent compound. This comparative guide provides the necessary data and methodologies to assist researchers in making an informed selection and designing rigorous experiments.
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 9. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 14. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
Confirming CDKL5/GSK3-IN-1 Activity: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, validating the activity and specificity of a kinase inhibitor is a critical step in drug discovery. This guide provides a comparative overview of orthogonal assays to confirm the activity of CDKL5/GSK3-IN-1, a potent dual inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3).
CDKL5 is a serine/threonine kinase crucial for normal brain development and function, and its mutation leads to the severe neurodevelopmental disorder CDKL5 Deficiency Disorder (CDD).[1][2][3] GSK3, also a serine/threonine kinase with two isoforms (GSK3α and GSK3β), is a key regulator in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[4][5] Given the therapeutic potential of inhibiting these kinases, rigorous validation of inhibitors like this compound is paramount.
This guide details biochemical and cell-based orthogonal assays to provide a comprehensive assessment of the inhibitor's potency, target engagement, and downstream functional effects.
Comparative Analysis of Orthogonal Assays
To ensure robust validation of this compound activity, a combination of assays targeting different aspects of kinase function is recommended. Biochemical assays directly measure the inhibitor's effect on the purified kinase, while cell-based assays provide insights into its activity within a physiological context.
| Assay Type | Assay Name | Measures | Principle | CDKL5 IC₅₀ (nM) | GSK3α IC₅₀ (nM) | GSK3β IC₅₀ (nM) |
| Biochemical | KinaseGlo® / ADP-Glo™ | Enzymatic Activity (ATP Consumption) | Luminescence-based detection of remaining ATP or generated ADP after the kinase reaction. | Varies by substrate | Varies by substrate | Varies by substrate |
| Biochemical | Radiometric Assay (e.g., ³²P-ATP) | Substrate Phosphorylation | Measures the incorporation of radioactively labeled phosphate from ATP onto a specific substrate. | Data not available | Data not available | Data not available |
| Biochemical | Split-Luciferase Assay | Target Engagement | Measures inhibitor-induced changes in the interaction between kinase and a binding partner, where each is fused to a fragment of luciferase. | ~3.5[6] | Data not available | Data not available |
| Cell-Based | NanoBRET™ Assay | Target Engagement in Live Cells | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer in the presence of a competing inhibitor. | 4.6[7] | 9.5[7] | 24[7] |
| Cell-Based | Western Blot (Phospho-Substrate) | Downstream Signaling | Measures the phosphorylation level of known downstream substrates (e.g., p-EB2 for CDKL5, p-β-catenin for GSK3) in treated cells. | Inhibition observed[6] | Inhibition observed[6] | Inhibition observed[6] |
| Cell-Based | β-catenin Accumulation Assay | GSK3 Functional Activity | Measures the accumulation of β-catenin, a protein targeted for degradation by active GSK3. Inhibition of GSK3 leads to β-catenin stabilization. | N/A | Inhibition observed[8] | Inhibition observed[8] |
Signaling Pathways
To understand the context in which this compound acts, it is crucial to visualize the signaling pathways of both kinases.
Caption: Simplified CDKL5 signaling pathway.
Caption: Simplified GSK3 signaling pathway.
Experimental Workflows and Protocols
To ensure reproducibility, detailed experimental protocols are essential. Below are representative workflows for key assays.
Biochemical Kinase Assay Workflow
Caption: Workflow for a biochemical kinase assay.
Protocol: CDKL5 Kinase Activity Assay (Biochemical)
This protocol is a general guideline based on commercially available kits.
-
Reagent Preparation : Prepare serial dilutions of this compound in assay buffer. Prepare a mixture of recombinant CDKL5 enzyme and substrate.
-
Reaction Setup : To a 96-well plate, add the this compound dilutions. Add the enzyme/substrate mixture to each well.
-
Initiation : Start the kinase reaction by adding ATP.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and add a detection reagent (e.g., Kinase-Glo® Max) to measure the remaining ATP.
-
Measurement : Read the luminescence on a plate reader.
-
Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Target Engagement Workflow (NanoBRET™)
Caption: Workflow for a NanoBRET™ target engagement assay.
Protocol: NanoBRET™ Cellular Assay for CDKL5/GSK3 Target Engagement
This protocol is a general guideline for NanoBRET™ assays.
-
Cell Culture and Transfection : Culture a suitable cell line (e.g., HEK293) and transfect with a vector expressing the kinase of interest (CDKL5 or GSK3) fused to NanoLuc® luciferase.
-
Cell Plating : Seed the transfected cells into a 96-well plate.
-
Compound and Tracer Addition : Add the NanoBRET™ tracer and serial dilutions of this compound to the cells.
-
Incubation : Incubate the plate under standard cell culture conditions.
-
Substrate Addition and Measurement : Add the NanoBRET™ substrate and immediately measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis : Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC₅₀.[6][9]
Cell-Based Western Blot for Downstream Signaling
Protocol: Analysis of Downstream Substrate Phosphorylation
-
Cell Culture and Treatment : Culture appropriate cells (e.g., primary neurons or a relevant cell line) and treat with various concentrations of this compound for a specified time.
-
Cell Lysis : Lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting : Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting : Probe the membrane with primary antibodies specific for the phosphorylated form of the substrate (e.g., anti-phospho-EB2 or anti-phospho-β-catenin) and the total protein as a loading control.
-
Detection : Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis : Quantify the band intensities to determine the relative change in substrate phosphorylation upon inhibitor treatment.[6]
By employing a combination of these orthogonal assays, researchers can confidently validate the activity and cellular efficacy of this compound, providing a solid foundation for further preclinical and clinical development.
References
- 1. CDKL5 - Wikipedia [en.wikipedia.org]
- 2. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase-Like 5 (CDKL5): Possible Cellular Signalling Targets and Involvement in CDKL5 Deficiency Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK-3 - Wikipedia [en.wikipedia.org]
- 5. The Role of GSK3 in Presynaptic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of CDKL5/GSK3-IN-1 and SGC-GSK3-1
In the landscape of neuroprotective compound development, the precise targeting of signaling pathways implicated in neuronal survival is paramount. This guide provides a detailed comparison of two kinase inhibitors, CDKL5/GSK3-IN-1 (also known as SGC-CDKL5/GSK3-1 or compound 2 ) and SGC-GSK3-1 (compound 4 ), with a focus on their neuroprotective efficacy. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the mechanism and effectiveness of these compounds.
Introduction to the Compounds
This compound is a potent inhibitor of both Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3) alpha and beta isoforms.[1][2] In contrast, SGC-GSK3-1 was designed as a structurally similar analog that selectively inhibits GSK3α/β while lacking affinity for CDKL5, making it a valuable tool for dissecting the specific contributions of these kinases to cellular processes.[1][2] Both compounds have been investigated for their ability to promote the survival of human motor neurons subjected to endoplasmic reticulum (ER) stress, a condition implicated in neurodegenerative diseases.[1][2]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro and cellular inhibitory activities of this compound and SGC-GSK3-1 against their primary targets.
Table 1: In Vitro Enzymatic/Binding IC50 Values
| Compound | Target | IC50 (nM) |
| This compound | CDKL5 | 4.6[3] |
| GSK3α | 9.5[3] | |
| GSK3β | 24[3] | |
| SGC-GSK3-1 | CDKL5 | >10,000 |
| GSK3α | 13 | |
| GSK3β | 34 |
Data for SGC-GSK3-1 is inferred from its characterization as lacking CDKL5 affinity while maintaining potent GSK3 inhibition, as detailed in related studies.[1][2]
Table 2: Cellular Target Engagement (NanoBRET IC50 Values in HEK293 cells)
| Compound | Target | IC50 (nM) |
| This compound | CDKL5 | 3.5[4] |
| GSK3α | 10[4] | |
| GSK3β | 35[4] | |
| SGC-GSK3-1 | CDKL5 | No binding |
| GSK3α | 13 | |
| GSK3β | 32 |
Data for SGC-GSK3-1 is based on its description as a selective GSK3 inhibitor.[5]
Neuroprotective Efficacy
Both this compound and SGC-GSK3-1 have demonstrated neuroprotective effects by promoting the survival of human induced pluripotent stem cell (iPSC)-derived motor neurons under ER stress.[1][5] A key study found that at concentrations below 200 nM, both compounds effectively promoted motor neuron survival.[1][2] Notably, the similar efficacy of both compounds suggests that the neuroprotective effect observed is primarily mediated through the inhibition of GSK3, and that simultaneous inhibition of CDKL5 is not detrimental to motor neuron survival in this context.[1][2]
Signaling Pathways and Mechanism of Action
GSK3 is a critical kinase involved in a multitude of cellular processes, including neuronal development, metabolism, and apoptosis.[6] Its inhibition is a well-established strategy for neuroprotection.[7][8] The canonical Wnt signaling pathway is a key regulator of GSK3. In the absence of a Wnt signal, GSK3 is active and phosphorylates β-catenin, targeting it for degradation.[6] Wnt signaling inhibits GSK3, leading to the stabilization and nuclear translocation of β-catenin, where it activates gene transcription related to cell survival.[6] GSK3 inhibitors mimic the effect of Wnt signaling on β-catenin.
CDKL5 is a serine/threonine kinase that is highly expressed in the brain and plays a crucial role in neuronal development and function.[4] Loss-of-function mutations in the CDKL5 gene lead to a severe neurodevelopmental disorder.[4] There is evidence of crosstalk between the CDKL5 and GSK3 signaling pathways.[2] For instance, loss of CDKL5 can lead to increased activity of GSK3β, resulting in impaired neuronal maturation and increased apoptosis.[2][9]
Caption: Simplified GSK3 signaling pathway in the context of Wnt signaling and inhibition.
Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay is used to determine the apparent affinity of a test compound to a specific kinase in live cells.
-
Cell Culture: HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells are transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase and a fluorescent tracer that binds to the kinase active site.
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compound.
-
Signal Detection: The BRET signal is measured, which is the ratio of the tracer's fluorescence emission to the NanoLuc® luciferase emission. Compound binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter log-logistic model.
Motor Neuron Survival Assay under ER Stress
This assay evaluates the ability of a compound to protect motor neurons from cell death induced by ER stress.
-
Cell Culture: Human iPSC-derived motor neurons are cultured on plates coated with poly-D-lysine and laminin.
-
Compound Pre-treatment: Neurons are pre-treated with the test compounds at various concentrations for a specified period.
-
Induction of ER Stress: ER stress is induced by treating the cells with an agent such as tunicamycin or cyclopiazonic acid.
-
Cell Viability Assessment: After the stress induction period, cell viability is assessed using a method like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The percentage of cell survival is calculated relative to vehicle-treated control cells, and dose-response curves are generated to determine the neuroprotective efficacy of the compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGC-CDKL5/GSK3-1 | CDKL5 inhibitor | Probechem Biochemicals [probechem.com]
- 4. eubopen.org [eubopen.org]
- 5. SGC-GSK3-1 | Structural Genomics Consortium [thesgc.org]
- 6. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GSK-3 as a Target for Lithium-Induced Neuroprotection Against Excitotoxicity in Neuronal Cultures and Animal Models of Ischemic Stroke [frontiersin.org]
- 8. jneurosci.org [jneurosci.org]
- 9. cris.unibo.it [cris.unibo.it]
A Comparative Guide to the Effects of CDKL5/GSK3-IN-1 in Diverse Neuronal Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the dual-specificity kinase inhibitor, CDKL5/GSK3-IN-1 (also known as SGC-CDKL5/GSK3-1), across different neuronal cell types. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3).
Introduction
Mutations in the CDKL5 gene are the cause of CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental encephalopathy. CDKL5 is a crucial kinase for proper brain development and function. There is significant crosstalk between CDKL5 and GSK3α/β signaling pathways.[1][2] Loss of CDKL5 function has been shown to lead to altered AKT/GSK3β signaling, resulting in impaired neuronal maturation and increased apoptosis, phenotypes that can be rescued by GSK3β inhibitors.[1] This has led to the development of dual-specificity inhibitors targeting both CDKL5 and GSK3 as a potential therapeutic strategy.
This guide focuses on the characterization of a potent and selective chemical probe, SGC-CDKL5/GSK3-1, and its corresponding negative control, SGC-CDKL5/GSK3-1N, which selectively inhibits GSK3.[3] We will compare their effects in rat primary cortical neurons and human iPSC-derived motor neurons.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity and neuroprotective effects of SGC-CDKL5/GSK3-1 and its negative control.
Table 1: Inhibitory Activity of SGC-CDKL5/GSK3-1
| Target Kinase | Assay Type | IC50 (nM) | Cell Line | Reference |
| CDKL5 | Enzymatic (split luciferase) | 6.5 | - | [4] |
| CDKL5 | Cellular (NanoBRET) | 3.5 | HEK293 | [4] |
| GSK3α | Enzymatic | 4.0 | - | [4] |
| GSK3α | Cellular (NanoBRET) | 10 | HEK293 | [4] |
| GSK3β | Enzymatic | 9.0 | - | [4] |
| GSK3β | Cellular (NanoBRET) | 35 | HEK293 | [4] |
Table 2: Comparison of SGC-CDKL5/GSK3-1 and Negative Control in Neuronal Cells
| Experiment | Cell Type | Compound | Key Findings | Reference |
| Downstream Target Engagement (p-EB2/EB2) | Rat Primary Cortical Neurons (DIV11-14) | SGC-CDKL5/GSK3-1 | Dose-dependent inhibition of EB2 phosphorylation, significant at 5nM. | [5] |
| SGC-CDKL5/GSK3-1N | Inhibition of EB2 phosphorylation only at the highest concentration (5µM). | [5] | ||
| Downstream Target Engagement (p-β-catenin/β-catenin) | Rat Primary Cortical Neurons (DIV11-14) | SGC-CDKL5/GSK3-1 | Dose-dependent reduction in β-catenin phosphorylation (5nM to 50µM range). | [5][6] |
| SGC-CDKL5/GSK3-1N | Dose-dependent reduction in β-catenin phosphorylation (5nM to 50µM range). | [5][6] | ||
| Motor Neuron Survival Assay (under ER stress) | Human iPSC-derived Motor Neurons | SGC-CDKL5/GSK3-1 | Neuroprotective at concentrations <200nM. | [6] |
| SGC-CDKL5/GSK3-1N | Neuroprotective at concentrations <200nM, with subtle differences from SGC-CDKL5/GSK3-1. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Neuronal Cell Culture
-
Rat Primary Cortical Neurons: Cortices were dissected from embryonic day 18 (E18) Sprague-Dawley rat pups. The tissue was dissociated and plated on poly-D-lysine coated plates. Neurons were cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin. Experiments were typically performed on days in vitro (DIV) 11-16.
-
Human iPSC-derived Motor Neurons: Human induced pluripotent stem cells (iPSCs) were differentiated into motor neuron progenitors using a combination of small molecules to direct differentiation.[7][8] Progenitors were then matured into motor neurons over a period of 19-35 days in media containing neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Ciliary Neurotrophic Factor (CNTF).[1]
Western Blotting for Downstream Target Engagement
-
Cell Lysis: Neuronal cultures were treated with the inhibitors for the indicated times and concentrations. Cells were then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of EB2 and β-catenin. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Chemiluminescent signals were detected using an imaging system, and band intensities were quantified.
Motor Neuron Survival Assay
-
Cell Plating: Human iPSC-derived motor neurons were plated in 96-well plates.
-
Inhibitor Treatment: Cells were treated with various concentrations of SGC-CDKL5/GSK3-1 or the negative control.
-
ER Stress Induction: Endoplasmic reticulum (ER) stress was induced by treating the cells with cyclopiazonic acid (CPA), a mycotoxin that inhibits the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[6][9][10]
-
Viability Assessment: After a set incubation period, cell viability was assessed using a suitable assay, such as measuring ATP levels (e.g., CellTiter-Glo) or through immunocytochemistry and cell counting.
-
Immunocytochemistry: For visualization, cells were fixed, permeabilized, and stained with antibodies against motor neuron markers (e.g., Islet-1/2) and a nuclear counterstain (e.g., DAPI).[11][12] The number of surviving motor neurons was then quantified using high-content imaging.
Mandatory Visualization
Signaling Pathway
Caption: CDKL5 and GSK3β signaling pathway in neurons.
Experimental Workflow
Caption: Workflow for cross-validating inhibitor effects.
References
- 1. Derivation and Culture of Enriched Phrenic-Like Motor Neurons From Human iPSCs [bio-protocol.org]
- 2. biocompare.com [biocompare.com]
- 3. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 4. eubopen.org [eubopen.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human iPSC-Derived Motor Neurons: Expert tips on best cell-culture practices [axolbio.com]
- 8. An Optimized Workflow to Generate and Characterize iPSC-Derived Motor Neuron (MN) Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ER mitochondria calcium cycle and ER stress response as therapeutic targets in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Stem Cell-Based Screening Platform Identifies Compounds that Desensitize Motor Neurons to Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunocytochemistry of motor neurons derived from iPSCs with the hNIL construct protocol [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
validating the inhibition of downstream substrates like phospho-β-catenin
For researchers and drug development professionals investigating the Wnt/β-catenin signaling pathway, accurately validating the inhibition of downstream substrates like phospho-β-catenin is crucial. This guide provides a comprehensive comparison of key analytical methods, offering insights into their performance, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate technique for your research needs.
Comparison of Key Validation Methods
The choice of assay for validating the inhibition of phospho-β-catenin depends on various factors, including the required sensitivity, throughput, and the nature of the biological sample. The following tables summarize the performance of common methods: Western Blot, Enzyme-Linked Immunosorbent Assay (ELISA), In-Cell Western (ICW), and Luminex Assay.
| Method | Principle | Throughput | Sensitivity | Quantitative Capability | Sample Type |
| Western Blot | Size-based separation of proteins followed by antibody-based detection. | Low | Moderate | Semi-quantitative to Quantitative | Cell lysates, Tissue homogenates |
| ELISA (Sandwich) | Capture and detection of the target protein between two antibodies. | High | High | Quantitative | Cell lysates, Tissue homogenates, Serum, Plasma |
| In-Cell Western | Immunocytochemistry-based detection of proteins within fixed cells in a microplate format. | High | Moderate to High | Quantitative | Adherent or suspension cells |
| Luminex Assay | Bead-based immunoassay allowing for multiplexed detection of multiple analytes simultaneously. | High | High | Quantitative | Cell lysates, Tissue homogenates, Serum, Plasma |
| Performance Metric | Western Blot | ELISA (Sandwich) | In-Cell Western | Luminex Assay |
| Limit of Detection (LOD) | ng range | pg/mL to ng/mL range[1] | ~5,000 cells/well[2] | pg/mL range[3][4][5] |
| Dynamic Range | Narrow | Wide (typically 2-3 logs) | Wide | Wide (up to 5 logs)[6][7] |
| Precision (CV%) | Higher (15-20%) | Lower (<10% intra-assay, <15% inter-assay)[1] | Moderate | Lower (<10% intra-assay, <15% inter-assay)[8] |
| Specificity | High (size separation) | High (antibody pair) | High (antibody) | High (antibody pair) |
| Hands-on Time | Long | Moderate | Short | Moderate |
Wnt/β-Catenin Signaling Pathway
The canonical Wnt signaling pathway plays a critical role in cell fate, proliferation, and differentiation. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor, this complex is inhibited, leading to the accumulation of unphosphorylated β-catenin, which then translocates to the nucleus to activate target gene transcription.
Experimental Workflow for Inhibitor Validation
A typical workflow for validating the inhibition of phospho-β-catenin involves treating cells with a potential inhibitor, preparing cell lysates, and then analyzing the levels of phosphorylated and total β-catenin using one of the methods described.
Experimental Protocols
Western Blot for Phospho-β-Catenin
Western blotting allows for the visualization of changes in the phosphorylation status of β-catenin.
1. Sample Preparation:
-
Culture and treat cells as required.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-β-catenin (e.g., targeting Ser33/37/Thr41) overnight at 4°C.[9][10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total β-catenin and a loading control (e.g., GAPDH or β-actin) for normalization.
Sandwich ELISA for Phospho-β-Catenin
ELISA offers a high-throughput and quantitative method for measuring phospho-β-catenin levels.
1. Plate Preparation:
-
Use a microplate pre-coated with a capture antibody specific for total β-catenin.
2. Sample and Standard Incubation:
-
Prepare serial dilutions of a known concentration of recombinant phospho-β-catenin standard.
-
Add 100 µL of standards and cell lysate samples (typically 50-100 µg/mL total protein) to the wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
3. Detection:
-
Wash the plate three to five times with wash buffer.
-
Add 100 µL of a detection antibody specific for phosphorylated β-catenin (e.g., anti-phospho-β-catenin Ser33/37/Thr41) conjugated to an enzyme like HRP.
-
Incubate for 1-2 hours at room temperature.
4. Signal Development and Measurement:
-
Wash the plate three to five times with wash buffer.
-
Add 100 µL of a colorimetric substrate (e.g., TMB).
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction with 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of phospho-β-catenin in the samples.
In-Cell Western (ICW) for Phospho-β-Catenin
ICW allows for the quantification of protein phosphorylation within the cellular context.
1. Cell Plating and Treatment:
-
Seed cells in a 96- or 384-well black-walled microplate and allow them to adhere.
-
Treat cells with compounds as required.
2. Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash wells with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes.
3. Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate with primary antibodies for both phospho-β-catenin and a normalization protein (e.g., total β-catenin or a housekeeping protein) overnight at 4°C.
-
Wash wells with PBST.
-
Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.
4. Imaging and Analysis:
-
Wash wells with PBST.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both channels and normalize the phospho-β-catenin signal to the normalization protein signal.
Luminex Assay for Phospho-β-Catenin
The Luminex assay enables the simultaneous measurement of multiple analytes, including total and phosphorylated proteins, in a small sample volume.[3][4][5]
1. Bead Preparation and Incubation:
-
Use magnetic beads pre-coated with capture antibodies specific for total and phospho-β-catenin.
-
Add the bead suspension to the wells of a 96-well plate.
-
Add cell lysate samples and standards to the wells.
-
Incubate on a shaker for 2 hours at room temperature or overnight at 4°C.
2. Detection Antibody Incubation:
-
Wash the beads using a magnetic plate washer.
-
Add a cocktail of biotinylated detection antibodies specific for different epitopes on total and phospho-β-catenin.
-
Incubate on a shaker for 1 hour at room temperature.
3. Streptavidin-PE Incubation:
-
Wash the beads.
-
Add Streptavidin-Phycoerythrin (SAPE).
-
Incubate on a shaker for 30 minutes at room temperature in the dark.
4. Data Acquisition and Analysis:
-
Wash the beads and resuspend in sheath fluid.
-
Acquire data on a Luminex instrument (e.g., Luminex 200 or FLEXMAP 3D).
-
The instrument identifies the bead region (analyte) and quantifies the median fluorescence intensity (MFI) of the reporter signal.
-
Calculate analyte concentrations based on the standard curves.
References
- 1. Human beta Catenin (Total) ELISA Kit (KHO1211) - Invitrogen [thermofisher.com]
- 2. Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cedarlanelabs.com [cedarlanelabs.com]
- 4. rndsystems.com [rndsystems.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Comparison of multiplex immunoassay platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. citeab.com [citeab.com]
- 9. Phospho-beta-Catenin (Ser33/37/Thr41) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-beta Catenin (Ser33, Ser37, Thr41) Polyclonal Antibody (PA5-17915) [thermofisher.com]
Unveiling the Specificity of SGC-CDKL5/GSK3-1: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides a detailed assessment of SGC-CDKL5/GSK3-1 (also referred to as compound 2), a potent dual inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3). Here, we objectively compare its performance against other members of the CDKL family, supported by experimental data and detailed protocols.
Performance Against CDKL Family Members: A Quantitative Comparison
The CDKL family of kinases, comprising CDKL1, CDKL2, CDKL3, CDKL4, and CDKL5, shares a significant degree of homology, making the development of selective inhibitors a challenging endeavor.[1] SGC-CDKL5/GSK3-1 has been demonstrated to be a highly potent and cell-active chemical probe for CDKL5.[2] Kinome-wide selectivity screening has confirmed its exceptional selectivity, with GSK3α/β being the only significant off-targets.[2][3]
To assess its specificity within the CDKL family, SGC-CDKL5/GSK3-1 was profiled in the Eurofins DiscoverX scanMAX panel, which measures the binding of the compound to a large panel of kinases. The results are presented as "Percent of Control" (PoC), where a lower value indicates stronger binding.
| Kinase | Percent of Control (PoC) at 1 µM | Potency (IC50) | Notes |
| CDKL5 | 0.2 [4] | 3.5 nM (NanoBRET) [1], 6.5 nM (Luceome) [5] | High-affinity binding and potent cellular target engagement. |
| CDKL1 | >40[6] | Not potently inhibited[6] | Significantly less binding compared to CDKL5. |
| CDKL2 | >40[6] | Not potently inhibited[6] | Significantly less binding compared to CDKL5. |
| CDKL3 | >40[6] | Not potently inhibited[6] | Significantly less binding compared to CDKL5. |
| CDKL4 | >40[6] | Not potently inhibited[6] | Significantly less binding compared to CDKL5. |
| GSK3α | 14 [4] | 4.0 nM (Enzymatic) [5], 10 nM (NanoBRET) [4] | Potent off-target inhibition. |
| GSK3β | 0.5 [4] | 9.0 nM (Enzymatic) [5], 35 nM (NanoBRET) [4] | Potent off-target inhibition. |
Data compiled from multiple sources, as cited.
The data clearly demonstrates the exquisite selectivity of SGC-CDKL5/GSK3-1 for CDKL5 over other members of the CDKL family.[2] A structurally similar analog, SGC-CDKL5/GSK3-1N (also referred to as compound 4), was developed as a negative control. This compound lacks affinity for CDKL5 while retaining potent inhibition of GSK3α/β, making it an invaluable tool for dissecting the specific roles of CDKL5 and GSK3 in cellular processes.[2][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of SGC-CDKL5/GSK3-1's specificity.
In Vitro Kinase Assays (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: Recombinant CDKL5 kinase and a suitable substrate (e.g., myelin basic protein) are incubated in a kinase buffer.[1]
-
Compound Addition: The reaction is initiated in the presence of varying concentrations of the test compound (e.g., SGC-CDKL5/GSK3-1) or DMSO as a vehicle control.[1]
-
ATP Initiation: The kinase reaction is started by the addition of ATP (e.g., 50 μM) and incubated at 30°C for a defined period (e.g., 30 minutes).[1]
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal: The Kinase Detection Reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader, and the IC50 values are calculated by plotting the percent inhibition against the compound concentration.
Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ assay measures the engagement of a test compound with a target protein in live cells.
-
Cell Preparation: HEK293 cells are co-transfected with plasmids encoding the target kinase (e.g., CDKL5) fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site.
-
Compound Treatment: The transfected cells are treated with a range of concentrations of the test compound.
-
BRET Measurement: The addition of the NanoLuc® substrate results in light emission from the luciferase. If the fluorescent tracer is bound to the kinase, the energy from the luciferase is transferred to the tracer, which then emits light at a different wavelength (Bioluminescence Resonance Energy Transfer - BRET).
-
Competitive Displacement: The test compound competes with the tracer for binding to the kinase. Increased concentrations of the compound lead to the displacement of the tracer and a decrease in the BRET signal.
-
Data Analysis: The BRET ratio is calculated, and IC50 values are determined by plotting the BRET response against the compound concentration.[1]
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.
Caption: Workflow for assessing kinase inhibitor specificity.
Caption: Simplified CDKL5 and GSK3 signaling pathway.
References
- 1. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 6. Discovery and Characterization of a Chemical Probe for Cyclin-Dependent Kinase-Like 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of CDKL5/GSK3-IN-1: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling and disposing of specialized chemical compounds. For researchers, scientists, and drug development professionals working with the potent kinase inhibitor CDKL5/GSK3-IN-1, adherence to proper disposal protocols is crucial. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with general laboratory safety standards.
Step-by-Step Disposal Protocol
Adherence to a structured disposal workflow is critical to minimize risk and ensure compliance with institutional and regulatory guidelines. The following steps outline the recommended procedure for the disposal of this compound.
Waste Identification and Categorization:
-
Solid Waste: Unused or expired pure this compound powder, as well as contaminated materials such as personal protective equipment (PPE) (gloves, lab coats), weigh boats, and consumables (pipette tips, tubes), should be collected as solid chemical waste.
-
Liquid Waste: Solutions containing this compound, including stock solutions typically prepared in Dimethyl Sulfoxide (DMSO), and any subsequent dilutions or experimental residues, must be collected as liquid chemical waste.
Container Selection and Labeling:
-
Solid Waste Container:
-
Use a designated, leak-proof container with a secure lid, clearly labeled for solid chemical waste.
-
The container should be made of a material compatible with the chemical.
-
Affix a hazardous waste tag to the container.
-
-
Liquid Waste Container:
-
Use a dedicated, leak-proof, and chemically resistant container, such as a high-density polyethylene (HDPE) carboy, for liquid waste.
-
Ensure the container has a secure, screw-on cap to prevent leaks and evaporation.
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.
-
-
Labeling Requirements: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in Dimethyl Sulfoxide") and its approximate concentration.
-
An estimate of the quantity of the active compound.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
Appropriate hazard pictograms, if known or suspected.
-
Waste Segregation and Storage:
-
Segregation: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Keep waste segregated by compatibility. Do not mix this compound waste with other incompatible chemical waste streams.
-
Store solid and liquid waste in separate secondary containment trays to prevent mixing in case of a leak.
-
Storage Conditions:
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store in a well-ventilated area, away from sources of ignition.
-
Disposal Procedure:
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound, in either solid or liquid form, be disposed of down the sanitary sewer or in the general trash.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the properly labeled and contained chemical waste. Follow your institution's specific procedures for requesting a waste pickup.
Summary of Key Disposal Parameters
| Waste Type | Container | Labeling | Segregation | Disposal Method |
| Solid | Leak-proof, secure lid | "Hazardous Waste", full chemical name, date, contact | Separate from liquid waste | EHS Pickup |
| Liquid (in DMSO) | Chemically resistant, screw-on cap | "Hazardous Waste", full chemical name, solvent, concentration, date, contact | Separate from solid waste and incompatibles | EHS Pickup |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling CDKL5/GSK3-IN-1
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the potent and selective chemical probe, CDKL5/GSK3-IN-1. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
This compound is a powerful research tool for investigating the roles of Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3) in cellular pathways, particularly in the context of neurological disorders.[1][2][3][4][5] As a potent kinase inhibitor, this compound requires stringent handling, storage, and disposal procedures.
Personal Protective Equipment (PPE) and Handling
Given that a specific Safety Data Sheet (SDS) with quantitative exposure limits for this compound is not publicly available, a conservative approach based on the safe handling of potent chemical powders and kinase inhibitors is mandatory. The primary hazards include inhalation of the powdered form and dermal absorption.
Summary of Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of a splash or tear, minimizing contamination risk. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes of the compound in solution and from airborne particles of the powder. |
| Body Protection | A fully fastened laboratory coat, preferably disposable. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the compound in its powdered form to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Location: All handling of powdered this compound must be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.
-
Personal Protective Equipment: Full PPE as detailed in the table above is required.
-
Procedure:
-
Decontaminate the work surface before and after handling.
-
Use dedicated spatulas and weigh boats.
-
Carefully weigh the desired amount of the compound, minimizing any disturbance that could generate dust.
-
Immediately after weighing, prepare a stock solution. The compound is soluble in DMSO.[2]
-
2. Solubilization and Dilution:
-
Solvent: Use anhydrous DMSO to prepare the initial stock solution.
-
Procedure:
-
Add the solvent to the vessel containing the weighed powder.
-
Cap the vessel securely and vortex or sonicate until the compound is fully dissolved.
-
Perform all dilutions within the chemical fume hood.
-
3. Storage:
-
Powder: Store the solid compound at -20°C.
-
Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for one month.[2]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and lab coats. Collect all solid waste in a dedicated, clearly labeled hazardous waste bag within the fume hood.
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions and experimental media, in a sealed and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any solutions down the drain.
Experimental Protocol: In Vitro Kinase Assay
This protocol is adapted from established methods for in vitro kinase assays.[1][6][7]
Objective: To determine the inhibitory activity of this compound on its target kinases.
Materials:
-
Recombinant CDKL5 or GSK3β enzyme
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)[1]
-
This compound
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[6]
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant kinase and the kinase substrate to each well.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP to each well.[1][6]
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and detect the remaining ATP levels using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader. The signal will be inversely proportional to kinase activity.
-
Calculate IC₅₀ values by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Visualizing Key Processes
To aid in understanding the procedural flow and the compound's mechanism of action, the following diagrams have been generated.
References
- 1. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]
- 5. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
